molecular formula C8H17B B1279443 2-bromo-2,4,4-trimethylpentane CAS No. 62574-65-6

2-bromo-2,4,4-trimethylpentane

Cat. No.: B1279443
CAS No.: 62574-65-6
M. Wt: 193.12 g/mol
InChI Key: SBJACJNGROKNPT-UHFFFAOYSA-N
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Description

2-Bromo-2,4,4-trimethylpentane is an organic halogen compound with the molecular formula C8H17Br and a molecular weight of 193.12 g/mol . This compound serves as a valuable reagent in organic synthesis and chemical research. Literature indicates its use as a precursor in synthetic chemistry, for instance in routes involving free radical processes . Furthermore, alkyl bromides of this nature are frequently employed in mechanistic studies; related compounds like 2-bromopentane and 2-bromo-2-methylbutane are used to generate carbocation intermediates for investigating reaction pathways, such as the low-temperature isomerization of alkanes over acidic catalysts . This makes this compound a compound of interest for researchers in the fields of catalysis and hydrocarbon transformation mechanisms. The product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions should be maintained, and safety data sheets should be consulted before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,4,4-trimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJACJNGROKNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465750
Record name Pentane, 2-bromo-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62574-65-6
Record name Pentane, 2-bromo-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-bromo-2,4,4-trimethylpentane from 2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-2,4,4-trimethylpentane from its parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane). The core of this transformation lies in the free-radical bromination reaction, a cornerstone of synthetic organic chemistry for the functionalization of alkanes. This document details the underlying reaction mechanism, a representative experimental protocol, and the physicochemical and spectroscopic properties of the target molecule. The high regioselectivity of the bromination reaction, favoring the substitution of the tertiary hydrogen atom, is a key focus. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to enhance clarity and practical application in a research and development setting.

Introduction

This compound, also known as tert-octyl bromide, is a valuable tertiary alkyl halide intermediate in organic synthesis. Its sterically hindered nature and the presence of a reactive carbon-bromine bond make it a useful precursor for the introduction of the 2,4,4-trimethylpentyl group in the synthesis of more complex molecules, including potential pharmaceutical candidates and specialty chemicals. The synthesis from the readily available and inexpensive starting material, 2,2,4-trimethylpentane, is achieved through a well-established free-radical halogenation process.[1][2][3] This guide elucidates the critical aspects of this synthesis for laboratory application.

Reaction Mechanism: Free-Radical Bromination

The synthesis of this compound from 2,2,4-trimethylpentane proceeds via a free-radical chain reaction mechanism.[2][3] This process is typically initiated by thermal or photochemical means and involves three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) to generate two bromine radicals (Br•). This step requires an input of energy, usually in the form of ultraviolet (UV) light or heat.[1][2][3]

  • Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the 2,2,4-trimethylpentane molecule to form hydrogen bromide (HBr) and a 2,4,4-trimethylpentyl radical. Due to the higher stability of tertiary radicals compared to secondary and primary radicals, the hydrogen atom at the tertiary carbon (C2) is abstracted preferentially.[1][2][3] The resulting tertiary radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two 2,4,4-trimethylpentyl radicals, or a 2,4,4-trimethylpentyl radical and a bromine radical.

The high selectivity of bromination for the most substituted carbon atom is a key feature of this reaction, leading to this compound as the major product.[1][2]

Free_Radical_Bromination Free-Radical Bromination of 2,2,4-Trimethylpentane cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 Br_rad 2 Br• Br2->Br_rad hν (light) Alkane 2,2,4-Trimethylpentane Br_rad->Alkane Term1 Br• + Br• → Br2 Br_rad->Term1 Term2 R• + Br• → R-Br Br_rad->Term2 Alkyl_rad 2,4,4-Trimethylpentyl Radical (tertiary) Alkane->Alkyl_rad + Br• HBr HBr Product This compound Alkyl_rad->Product + Br2 Alkyl_rad->Term2 Term3 R• + R• → R-R Alkyl_rad->Term3 Br_rad_regen Br_rad_regen Product->Br_rad_regen + Br• (regenerated) Br_rad_regen->Alkane

Figure 1: Free-Radical Bromination Mechanism.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

Property2,2,4-Trimethylpentane (Starting Material)This compound (Product)
IUPAC Name 2,2,4-TrimethylpentaneThis compound
Synonyms Isooctanetert-Octyl bromide
CAS Number 540-84-162574-65-6
Molecular Formula C₈H₁₈C₈H₁₇Br
Molecular Weight 114.23 g/mol 193.12 g/mol [4][5]
Appearance Colorless liquidNot available (expected to be a colorless to pale yellow liquid)
Boiling Point 99.2 °CNot available (predicted to be higher than the starting material)
Density 0.692 g/cm³Not available

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity Assignment
¹H NMR ~1.0 (s, 9H)-C(CH₃)₃
~1.7 (s, 6H)-C(Br)(CH₃)₂
~2.0 (s, 2H)-CH₂-
¹³C NMR ~31-C(C H₃)₃
~32-C (CH₃)₃
~35-C(Br)(C H₃)₂
~55-C H₂-
~70-C (Br)(CH₃)₂
IR 2960-2850 cm⁻¹ (strong)C-H stretching (alkane)
1470-1450 cm⁻¹ (medium)C-H bending (CH₂)
1390-1365 cm⁻¹ (medium)C-H bending (gem-dimethyl)
650-550 cm⁻¹ (strong)C-Br stretching

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on general methods for photochemical bromination of alkanes and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials and Equipment:

  • 2,2,4-Trimethylpentane (reagent grade)

  • Bromine (Br₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., sunlamp or mercury vapor lamp)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place 2,2,4-trimethylpentane. The top of the condenser should be fitted with a drying tube containing calcium chloride or connected to a gas outlet to vent the HBr gas produced during the reaction to a basic scrubber. Position a UV lamp to irradiate the flask.

  • Bromination: Begin stirring the 2,2,4-trimethylpentane and start the flow of cooling water through the condenser. From the dropping funnel, add bromine (Br₂) dropwise to the reaction mixture while irradiating with the UV lamp. The addition should be slow to control the reaction rate and prevent the accumulation of unreacted bromine. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint persistent bromine color is observed.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color. After the addition is complete, continue to stir and irradiate the mixture for a period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining HBr and unreacted Br₂), water, and brine. During the bicarbonate wash, be sure to vent the separatory funnel frequently to release the pressure from CO₂ evolution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the dried organic layer to remove the drying agent.

    • Remove the solvent (unreacted 2,2,4-trimethylpentane) using a rotary evaporator.

    • The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction corresponding to the boiling point of this compound.

Experimental_Workflow Experimental Workflow for the Synthesis of this compound Start Reaction Setup: 2,2,4-Trimethylpentane in flask with condenser and dropping funnel Bromination Photochemical Bromination: Add Br2 dropwise with UV irradiation Start->Bromination Monitoring Reaction Monitoring: Observe disappearance of Br2 color Bromination->Monitoring Workup Aqueous Work-up: Wash with NaHCO3, H2O, and brine Monitoring->Workup Drying Drying: Dry organic layer with Na2SO4 Workup->Drying Purification Purification: Solvent removal and fractional distillation Drying->Purification Product Pure this compound Purification->Product

Figure 2: Synthesis Workflow.

Safety Considerations

  • Bromine (Br₂): Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Bromide (HBr): Hydrogen bromide is a corrosive gas that is evolved during the reaction. The reaction should be set up to vent the HBr gas to a basic scrubber.

  • UV Light: Protect eyes and skin from exposure to UV radiation.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting the experiment.

Conclusion

The synthesis of this compound from 2,2,4-trimethylpentane via free-radical bromination is a straightforward and highly regioselective reaction. The preference for the formation of the tertiary bromide makes this a reliable method for producing this valuable synthetic intermediate. This guide provides the essential theoretical and practical information for researchers and professionals to successfully perform and understand this synthesis. While experimental data for the product is not widely published, the provided protocol and predicted spectroscopic data offer a solid foundation for laboratory work.

References

In-Depth Analysis of Predicted ¹H and ¹³C NMR Spectra for 2-bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-2,4,4-trimethylpentane. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction tools to offer valuable insights into the structural characterization of this halogenated alkane. The following sections present the predicted spectral data in a structured format, outline the prediction methodology, and visualize the molecular structure and its correlation to the NMR signals.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on computational algorithms that analyze the molecule's topology and electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
-C(CH₃)₂Br (C2-Methyls)1.85Singlet6H
-CH₂- (C3-Methylene)2.10Singlet2H
-C(CH₃)₃ (C4-t-Butyl)1.15Singlet9H
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (-C (CH₃)₃)31.5
C2 (-C (CH₃)₂Br)70.0
C3 (-C H₂-)55.0
C4 (-C (CH₃)₃)35.0
C5 (-C(C H₃)₂Br)34.0
C6, C7, C8 (-C(C H₃)₃)32.0

Prediction Methodology

The ¹H and ¹³C NMR spectra were predicted using computational models. The methodology employed is as follows:

  • Structure Input : The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound, CC(C)(Br)CC(C)(C)C, was used as the input for the prediction engine.

  • Prediction Algorithm : A combination of database- and increment-based prediction algorithms was utilized. These algorithms compare the local chemical environments of the input structure with a large database of experimentally determined NMR spectra and apply empirical rules to estimate the chemical shifts.

  • Solvent Conditions : The predictions were simulated for a standard NMR solvent, deuterated chloroform (B151607) (CDCl₃), which is a common choice for non-polar organic molecules.

  • Reference Standard : All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

It is important to note that while predicted data provides a strong indication of the expected spectral features, experimental verification is recommended for definitive structural confirmation.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical relationship between its unique proton and carbon environments and their predicted NMR signals.

Caption: Molecular structure of this compound.

NMR_Signal_Correlation cluster_protons Proton Environments cluster_carbons Carbon Environments cluster_signals Predicted NMR Signals p1 C2-Methyl Protons (6H) s_h1 ¹H: ~1.85 ppm (s) p1->s_h1 correlates to p2 C3-Methylene Protons (2H) s_h2 ¹H: ~2.10 ppm (s) p2->s_h2 correlates to p3 C4-t-Butyl Protons (9H) s_h3 ¹H: ~1.15 ppm (s) p3->s_h3 correlates to c1 C1, C5 s_c1 ¹³C: ~31.5, ~34.0 ppm c1->s_c1 correlates to c2 C2 s_c2 ¹³C: ~70.0 ppm c2->s_c2 correlates to c3 C3 s_c3 ¹³C: ~55.0 ppm c3->s_c3 correlates to c4 C4 s_c4 ¹³C: ~35.0 ppm c4->s_c4 correlates to c5 C6, C7, C8 s_c5 ¹³C: ~32.0 ppm c5->s_c5 correlates to

Caption: Correlation of molecular structure with predicted NMR signals.

An In-depth Technical Guide to tert-Octyl Bromide: IUPAC Nomenclature, Synonyms, and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-octyl bromide, a halogenated organic compound. The guide details its systematic and common nomenclature, key physical and chemical properties, and outlines a fundamental experimental protocol for its synthesis. Furthermore, it visualizes the synthetic pathway and a characteristic reaction mechanism to facilitate a deeper understanding for its application in research and development.

IUPAC Nomenclature and Synonyms

The term "tert-octyl bromide" is a common name that refers to a specific branched isomer of bromooctane. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-bromo-2,4,4-trimethylpentane .[1][2] This name is derived from the longest carbon chain, which is a pentane (B18724) substituted with a bromine atom and three methyl groups at positions 2, 2, and 4, respectively.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogues. These include:

  • t-octyl bromide[1][2]

  • Pentane, 2-bromo-2,4,4-trimethyl-[1][2]

  • 2,4,4-trimethyl-2-pentyl bromide

Clarity in nomenclature is critical for accurate scientific communication and procurement. While "tert-octyl bromide" is widely used, "this compound" is the unambiguous, systematic designation.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental setups, predicting reactivity, and ensuring safe handling. The data presented are primarily computed estimates.

PropertyValueUnitSource
Molecular Formula C₈H₁₇Br[1][2]
Molecular Weight 193.12 g/mol [1][2]
Exact Mass 192.05136Da[1][2]
XLogP3 3.7[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 2[2]
Complexity 87.2[2]

Experimental Protocols

Synthesis of this compound via Free Radical Bromination

A common method for the preparation of this compound is the free radical bromination of 2,2,4-trimethylpentane (B7799088) (iso-octane).[3] This reaction proceeds via a chain mechanism involving the selective substitution of a hydrogen atom with a bromine atom. The tertiary hydrogen at the C2 position is preferentially substituted due to the higher stability of the resulting tertiary free radical intermediate.[3]

Materials:

  • 2,2,4-trimethylpentane

  • Bromine (Br₂)

  • A source of UV light or heat (e.g., a sunlamp or a heat lamp)

  • An inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

  • Aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

  • Distillation apparatus

Procedure:

  • Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to form two bromine radicals. This is achieved by exposing the reaction mixture to UV light or heat.[3]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the C2 position of 2,2,4-trimethylpentane, forming a stable tertiary free radical and hydrogen bromide (HBr).[3]

    • The tertiary free radical then reacts with a molecule of bromine to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3]

  • Termination: The reaction is terminated when two free radicals combine.[3] This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with a tertiary alkyl radical.

  • Work-up:

    • After the reaction is complete (indicated by the disappearance of the reddish-brown color of bromine), the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • The organic layer is then washed with water and dried over an anhydrous drying agent like magnesium sulfate.

    • The final product is purified by distillation.

Visualizations

Synthesis Pathway: Free Radical Bromination

The following diagram illustrates the key steps in the synthesis of this compound from 2,2,4-trimethylpentane.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad UV light or heat iso_octane 2,2,4-trimethylpentane tert_rad tertiary radical iso_octane->tert_rad + Br• HBr H-Br product This compound tert_rad->product + Br-Br Br_rad_term Br• + Br• Br2_term Br-Br Br_rad_term->Br2_term

Caption: Free radical bromination of 2,2,4-trimethylpentane.

Reaction Mechanism: SN1 Nucleophilic Substitution

Tertiary alkyl halides like this compound are prone to undergo SN1 (unimolecular nucleophilic substitution) reactions, especially in the presence of a weak nucleophile and a polar protic solvent. This two-step mechanism involves the formation of a carbocation intermediate.

G start This compound carbocation tertiary carbocation start->carbocation Step 1: Heterolysis (slow) bromide Br⁻ product Substituted Product carbocation->product Step 2: Nucleophilic Attack (fast) nucleophile Nucleophile (Nu⁻)

References

An In-depth Technical Guide to the Mechanism of Free Radical Bromination of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free radical bromination is a cornerstone of organic synthesis, providing a powerful method for the functionalization of otherwise inert alkanes. This regioselective halogenation reaction proceeds via a well-established chain mechanism involving initiation, propagation, and termination steps. Understanding the intricacies of this mechanism, including its kinetics, selectivity, and stereochemical outcomes, is paramount for its effective application in complex molecule synthesis, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the core principles of free radical bromination, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism: A Three-Act Play

The free radical bromination of an alkane is a chain reaction that can be conceptually divided into three distinct phases: initiation, propagation, and termination. The overall transformation involves the substitution of a hydrogen atom on an alkane with a bromine atom.[1][2]

Initiation: The Spark

The reaction is initiated by the homolytic cleavage of the bromine-bromine (Br-Br) bond to generate two bromine radicals (Br•). This step requires an external energy source, typically ultraviolet (UV) light or heat.[1][2][3][4] The relatively weak Br-Br bond makes this process energetically accessible.

Propagation: The Chain Reaction

The propagation phase consists of two key steps that constitute the chain reaction.[1][2][3]

  • Step 1: Hydrogen Abstraction. A highly reactive bromine radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen bromide (H-Br) and an alkyl radical (R•).[1][2][3] This is the rate-determining step of the overall reaction and dictates the regioselectivity.

  • Step 2: Halogenation. The newly formed alkyl radical reacts with a molecule of bromine (Br₂) to yield the alkyl bromide (R-Br) and a new bromine radical.[1][2][3] This newly generated bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Termination: The End of the Line

The chain reaction is terminated when two radical species combine to form a stable, non-radical product.[1][2][3] This can occur in several ways:

  • Combination of two bromine radicals to reform bromine (Br₂).

  • Combination of an alkyl radical and a bromine radical to form the alkyl bromide product.

  • Combination of two alkyl radicals to form a new alkane (R-R).

Termination steps become more probable as the concentration of radical species increases and the concentration of reactants decreases.

Visualizing the Mechanism

The logical progression of the free radical bromination mechanism can be effectively visualized using a directed graph.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Br2 Br2 2Br_rad 2 Br• Br2->2Br_rad hν or Δ Br_rad Br• R_rad R• Br_rad->R_rad + R-H RH R-H HBr H-Br RBr R-Br R_rad->RBr + Br₂ Br2_prop Br₂ Br_rad_new Br• Br_rad_new->Br_rad re-enters cycle 2Br_rad_term 2 Br• Br2_term Br₂ 2Br_rad_term->Br2_term R_rad_term R• RBr_term R-Br R_rad_term->RBr_term Br_rad_term Br• 2R_rad_term 2 R• RR R-R 2R_rad_term->RR

Caption: The three stages of free radical bromination.

Quantitative Data: Energetics and Selectivity

The regioselectivity of free radical bromination is governed by the stability of the alkyl radical intermediate formed during the hydrogen abstraction step. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. This stability trend is reflected in the bond dissociation energies (BDEs) of the C-H bonds and the relative rates of reaction.

Table 1: Bond Dissociation Energies (BDEs)

BondBDE (kcal/mol)
Br-Br46
H-Br87.5
Primary C-H~98
Secondary C-H~95
Tertiary C-H~93

Table 2: Relative Rates of Bromination at 127 °C

C-H Bond TypeRelative Rate of Abstraction
Primary (1°)1
Secondary (2°)82
Tertiary (3°)1640

The significantly higher rate of hydrogen abstraction from tertiary and secondary positions underscores the high selectivity of bromination. This is a direct consequence of the endothermic nature of the hydrogen abstraction step, where the transition state more closely resembles the products (alkyl radical and HBr), making the stability of the radical a dominant factor.

Stereochemistry: A Racemic Outcome

When the free radical bromination of an alkane leads to the formation of a new stereocenter, a racemic mixture of enantiomers is typically obtained.[1][2][5] This is because the intermediate alkyl radical is trigonal planar, and the subsequent attack by bromine can occur with equal probability from either face of the radical.[1][5] If the starting material already contains a stereocenter that is not involved in the reaction, a mixture of diastereomers will be formed.[1]

Experimental Protocols

The following provides a generalized protocol for the free radical bromination of an alkane and a workflow for monitoring the reaction and analyzing the products.

General Experimental Procedure

Materials:

  • Alkane

  • Bromine (Br₂) or N-Bromosuccinimide (NBS) as a bromine source

  • Inert solvent (e.g., carbon tetrachloride, dichloromethane)

  • UV lamp or heat source

  • Apparatus for reflux and/or inert atmosphere

Procedure:

  • Dissolve the alkane in the inert solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • For reactions initiated by UV light, position a UV lamp to irradiate the flask.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture. The addition is typically done dropwise to control the reaction rate and temperature.

  • If using heat, gently reflux the mixture.

  • Monitor the reaction progress by observing the disappearance of the characteristic reddish-brown color of bromine.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to consume any unreacted bromine.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude alkyl bromide.

  • Purify the product by distillation or chromatography.

Experimental Workflow and Analysis

Experimental_Workflow Start Start Reaction_Setup Set up reaction: Alkane, Bromine Source, Solvent Start->Reaction_Setup Initiation Initiate reaction: UV light or Heat Reaction_Setup->Initiation Monitoring Monitor progress: Disappearance of Br₂ color, TLC Initiation->Monitoring Workup Aqueous workup: Quench excess Br₂, wash, dry Monitoring->Workup Purification Purify product: Distillation or Chromatography Workup->Purification Analysis Analyze product: GC-MS, NMR, IR Purification->Analysis End End Analysis->End

References

An In-depth Technical Guide on the Stability of the Tertiary Carbocation from 2-bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbocation Stability

Carbocations are highly reactive intermediates characterized by a positively charged carbon atom. Their stability is a critical factor in determining the reaction pathways and rates of numerous organic reactions, including nucleophilic substitution (S_N1) and elimination (E1) reactions. The stability of a carbocation is primarily governed by the electronic effects of its substituents, which can delocalize the positive charge and lower the overall energy of the species. Generally, carbocation stability increases in the order of methyl < primary < secondary < tertiary.[1] This guide provides a detailed analysis of the stability of the tertiary carbocation formed from 2-bromo-2,4,4-trimethylpentane, a classic example of a sterically hindered tertiary alkyl halide.

Formation of the 2,4,4-trimethyl-2-pentyl Cation

The 2,4,4-trimethyl-2-pentyl cation is typically generated in solution via the heterolytic cleavage of the carbon-bromine bond in its precursor, this compound. This process, often facilitated by a polar protic solvent, is the rate-determining step in S_N1 and E1 reactions.

Caption: Formation of the 2,4,4-trimethyl-2-pentyl cation.

Factors Stabilizing the 2,4,4-trimethyl-2-pentyl Cation

The notable stability of the 2,4,4-trimethyl-2-pentyl cation can be attributed to two primary electronic effects: the inductive effect and hyperconjugation.[2][3]

Inductive Effect

The alkyl groups attached to the carbocation center are electron-donating.[2] They inductively push electron density towards the positively charged carbon, thereby delocalizing and diminishing the positive charge.[1][3] In the 2,4,4-trimethyl-2-pentyl cation, the carbocationic carbon is bonded to a methyl group, an ethyl group, and a bulky tert-butyl group, all of which contribute to this stabilizing effect.

Hyperconjugation

Hyperconjugation is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty non-bonding p-orbital.[4] This interaction delocalizes the positive charge by allowing the electrons from the adjacent sigma bonds to be shared with the vacant p-orbital of the carbocationic carbon. The 2,4,4-trimethyl-2-pentyl cation has multiple adjacent C-H and C-C bonds that can participate in hyperconjugation, significantly contributing to its stability. The greater the number of possible hyperconjugative structures, the more stable the carbocation.[4]

G cluster_1 Stabilizing Factors Carbocation 2,4,4-trimethyl-2-pentyl Cation C(C)(C)CC+(C)C Inductive Inductive Effect Electron-donating alkyl groups push electron density towards the positive center. Inductive->Carbocation:f1 Hyperconjugation Hyperconjugation Overlap of adjacent C-H and C-C σ-bonds with the empty p-orbital. Hyperconjugation->Carbocation:f1

Caption: Inductive effect and hyperconjugation stabilizing the carbocation.

Potential for Carbocation Rearrangements

Despite its tertiary nature, the 2,4,4-trimethyl-2-pentyl cation can potentially undergo rearrangement to form an even more stable carbocation, if possible. However, in this specific case, any rearrangement via a 1,2-hydride or 1,2-methyl shift would lead to a less stable secondary carbocation. Therefore, the initially formed tertiary carbocation is the most stable and is unlikely to rearrange further.

It is important to note that carbocation rearrangements are common when a less stable carbocation can rearrange to a more stable one. For instance, a secondary carbocation will readily rearrange to a tertiary carbocation via a hydride or alkyl shift if a hydrogen or alkyl group is present on an adjacent carbon.

G cluster_2 Potential Rearrangement Pathways (Hypothetical) Initial Initial Cation 2,4,4-trimethyl-2-pentyl (Tertiary) Hydride_Shift Via 1,2-Hydride Shift Secondary Carbocation (Less Stable) Initial->Hydride_Shift Hydride Shift Methyl_Shift Via 1,2-Methyl Shift Secondary Carbocation (Less Stable) Initial->Methyl_Shift Methyl Shift

Caption: Hypothetical, unfavorable rearrangements of the carbocation.

Experimental Determination of Stability

The stability of a carbocation is often inferred from the rate of its formation in solvolysis reactions. A more stable carbocation will form faster, leading to a higher reaction rate.

Experimental Protocol: Solvolysis of this compound

This protocol is adapted from the well-established method for the solvolysis of 2-bromo-2-methylpropane.

Objective: To determine the relative rate of solvolysis of this compound by monitoring the production of HBr.

Materials:

  • This compound

  • Solvent (e.g., 80:20 ethanol:water)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Bromothymol blue indicator

  • Burettes, pipettes, flasks, and a stopwatch

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • In a separate flask, add a known volume of the solvent and a few drops of bromothymol blue indicator.

  • Add a small, precise volume of the standardized NaOH solution to the flask, which should turn the solution blue.

  • Initiate the reaction by adding a known volume of the this compound solution to the flask and start the stopwatch simultaneously.

  • The solvolysis reaction will produce HBr, which will neutralize the NaOH. Record the time it takes for the indicator to turn from blue to yellow.

  • Immediately add another precise aliquot of the NaOH solution, and the solution will turn blue again.

  • Continue this process for several aliquots, recording the time for each color change.

Data Analysis: The rate of the reaction can be determined by plotting the concentration of the alkyl halide versus time. The rate constant can then be calculated from the integrated rate law for a first-order reaction. By comparing the rate constant for this compound with that of other alkyl halides under the same conditions, the relative stability of the corresponding carbocations can be established.

Quantitative Data Presentation

Alkyl BromideClassificationRelative Rate of Solvolysis (80% ethanol, 25°C)
Methyl bromideMethyl1
Ethyl bromidePrimary1
Isopropyl bromideSecondary11.6
tert-Butyl bromideTertiary1.2 x 10⁶

Data is illustrative of the general trend in carbocation stability.

The data clearly shows that the tertiary alkyl bromide reacts orders of magnitude faster than the secondary, primary, and methyl bromides, confirming the significantly greater stability of the tertiary carbocation intermediate. Given that this compound also forms a tertiary carbocation, a similarly high rate of solvolysis is expected.

References

steric hindrance effects in tertiary alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Steric Hindrance Effects in Tertiary Alkyl Halides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Steric hindrance is a foundational concept in organic chemistry that describes the influence of the spatial arrangement of atoms on reaction rates and pathways. In the context of tertiary alkyl halides, steric effects are not merely influential; they are dictatorial, fundamentally precluding certain mechanistic pathways while favoring others. The bulky nature of the tertiary substrate, with three alkyl groups attached to the alpha-carbon, creates a sterically congested environment that governs its reactivity. This guide provides a comprehensive technical examination of how steric hindrance dictates the competition between substitution (SN1, SN2) and elimination (E1, E2) reactions. It summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the core mechanistic pathways to offer a thorough resource for professionals in chemical and pharmaceutical research.

Introduction to Steric Hindrance

Steric hindrance is the repulsion between the electron clouds of non-bonded atoms or groups within a molecule that are in close proximity.[1] This interaction increases the potential energy of a conformation or transition state, thereby affecting reaction kinetics. In substitution and elimination reactions, the size and branching of the alkyl groups attached to the electrophilic carbon atom can significantly hinder the approach of a nucleophile or base.[2][3] For tertiary alkyl halides (R₃CX), the alpha-carbon (the carbon bonded to the halogen) is bonded to three other carbon atoms, creating a highly crowded environment that is central to its chemical behavior.[4]

The Steric Landscape of Tertiary Alkyl Halides

The defining structural feature of a tertiary alkyl halide is the substitution pattern of the alpha-carbon. This high degree of substitution has two primary consequences that are in direct opposition:

  • Shielding of the Electrophilic Carbon: The three alkyl groups effectively block the pathways for a nucleophile to attack the alpha-carbon directly.[1][5]

  • Stabilization of a Carbocation Intermediate: The same alkyl groups, through their electron-donating inductive effects, are highly effective at stabilizing a positive charge on the alpha-carbon should the leaving group depart.[6]

These two factors are the primary drivers for the reaction pathways available to tertiary alkyl halides.

Reaction Pathways Dictated by Steric Hindrance

The competition between substitution and elimination is paramount in the chemistry of tertiary alkyl halides. Steric hindrance is the key factor that determines the outcome.

The Prohibition of the SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction is definitively ruled out for tertiary alkyl halides.[7][8][9] The SN2 mechanism requires a backside attack by the nucleophile on the alpha-carbon, occurring in a single, concerted step where the nucleophile forms a bond as the leaving group departs.[2] In a tertiary substrate, the three alkyl groups completely obstruct the trajectory for this backside approach.[1][3] Any attempt by a nucleophile to reach the alpha-carbon is met with significant steric repulsion, making the energy of the SN2 transition state prohibitively high.[2] Consequently, tertiary alkyl halides are considered practically inert to the SN2 mechanism.[8][9]

Unimolecular Pathways: SN1 and E1 Competition

In the absence of a strong base, tertiary alkyl halides readily undergo unimolecular reactions (SN1 and E1) because they can form a relatively stable tertiary carbocation intermediate.[6][10]

The mechanism proceeds in two steps:

  • Rate-Determining Step: The C-X bond breaks heterolytically, and the leaving group departs, forming a planar sp²-hybridized carbocation. This step is slow and is the rate-limiting step of the reaction. Steric hindrance can accelerate this step by relieving some of the strain present in the tetrahedral sp³-hybridized starting material.[6]

  • Fast Step: The carbocation intermediate is then attacked by a nucleophile (SN1 pathway) or deprotonated at a beta-carbon by a weak base (E1 pathway).[11]

Because the SN1 and E1 reactions share a common carbocation intermediate, they are almost always competing pathways.[12] These reactions are favored by weak nucleophiles and weak bases, such as water or alcohols (solvolysis reactions).[11][13] Increasing the temperature generally favors the elimination (E1) pathway over substitution (SN1).[14]

SN1_E1_Pathway sub Tertiary Alkyl Halide (R₃CX) ts1 Transition State 1 sub->ts1 carbocation Tertiary Carbocation (R₃C⁺) (Planar, sp²) ts1->carbocation Slow, RDS -X⁻ sub_prod SN1 Product (R₃CNu) carbocation->sub_prod Fast + :Nu⁻ (weak base) elim_prod E1 Product (Alkene) carbocation->elim_prod Fast - H⁺

Diagram 1. The competing SN1 and E1 pathways for a tertiary alkyl halide.
The E2 Pathway with Strong Bases

When a tertiary alkyl halide is treated with a strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuO⁻) or even a strong, non-bulky base (e.g., OH⁻, RO⁻), the bimolecular elimination (E2) reaction is the major pathway.[4][12]

In the E2 mechanism, the base abstracts a proton from a beta-carbon in a concerted step with the formation of a π-bond and the departure of the leaving group.[4] Steric hindrance at the alpha-carbon prevents the reagent from acting as a nucleophile (SN2), forcing it to act as a base at the more accessible peripheral beta-hydrogens.[4] Therefore, strong bases exclusively promote elimination over substitution in tertiary systems.[12]

E2_Pathway reactants Tertiary Alkyl Halide + Strong Base (B:⁻) ts Transition State [B---H---Cβ---Cα---X]⁻ reactants->ts Concerted Step products Alkene + H-B + X⁻ ts->products

Diagram 2. The concerted E2 elimination pathway.

The following flowchart provides a logical guide for predicting the reaction mechanism.

Decision_Tree start Tertiary Alkyl Halide reagent Analyze Reagent (Nucleophile/Base) start->reagent sn2 SN2 is not possible due to steric hindrance start->sn2 strong_base E2 Mechanism reagent->strong_base Strong Base (e.g., RO⁻, OH⁻) weak_nuc SN1 / E1 Competition reagent->weak_nuc Weak Nucleophile / Weak Base (e.g., H₂O, ROH)

Diagram 3. Decision framework for tertiary alkyl halide reactivity.

Quantitative Data Presentation

While precise reaction rates are highly dependent on specific reactants, solvents, and temperatures, general trends can be summarized. The effect of alkyl substitution on substitution and elimination pathways is profound.

Table 1: Relative Reaction Rates of Alkyl Halides in SN1 and SN2 Reactions

Substrate TypeSN2 Relative RateSN1 Relative RateRationale
Methyl (CH₃X)~30~1Least sterically hindered for SN2; highly unstable carbocation for SN1.
Primary (1°) (RCH₂X)1~1Low steric hindrance for SN2; unstable primary carbocation for SN1.[6]
Secondary (2°) (R₂CHX)~0.02~12Significant steric hindrance for SN2; stabilized secondary carbocation for SN1.
Tertiary (3°) (R₃CX) ~0 (Inert) ~1,200,000 Prohibitively high steric hindrance for SN2; most stable tertiary carbocation for SN1. [6][8]

Note: Values are illustrative approximations to show trends.

Computational studies have further quantified the impact of steric hindrance on reaction barriers. As methylation on the alpha-carbon increases, the barrier for SN2 increases while the barrier for E2 decreases.

Table 2: Calculated Activation Free Energies (ΔG‡, kcal/mol) for SN2 vs. E2 Reactions

Alkyl HalideSN2 Barrier (ΔG‡)E2 Barrier (ΔG‡)ΔΔG‡ (E2 - SN2)
CH₃CH₂Cl (Primary)24.629.8+5.2
(CH₃)₂CHCl (Secondary)27.227.6+0.4
(CH₃)₃CCl (Tertiary) 33.3 25.0 -8.3

Data adapted from computational studies modeling reactions with CN⁻ as the nucleophile/base.[15] A positive ΔΔG‡ indicates SN2 is favored, while a negative value indicates E2 is favored.

Experimental Protocols

Verifying the effects of steric hindrance and determining product distributions requires well-defined experimental procedures.

Protocol: Kinetic Analysis of Tertiary Alkyl Halide Solvolysis (SN1/E1)

Objective: To determine the rate of reaction for a tertiary alkyl halide in a nucleophilic solvent (e.g., aqueous ethanol) and observe the first-order kinetics characteristic of the SN1/E1 mechanism.

Methodology:

  • Reaction Setup: Prepare a solution of the tertiary alkyl halide (e.g., tert-butyl chloride) in a solvent mixture (e.g., 50:50 ethanol (B145695)/water) at a constant temperature.

  • Initiation: Add a known, low concentration of the alkyl halide to the pre-heated solvent mixture to start the reaction.

  • Monitoring: The reaction produces H-X (e.g., HCl), which can be monitored over time.

    • Titration Method: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction in a cold solvent (e.g., acetone). Titrate the generated acid with a standardized solution of a weak base (e.g., sodium hydroxide) using an indicator.

    • Conductivity Method: Alternatively, monitor the increase in the electrical conductivity of the solution over time as ions (H⁺ and X⁻) are formed.

  • Data Analysis: Plot the concentration of the alkyl halide (calculated from the amount of acid produced) versus time. The data should fit a first-order rate law, confirming the unimolecular nature of the rate-determining step. The rate constant (k) can be extracted from the slope of the line in a plot of ln[R-X] vs. time.

Protocol: Product Distribution Analysis via GC-MS

Objective: To quantify the ratio of substitution (SN1) to elimination (E1/E2) products.

Methodology:

  • Reaction: Carry out the reaction of a tertiary alkyl halide with a chosen nucleophile/base (e.g., ethanol for SN1/E1, sodium ethoxide for E2) under controlled temperature for a set period.

  • Workup: Quench the reaction by adding cold water. Extract the organic products into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer to remove any remaining reactants or inorganic byproducts, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Sample Preparation: Carefully evaporate the solvent and prepare a dilute solution of the product mixture in a volatile solvent suitable for GC analysis (e.g., hexane).

  • GC-MS Analysis: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The Gas Chromatograph (GC) will separate the components of the mixture based on their boiling points and interactions with the column's stationary phase. The retention time of each peak can be compared to known standards to identify the substitution and elimination products.[4]

    • The Mass Spectrometer (MS) will fragment the molecules eluting from the GC column, providing a mass spectrum for each component. This allows for definitive structural identification by matching the fragmentation pattern to library data.

  • Quantification: The relative area of the peaks in the gas chromatogram corresponds to the relative molar amounts of each product, allowing for the calculation of the product ratio (e.g., % SN1 vs. % E1).[4]

Conclusion

For tertiary alkyl halides, steric hindrance is the single most important factor determining reactivity. It completely blocks the SN2 pathway, forcing reactions to proceed through either unimolecular (SN1/E1) or bimolecular elimination (E2) mechanisms. The choice between these pathways is then governed by the nature of the reagent: weak, non-basic nucleophiles favor the SN1/E1 route via a stable carbocation, while strong bases favor the E2 route by abstracting a sterically accessible beta-proton. A thorough understanding of these steric effects is crucial for predicting reaction outcomes and designing synthetic strategies in research and development.

References

solubility characteristics of 2-bromo-2,4,4-trimethylpentane in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Characteristics of 2-Bromo-2,4,4-trimethylpentane

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as tert-octyl bromide). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile derived from fundamental chemical principles and data from analogous compounds. Furthermore, it offers a detailed experimental protocol for the precise, quantitative determination of this compound's solubility in various solvents. This guide is intended to equip researchers and professionals in drug development with the foundational knowledge and practical methodologies required for the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a tertiary alkyl halide. Its molecular structure consists of a bulky, branched eight-carbon alkyl group with a bromine atom attached to a tertiary carbon. This structure, particularly the large nonpolar alkyl component, is the primary determinant of its physical properties and solubility behavior. Understanding its solubility is critical for a wide range of applications, including reaction medium selection, process design, purification, and formulation development.

Alkyl halides, as a class, exhibit predictable solubility patterns. They are typically soluble in organic solvents and have very low solubility in water.[1][2][3] This is because the energy required to overcome the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the alkyl halide.[4][5] In contrast, when mixed with organic solvents, the intermolecular forces (primarily London dispersion forces) being broken and formed are of similar strength, which facilitates dissolution.[1][2][4]

Predicted Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle.[6] The molecule's large, nonpolar hydrocarbon structure dominates its overall character, making it lipophilic. While the carbon-bromine bond introduces a degree of polarity, its influence is significantly outweighed by the bulky alkyl group. Therefore, it is predicted to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar solvents, especially water.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherMiscibleSolute and solvent have similar low polarity and interact favorably through London dispersion forces.[1][2][4]
Halogenated Dichloromethane, ChloroformMiscibleSimilarities in polarity and the presence of halogen atoms promote miscibility.
Polar Aprotic Acetone, Tetrahydrofuran (THF)Highly SolubleThese solvents can effectively solvate the alkyl portion of the molecule, and their moderate polarity can interact with the C-Br bond.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderately SolubleThe high polarity of these solvents makes them less compatible with the large nonpolar alkyl group, limiting solubility.
Polar Protic Ethanol, MethanolSolubleThe alkyl groups of the alcohols can interact with the solute, but the hydrogen-bonding network of the solvent is somewhat disrupted.[3]
Polar Protic WaterInsolubleThe large nonpolar structure cannot overcome the strong hydrogen bonding network of water, leading to very poor solubility.[1][2][4][5]

Experimental Protocol: Quantitative Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a solvent.[7][8] The following protocol provides a reliable framework for this determination.

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Constant-temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID), High-Performance Liquid Chromatograph (HPLC-UV), or a simple gravimetric setup).

Methodology
  • Preparation of Solvent-Solute Mixture:

    • Add a measured volume of the solvent to several vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved liquid solute should be visible.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[9] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solute to separate.

    • To ensure complete separation of the excess solute, centrifuge the vials at a controlled temperature.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pipette or syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step removes any fine, suspended droplets of the undissolved solute.

  • Quantification:

    • Gravimetric Method: Weigh the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the solute is obtained.

    • Chromatographic Method (GC/HPLC): Prepare a series of calibration standards of this compound in the chosen solvent. Dilute the filtered saturated solution with a known factor to bring its concentration within the calibration range. Analyze the standards and the diluted sample using the appropriate chromatographic method.

  • Calculation and Reporting:

    • Calculate the concentration of the solute in the saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mass fraction (%).

Visualization of Solubility Factors

The following diagram illustrates the logical relationship between the molecular properties of the solute and solvent, which ultimately determines the degree of solubility.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties solute C8H17Br nonpolar_group Large, Nonpolar (CH3)3CCH2C(CH3)2- Group solute->nonpolar_group polar_bond Polar C-Br Bond solute->polar_bond interaction1 Favorable Interaction (London Dispersion Forces) nonpolar_group->interaction1 Dominant Interaction interaction2 Unfavorable Interaction (Disruption of H-Bonds) nonpolar_group->interaction2 Dominant Factor polar_bond->interaction2 Minor Interaction solvent Solvent Type nonpolar_solvent Nonpolar (e.g., Hexane) solvent->nonpolar_solvent polar_solvent Polar (e.g., Water) solvent->polar_solvent nonpolar_solvent->interaction1 polar_solvent->interaction2 result1 High Solubility / Miscibility interaction1->result1 result2 Low Solubility / Insolubility interaction2->result2

Caption: Factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-bromo-2,4,4-trimethylpentane, a valuable tertiary alkyl halide intermediate in organic synthesis. The document details the key precursors, reaction mechanisms, and, where available, analogous experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Core Synthesis Strategies

The synthesis of this compound can be approached from several key precursors, each with distinct advantages and mechanistic pathways. The primary strategies involve:

Free-Radical Bromination of 2,2,4-Trimethylpentane

This method leverages the high selectivity of bromine radicals for tertiary hydrogens. The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat.

Reaction: (CH₃)₃CCH₂CH(CH₃)₂ + Br₂ --(hν or Δ)--> (CH₃)₃CCH₂CBr(CH₃)₂ + HBr

The stability of the tertiary radical intermediate at the C2 position heavily favors the formation of this compound as the major product.[1]

Signaling Pathway: Free-Radical Bromination

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 Br_rad 2 Br• Br2->Br_rad hν or Δ Alkane 2,2,4-Trimethylpentane Alkyl_rad Tertiary Alkyl Radical Alkane->Alkyl_rad + Br• HBr HBr Product This compound Alkyl_rad->Product + Br2 Br_rad_regen Br• Term1 Br• + Br• → Br2 Term2 Alkyl• + Br• → Product Term3 Alkyl• + Alkyl• → Dimer

Caption: Free-radical bromination of 2,2,4-trimethylpentane.

Experimental Protocol

Work-up and Purification: The reaction mixture is typically washed with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and purified by distillation.

Hydrobromination of 2,4,4-Trimethylpentenes

Both 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene are excellent precursors for the synthesis of this compound via the addition of hydrogen bromide (HBr).

From 2,4,4-Trimethyl-1-pentene (Markovnikov Addition)

The reaction of 2,4,4-trimethyl-1-pentene with HBr proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation at the C2 position. Subsequent attack by the bromide ion yields the desired product.

Reaction: (CH₃)₃CCH₂C(CH₃)=CH₂ + HBr → (CH₃)₃CCH₂CBr(CH₃)₂

From 2,4,4-Trimethyl-2-pentene (Markovnikov and Anti-Markovnikov Addition)

The hydrobromination of 2,4,4-trimethyl-2-pentene can be directed to the desired product under two different sets of conditions:

  • Markovnikov Addition (without peroxides): The mechanism is analogous to that of the 1-pentene (B89616) isomer, forming the stable tertiary carbocation at the C2 position, which is then attacked by the bromide ion.

  • Anti-Markovnikov Addition (with peroxides): In the presence of peroxides, the reaction proceeds through a free-radical chain mechanism. The bromine radical adds to the double bond to form the more stable tertiary radical at the C2 position. This radical then abstracts a hydrogen atom from HBr to yield this compound.[2]

Reaction: (CH₃)₃CCH=C(CH₃)₂ + HBr --(peroxides)--> (CH₃)₃CCH₂CBr(CH₃)₂

Signaling Pathway: Hydrobromination of Alkenes

Hydrobromination cluster_markovnikov Markovnikov Pathway (No Peroxides) cluster_anti_markovnikov Anti-Markovnikov Pathway (With Peroxides) Alkene_M Alkene Carbocation_M Tertiary Carbocation Alkene_M->Carbocation_M + HBr Product_M This compound Carbocation_M->Product_M + Br⁻ Alkene_AM Alkene Radical_AM Tertiary Radical Alkene_AM->Radical_AM + Br• Product_AM This compound Radical_AM->Product_AM + HBr

Caption: Markovnikov and Anti-Markovnikov hydrobromination pathways.

Experimental Protocol (Analogous)

A general procedure for the anti-Markovnikov hydrobromination of olefins involves dissolving the alkene in a solvent like toluene, cooling the solution in an ice bath, and then adding a solution of HBr in the same solvent in the presence of a radical initiator such as AIBN. The reaction is typically stirred at a low temperature for a few hours.[3] Alternatively, a solution of 33% HBr in acetic acid can be used.[3]

Work-up and Purification: The reaction mixture is typically washed with water, a dilute solution of sodium bicarbonate, and brine. After drying the organic layer, the product is purified by distillation.

Nucleophilic Substitution of 2,4,4-Trimethyl-2-pentanol

The tertiary alcohol, 2,4,4-trimethyl-2-pentanol, can be readily converted to this compound via a nucleophilic substitution reaction, likely proceeding through an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation.[4]

Using Hydrogen Bromide

Treatment of 2,4,4-trimethyl-2-pentanol with a strong acid like HBr leads to the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation, which is then attacked by the bromide ion.

Reaction: (CH₃)₃CCH₂C(OH)(CH₃)₂ + HBr → (CH₃)₃CCH₂CBr(CH₃)₂ + H₂O

Using Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is another effective reagent for converting tertiary alcohols to alkyl bromides. The alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a good leaving group. The bromide ion then attacks the carbon atom, displacing the leaving group in an Sₙ1-like fashion.

Reaction: 3 (CH₃)₃CCH₂C(OH)(CH₃)₂ + PBr₃ → 3 (CH₃)₃CCH₂CBr(CH₃)₂ + H₃PO₃

Signaling Pathway: Sₙ1 Substitution of a Tertiary Alcohol

SN1_Substitution Alcohol 2,4,4-Trimethyl-2-pentanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ (from HBr) Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of H₂O H2O H2O Product This compound Carbocation->Product + Br⁻

Caption: Sₙ1 synthesis from 2,4,4-trimethyl-2-pentanol.

Experimental Protocol (Analogous)

A general procedure for the synthesis of a tertiary alkyl bromide from the corresponding alcohol involves the slow addition of concentrated sulfuric acid to a mixture of the alcohol and hydrobromic acid, often with cooling. The reaction mixture is then stirred for a period, followed by an aqueous work-up.

For the reaction with PBr₃, a general protocol involves dissolving the alcohol in an anhydrous aprotic solvent (like dichloromethane) and cooling the mixture in an ice bath. PBr₃, often in the presence of a weak base like pyridine (B92270) to neutralize the HBr byproduct, is then added slowly. The reaction is typically stirred for several hours.[5]

Work-up and Purification: The work-up for both methods involves washing the organic layer with water, a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and brine. The product is then dried over an anhydrous drying agent and purified by distillation.

Quantitative Data Summary

While specific yields for the synthesis of this compound are not extensively reported in the reviewed literature, the following table provides analogous quantitative data for similar reactions to offer a comparative perspective.

PrecursorReagentsReaction TypeAnalogous Yield
2,2,4-TrimethylpentaneBr₂ / hνFree-Radical BrominationHigh (qualitative)
2,4,4-Trimethyl-1-penteneHBrElectrophilic Addition-
2,4,4-Trimethyl-2-penteneHBr, PeroxidesRadical Addition-
2,4,4-Trimethyl-2-pentanolHBr / H₂SO₄Sₙ1 Substitution-
2,4,4-Trimethyl-2-pentanolPBr₃Nucleophilic Substitution-

Purification of this compound

The final product from any of the above synthetic routes will likely require purification to remove unreacted starting materials, byproducts, and residual reagents.

General Purification Workflow:

  • Aqueous Work-up: The crude reaction mixture is transferred to a separatory funnel and washed sequentially with:

    • Water: to remove water-soluble impurities.

    • Saturated Sodium Bicarbonate Solution: to neutralize any remaining acidic components.

    • Brine (Saturated NaCl solution): to aid in the separation of the organic and aqueous layers and to remove residual water.

  • Drying: The organic layer is collected and dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: The drying agent is removed by gravity filtration.

  • Distillation: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation. Given that tertiary alkyl halides can be susceptible to elimination at high temperatures, vacuum distillation is often preferred to lower the boiling point and minimize decomposition.

Experimental Workflow: Purification

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Crude_Product->Aqueous_Workup Drying Drying (e.g., MgSO₄) Aqueous_Workup->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Distillation Distillation (Vacuum Recommended) Solvent_Removal->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General purification workflow for this compound.

References

CAS number and molecular formula of 2-bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2,4,4-trimethylpentane is a halogenated alkane that serves as a reagent and intermediate in organic synthesis. Its highly branched structure and the presence of a tertiary bromine atom influence its reactivity, making it a subject of interest in mechanistic studies. This document provides a concise overview of its chemical properties, synthesis, and potential applications based on available scientific information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 62574-65-6[1][2]
Molecular Formula C8H17Br[1][2]
IUPAC Name This compound[1]
Molecular Weight 193.12 g/mol [1]
Synonyms t-octyl bromide, Pentane, 2-bromo-2,4,4-trimethyl-[2]

Synthesis of this compound

The primary method for the synthesis of this compound is through the free-radical bromination of 2,2,4-trimethylpentane (B7799088) (isooctane).[3] This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Experimental Protocol: Free Radical Bromination

Materials:

  • 2,2,4-trimethylpentane

  • Bromine (Br₂) or N-bromosuccinimide (NBS)

  • A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light

  • An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like hexane)

  • Aqueous sodium thiosulfate (B1220275) or sodium bisulfite solution

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and an addition funnel, dissolve 2,2,4-trimethylpentane in the chosen inert solvent. If using a chemical initiator, add it to the reaction mixture.

  • Initiation: If using UV light, position the light source to irradiate the reaction vessel. If using a chemical initiator, gently heat the mixture to the appropriate temperature for the initiator's decomposition.

  • Bromination: Slowly add the brominating agent (bromine or NBS) from the addition funnel to the reaction mixture. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature. The characteristic red-brown color of bromine will fade as it is consumed.

  • Work-up: After the addition is complete and the reaction has gone to completion (as indicated by the disappearance of the bromine color), cool the mixture to room temperature.

  • Quenching: Wash the reaction mixture with an aqueous solution of sodium thiosulfate or sodium bisulfite to remove any unreacted bromine.

  • Extraction: Separate the organic layer. Wash it with water and then with a saturated brine solution.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

The formation of the tertiary free radical is favored due to its higher stability compared to primary or secondary radicals, leading to this compound as the major product.[3]

Reaction Pathway

The synthesis of this compound from 2,2,4-trimethylpentane via free radical bromination can be visualized as follows:

Synthesis_Pathway 2_2_4_trimethylpentane 2,2,4-trimethylpentane Reaction Free Radical Bromination 2_2_4_trimethylpentane->Reaction Br2 Br₂ Br2->Reaction Initiator UV light or heat Initiator->Reaction Product This compound Reaction->Product

References

Methodological & Application

Application Notes and Protocols for the Solvolysis of 2-bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for studying the solvolysis of 2-bromo-2,4,4-trimethylpentane, a tertiary alkyl halide. The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a tertiary carbocation intermediate. The rate of this reaction is influenced by factors such as solvent polarity, temperature, and the nature of the leaving group. These application notes are designed to guide researchers in setting up and monitoring the solvolysis reaction, as well as in collecting and analyzing kinetic data.

The solvolysis of this compound is a classic example of an SN1 reaction where the solvent acts as the nucleophile. In a mixed solvent system, such as aqueous ethanol (B145695), both water and ethanol can act as nucleophiles, leading to the formation of an alcohol and an ether, respectively. The reaction also produces hydrobromic acid (HBr), the formation of which can be monitored to determine the reaction rate.

Kinetic studies of this compound confirm that it reacts via a limiting SN1 mechanism.[1] The rate of the reaction is dependent on the concentration of the alkyl halide but is independent of the concentration of the nucleophile.[1] The stability of the tertiary carbocation intermediate is a key factor driving the SN1 pathway.

Experimental Protocol: Kinetics of Solvolysis of this compound

This protocol details the procedure for determining the rate of solvolysis of this compound by monitoring the production of HBr using a titration method with a pH indicator.

Materials:

  • This compound (CAS 62574-65-6)[2][3]

  • Ethanol (absolute)

  • Deionized water

  • Acetone (B3395972)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Volumetric flasks

  • Pipettes

  • Burette

  • Erlenmeyer flasks

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixtures (e.g., 80:20, 70:30, 60:40 ethanol:water by volume) in volumetric flasks.

  • Reaction Mixture Preparation:

    • In an Erlenmeyer flask, pipette a specific volume of the chosen ethanol-water solvent (e.g., 50 mL).

    • Add a few drops of bromothymol blue indicator. The solution should be yellow-green.

    • Add a small, precise volume of the standardized NaOH solution from a burette to turn the solution blue. Record this initial volume.

  • Initiation of Reaction:

    • Prepare a stock solution of this compound in a non-nucleophilic solvent like acetone (e.g., 0.1 M).

    • To initiate the solvolysis, rapidly add a known volume of the this compound stock solution to the reaction mixture in the Erlenmeyer flask. Start the stopwatch immediately. This is time t=0.

  • Monitoring the Reaction:

    • The HBr produced during the solvolysis will neutralize the added NaOH, causing the indicator to change from blue back to yellow-green.

    • As soon as the color change occurs, record the time. Immediately add another precise aliquot of the NaOH solution to turn the solution blue again.

    • Continue this process of timing the color change and adding NaOH until a significant portion of the this compound has reacted.

  • Data Analysis:

    • The rate of the reaction can be determined by calculating the rate of HBr production.

    • The concentration of the alkyl halide at different time points can be calculated from the cumulative amount of NaOH added.

    • The rate constant (k) for the SN1 reaction can be determined by plotting ln[Alkyl Halide] versus time. The plot should yield a straight line with a slope of -k.

Safety Precautions:

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive. Handle with care.

Data Presentation

The quantitative data obtained from the solvolysis experiment should be organized for clear comparison. The following table provides a template for recording and presenting the kinetic data.

Temperature (°C)Solvent Composition (Ethanol:Water)Initial [Alkyl Halide] (M)Time (s)Volume of NaOH added (mL)[Alkyl Halide] remaining (M)ln[Alkyl Halide]
2580:200.01000.01-4.605
2580:200.01t1V1[RX]1ln[RX]1
2580:200.01t2V2[RX]2ln[RX]2
2570:300.01000.01-4.605
2570:300.01t'1V'1[RX]'1ln[RX]'1
2570:300.01t'2V'2[RX]'2ln[RX]'2

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the SN1 solvolysis reaction and the experimental workflow.

Solvolysis_SN1_Pathway cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation RX This compound TS1 Transition State 1 RX->TS1 Slow Carbocation Tertiary Carbocation Intermediate TS1->Carbocation LeavingGroup Br- TS1->LeavingGroup Product_intermediate Protonated Product Carbocation->Product_intermediate Solvent Solvent (H2O or EtOH) Solvent->Product_intermediate Final_Product Alcohol / Ether Product_intermediate->Final_Product HBr HBr Product_intermediate->HBr Solvent2 Solvent Solvent2->HBr

Caption: SN1 reaction pathway for the solvolysis of this compound.

Solvolysis_Workflow start Start prep_solvent Prepare Ethanol/Water Solvent Mixture start->prep_solvent add_indicator Add Bromothymol Blue Indicator prep_solvent->add_indicator add_naoh Add NaOH solution until blue add_indicator->add_naoh initiate_reaction Initiate Reaction and Start Timer add_naoh->initiate_reaction prep_alkyl_halide Prepare this compound in Acetone prep_alkyl_halide->initiate_reaction monitor_reaction Monitor Color Change (Blue to Yellow-Green) initiate_reaction->monitor_reaction record_time Record Time monitor_reaction->record_time add_naoh_aliquot Add NaOH Aliquot record_time->add_naoh_aliquot repeat_monitoring Repeat Monitoring until Reaction is Sufficiently Complete add_naoh_aliquot->repeat_monitoring repeat_monitoring->monitor_reaction No data_analysis Analyze Data to Determine Rate Constant repeat_monitoring->data_analysis Yes end End data_analysis->end

Caption: Experimental workflow for the kinetic study of the solvolysis of this compound.

References

Application Notes & Protocols: Demonstrating SN1 Reactions with 2-bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The unimolecular nucleophilic substitution (SN1) reaction is a fundamental concept in organic chemistry, crucial for understanding reaction mechanisms in various chemical and pharmaceutical processes. 2-bromo-2,4,4-trimethylpentane is an excellent substrate for demonstrating the SN1 mechanism due to its tertiary alkyl halide structure. The bulky tert-butyl group at the 4-position sterically hinders the alternative bimolecular (SN2) pathway, while the tertiary nature of the carbon bearing the bromine atom allows for the formation of a relatively stable tertiary carbocation intermediate. This stability is the key factor driving the SN1 pathway.[1][2]

These application notes provide a detailed overview of the SN1 reaction using this compound, including the reaction kinetics, the competing E1 elimination pathway, and detailed experimental protocols for laboratory demonstration and analysis.

Reaction Kinetics and Mechanism

The SN1 reaction of this compound proceeds in a stepwise manner. The rate of the reaction is dependent solely on the concentration of the alkyl halide, exhibiting first-order kinetics.[3][4][5][6] The rate law is expressed as:

Rate = k[R-Br]

Where R-Br is this compound. The concentration of the nucleophile does not influence the reaction rate because it is not involved in the slow, rate-determining step.[3][5]

The mechanism involves three key steps:

  • Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond breaks heterolytically, with the bromine atom departing as a bromide ion. This is the slowest step of the reaction and results in a planar, sp²-hybridized tertiary carbocation.[4][7]

  • Nucleophilic Attack: The nucleophile (often the solvent, in a process called solvolysis) attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face.[4]

  • Deprotonation: If the nucleophile is neutral (e.g., water or ethanol), a final, rapid deprotonation step occurs to yield the final substitution product.[3]

SN1_Mechanism sub This compound carbocation Tertiary Carbocation + Br⁻ sub->carbocation Step 1: Ionization (Slow, RDS) oxonium Oxonium Ion carbocation->oxonium Step 2: Nucleophilic Attack (Fast) + EtOH product Substitution Product (e.g., 2-ethoxy-2,4,4-trimethylpentane) oxonium->product Step 3: Deprotonation (Fast) - H⁺ Experimental_Workflow A Prepare Solvent + Indicator B Add initial aliquot of NaOH A->B C Add this compound Start Timer B->C D Monitor for color change C->D E Record Time (t) D->E Color Change F Add next aliquot of NaOH E->F G Repeat until sufficient data E->G F->D H Plot ln[RBr] vs. Time G->H I Calculate Rate Constant (k) H->I SN1_vs_E1 start This compound carbocation Tertiary Carbocation Intermediate start->carbocation Ionization (RDS) sn1_product SN1 Product (Substitution) carbocation->sn1_product Nucleophilic Attack (Solvent as Nucleophile) e1_product E1 Products (Elimination) carbocation->e1_product Deprotonation (Solvent as Base)

References

Application of 2-bromo-2,4,4-trimethylpentane in Carbocation Rearrangement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-bromo-2,4,4-trimethylpentane as a model substrate for studying carbocation rearrangements, specifically 1,2-methyl shifts. This tertiary alkyl halide is an excellent precursor for generating the 2,4,4-trimethylpentyl cation, which is prone to rearrangement to a more stable tertiary carbocation. This document outlines the synthesis of the starting material, experimental protocols for solvolysis reactions, and the expected products, supported by spectroscopic data.

Introduction

Carbocation rearrangements are fundamental processes in organic chemistry, often competing with substitution (SN1) and elimination (E1) reactions.[1][2] Understanding the factors that govern these rearrangements is crucial for predicting product distributions and designing synthetic routes. This compound serves as an ideal substrate for demonstrating a classic example of a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift.[3][4] Upon solvolysis, it forms a tertiary carbocation that can rearrange to a more stable tertiary carbocation, leading to a mixture of products. The analysis of this product mixture provides valuable insights into the kinetics and thermodynamics of carbocation behavior.

Synthesis of this compound

The starting material, this compound, can be synthesized from the corresponding alcohol, 2,4,4-trimethyl-2-pentanol, using an appropriate brominating agent.

Reaction:

(CH₃)₃CCH₂C(CH₃)₂OH + HBr → (CH₃)₃CCH₂C(CH₃)₂Br + H₂O

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,4,4-trimethyl-2-pentanol.

  • Addition of HBr: Cool the flask in an ice bath and slowly add a slight excess of concentrated hydrobromic acid (48%) through the dropping funnel with constant stirring.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Purification: Filter the drying agent and purify the crude product by distillation to obtain pure this compound.

Carbocation Rearrangement Studies via Solvolysis

The solvolysis of this compound in a polar protic solvent, such as ethanol (B145695), proceeds via an SN1/E1 mechanism, involving the formation of a carbocation intermediate. This provides an excellent system to study the competing pathways of substitution, elimination, and rearrangement.

Experimental Protocol: Solvolysis of this compound

  • Reaction Setup: Prepare a solution of this compound in ethanol in a sealed reaction vessel. To facilitate the formation of the carbocation, a silver salt like silver nitrate (B79036) can be added, which precipitates the bromide ion as silver bromide.[5]

  • Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., 50°C) to increase the rate. The progress of the reaction can be monitored by the formation of the AgBr precipitate.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material, which can be monitored by GC), quench the reaction by adding water.

  • Extraction: Extract the product mixture with a suitable organic solvent like diethyl ether or pentane.

  • Washing and Drying: Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine their relative ratios.[6]

Reaction Mechanism and Product Analysis

The solvolysis of this compound initially forms the tertiary 2,4,4-trimethylpentyl cation. This carbocation can then undergo several competing reactions:

  • Unrearranged Products (Substitution and Elimination): The initial carbocation can be trapped by the solvent (ethanol) to give the SN1 product, 2-ethoxy-2,4,4-trimethylpentane, or lose a proton to yield the E1 products, 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

  • Rearrangement: The initial tertiary carbocation can undergo a 1,2-methyl shift to form the more stable tertiary 2,3,4,4-tetramethylpentyl cation. This rearrangement is driven by the relief of steric strain and the formation of a more substituted carbocation.

  • Rearranged Products (Substitution and Elimination): The rearranged carbocation can then react with the solvent to give the rearranged substitution product, 2-ethoxy-2,3,4,4-tetramethylpentane, or lose a proton to form the rearranged elimination products, 2,3,4,4-tetramethyl-1-pentene and 2,3,4,4-tetramethyl-2-pentene.

Logical Relationship of the Solvolysis Reaction

solvolysis_reaction sub This compound init_carbocation 2,4,4-trimethylpentyl cation (tertiary) sub->init_carbocation -Br⁻ rearranged_carbocation 2,3,4,4-tetramethylpentyl cation (tertiary, more stable) init_carbocation->rearranged_carbocation 1,2-methyl shift unrearranged_sub 2-ethoxy-2,4,4-trimethylpentane (SN1) init_carbocation->unrearranged_sub +EtOH, -H⁺ unrearranged_elim1 2,4,4-trimethyl-1-pentene (E1) init_carbocation->unrearranged_elim1 -H⁺ unrearranged_elim2 2,4,4-trimethyl-2-pentene (E1) init_carbocation->unrearranged_elim2 -H⁺ rearranged_sub 2-ethoxy-2,3,4,4-tetramethylpentane (Rearranged SN1) rearranged_carbocation->rearranged_sub +EtOH, -H⁺ rearranged_elim1 2,3,4,4-tetramethyl-1-pentene (Rearranged E1) rearranged_carbocation->rearranged_elim1 -H⁺ rearranged_elim2 2,3,4,4-tetramethyl-2-pentene (Rearranged E1) rearranged_carbocation->rearranged_elim2 -H⁺

Caption: Reaction pathway for the solvolysis of this compound.

Data Presentation

The following tables summarize the expected spectroscopic data for the potential products of the solvolysis reaction. This data is crucial for the identification and quantification of the product mixture.

Table 1: Spectroscopic Data for Unrearranged Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)IR (cm-1)
2-ethoxy-2,4,4-trimethylpentane Not readily availableNot readily available158 (M+), 129, 113, 57~2960 (C-H), ~1080 (C-O)
2,4,4-trimethyl-1-pentene [6]4.68 (s, 1H), 4.62 (s, 1H), 1.95 (s, 2H), 1.73 (s, 3H), 0.93 (s, 9H)150.9, 107.9, 53.5, 31.8, 31.5, 29.4112 (M+), 97, 57, 41~3080 (=C-H), ~2960 (C-H), ~1645 (C=C)[7]
2,4,4-trimethyl-2-pentene 5.10 (s, 1H), 1.70 (s, 6H), 1.00 (s, 9H)133.5, 123.0, 37.9, 31.8, 29.9, 25.9112 (M+), 97, 57, 41~2960 (C-H), ~1670 (C=C)[8]

Table 2: Spectroscopic Data for Rearranged Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)IR (cm-1)
2-ethoxy-2,3,4,4-tetramethylpentane Not readily availableNot readily available172 (M+), 143, 127, 71, 57~2960 (C-H), ~1080 (C-O)
2,3,4,4-tetramethyl-1-pentene [9]4.89 (s, 1H), 4.78 (s, 1H), 1.95 (q, 1H), 1.05 (s, 9H), 0.98 (d, 3H), 0.90 (d, 3H)156.9, 106.8, 48.2, 38.4, 28.9, 21.0, 19.8126 (M+), 111, 70, 57, 41~3080 (=C-H), ~2960 (C-H), ~1640 (C=C)
2,3,4,4-tetramethyl-2-pentene 1.65 (s, 6H), 1.10 (s, 9H), 1.05 (s, 3H)130.1, 128.9, 40.8, 35.2, 28.5, 21.4, 18.2126 (M+), 111, 70, 57, 41~2960 (C-H), ~1660 (C=C)

Experimental Workflow

The following diagram illustrates the general workflow for studying carbocation rearrangements using this compound.

experimental_workflow start Start synthesis Synthesis of This compound start->synthesis solvolysis Solvolysis Reaction (e.g., in EtOH with AgNO3) synthesis->solvolysis workup Reaction Work-up (Quenching, Extraction, Drying) solvolysis->workup analysis Product Analysis (GC-MS) workup->analysis data Data Interpretation (Identify Products, Determine Ratios) analysis->data end End data->end

Caption: Workflow for carbocation rearrangement studies.

Conclusion

This compound is a valuable tool for investigating the principles of carbocation rearrangements. The solvolysis of this compound provides a clear and reproducible example of a 1,2-methyl shift, allowing for the study of the competition between substitution, elimination, and rearrangement pathways. The detailed protocols and spectroscopic data provided in these application notes serve as a comprehensive guide for researchers and scientists in the fields of organic chemistry and drug development to design and interpret experiments aimed at understanding carbocation behavior.

References

Application Notes and Protocols: Formation of Grignard Reagents from Sterically Hindered Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents from sterically hindered alkyl halides presents a significant challenge in organic synthesis. The steric bulk around the reaction center can impede the approach of the alkyl halide to the magnesium surface, slowing down or even preventing the reaction. Furthermore, sterically hindered systems are more prone to side reactions such as elimination (E2) and Wurtz coupling.[1] However, the successful synthesis of these bulky organometallic reagents is crucial for accessing complex molecular architectures in drug discovery and development.

These application notes provide detailed procedures and key considerations for the successful formation of Grignard reagents from sterically hindered alkyl halides. The protocols emphasize techniques for magnesium activation and the use of reaction conditions that favor the desired Grignard reagent formation.

Key Challenges and Considerations

Several factors must be carefully controlled to achieve successful Grignard reagent formation with sterically hindered substrates:

  • Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium metal is a major barrier to reaction initiation.[2] This layer must be disrupted to expose a fresh, reactive magnesium surface.

  • Solvent Choice: The choice of solvent is critical. Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[1][3]

  • Reaction Temperature: Controlling the reaction temperature is essential to minimize side reactions. Lower temperatures can sometimes favor Grignard formation over elimination.[1]

  • Rate of Addition: Slow, dropwise addition of the alkyl halide to the magnesium suspension is crucial to maintain a controlled reaction and prevent the buildup of unreacted alkyl halide, which can lead to Wurtz coupling.[4]

  • Nature of the Halide: The reactivity of the carbon-halogen bond follows the order R-I > R-Br > R-Cl.[5] While iodides are the most reactive, bromides are commonly used. For some sterically hindered systems, alkyl chlorides may provide better yields.

Magnesium Activation Techniques

Effective activation of magnesium is paramount for the successful synthesis of Grignard reagents from hindered halides. Several methods can be employed:

  • Mechanical Activation: Crushing the magnesium turnings with a dry glass rod immediately before the reaction can expose fresh, unoxidized surfaces.[2][6]

  • Chemical Activation with Iodine: The addition of a small crystal of iodine is a classic and effective method. The iodine is thought to react with the magnesium at weak points in the oxide layer, creating reactive magnesium iodide sites that initiate the Grignard formation.[2][7] The disappearance of the iodine's color is a visual indicator of reaction initiation.[2]

  • Chemical Activation with 1,2-Dibromoethane (DBE): DBE is a highly reactive alkyl halide that readily reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. This process effectively cleans and activates the magnesium surface.[2][6][7] The evolution of ethylene bubbles is a clear sign of activation.[7]

  • Use of "Turbo-Grignard" Reagents (with LiCl): The addition of anhydrous lithium chloride (LiCl) can significantly enhance the reactivity of Grignard reagents. "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, are highly effective for the halogen-magnesium exchange with sterically hindered and electronically deactivated aryl and heteroaryl bromides.[1][8] The presence of LiCl breaks down polymeric Grignard aggregates into more soluble and reactive monomeric species.[1]

Experimental Protocols

Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

Protocol 1: Synthesis of tert-Butylmagnesium Chloride

This protocol is adapted from a literature procedure for the formation of a tertiary Grignard reagent.[4]

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Iodine crystal

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • Magnesium Preparation: In the flask, place magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the magnesium turnings. Add a small portion of anhydrous diethyl ether, just enough to cover the magnesium.

  • Addition of Alkyl Halide: In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction Initiation: Add a small amount of the tert-butyl chloride solution to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction. The disappearance of the iodine color and the onset of gentle reflux indicate that the reaction has started.

  • Controlled Addition: Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent and should be used immediately.

Quantitative Data:

Alkyl HalideProductSolventActivationYieldReference
tert-Butyl chloridetert-Butylmagnesium chlorideDiethyl etherIodine69-70% (using Mg powder)[4]
Protocol 2: Synthesis of 1-Adamantylmagnesium Bromide (Static Method)

This protocol is for highly sterically hindered substrates where conventional methods may fail. The "static" method, without stirring, has been shown to be effective.[9]

Materials:

  • Magnesium turnings

  • 1-Adamantyl bromide

  • Anhydrous diethyl ether

Procedure:

  • Apparatus Setup: In a flame-dried Schlenk flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Solvent and Reagent Addition: Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of 1-adamantyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Static Reaction: Carefully add the 1-adamantyl bromide solution to the magnesium suspension without stirring .

  • Reaction Time: Allow the reaction mixture to stand undisturbed at room temperature. The reaction progress can be monitored by periodically taking an aliquot and performing an acid-base titration to determine the concentration of the Grignard reagent.

  • Completion: The reaction is typically left for several hours to proceed to completion. The resulting solution contains the 1-adamantylmagnesium bromide.

Quantitative Data:

Alkyl HalideProductSolventMethodYieldReference
1-Adamantyl bromide1-Adamantylmagnesium bromideDiethyl etherStatic (no stirring)58%[9]
2-Adamantyl bromide2-Adamantylmagnesium bromideDiethyl etherStatic (no stirring)60%[9]

Summary of Quantitative Data

The following table summarizes the typical yields for Grignard reagent formation from various alkyl halides, highlighting the impact of the halide's nature on the reaction outcome.

Alkyl Halide TypeRelative ReactivityTypical Yield RangeNotes
Alkyl Iodide (R-I)Very High85-95%Most reactive, but starting materials can be more expensive and less stable.[5]
Alkyl Bromide (R-Br)High70-90%Commonly used due to a good balance of reactivity and stability.
Alkyl Chloride (R-Cl)Moderate50-80%Less reactive, often requiring longer initiation times or more vigorous activation of the magnesium.[5]

Visualizations

Experimental Workflow for Grignard Reagent Formation

Grignard_Workflow Experimental Workflow for Grignard Reagent Formation prep Apparatus Preparation (Dry Glassware, Inert Atmosphere) mg_add Add Magnesium Turnings prep->mg_add activation Magnesium Activation (e.g., Iodine, DBE) mg_add->activation solvent_add Add Anhydrous Solvent activation->solvent_add initiation Initiate Reaction (Add small amount of halide solution) solvent_add->initiation halide_sol Prepare Alkyl Halide Solution halide_sol->initiation addition Slow, Dropwise Addition of Alkyl Halide Solution initiation->addition reaction Reaction Completion (Stirring/Reflux) addition->reaction product Grignard Reagent (R-MgX) (Use immediately) reaction->product Troubleshooting_Grignard Troubleshooting Grignard Reactions with Hindered Halides start Reaction Fails to Initiate check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous yes_anhydrous Yes check_anhydrous->yes_anhydrous Yes no_anhydrous No (Dry reagents/solvents, flame-dry glassware) check_anhydrous->no_anhydrous No check_activation Was an effective activation method used? yes_anhydrous->check_activation yes_activation Yes check_activation->yes_activation Yes no_activation No (Add I2, DBE, or crush Mg) check_activation->no_activation No consider_alternatives Consider alternative strategies: - Use 'Turbo-Grignard' (i-PrMgCl·LiCl) - Switch to a more reactive halide (Br or I) - Employ the 'Static Method' yes_activation->consider_alternatives success Successful Initiation consider_alternatives->success

References

Application Notes and Protocols: The E1 Elimination Mechanism of 2-bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the unimolecular elimination (E1) reaction mechanism as applied to the tertiary alkyl halide, 2-bromo-2,4,4-trimethylpentane. It includes a thorough description of the reaction mechanism, kinetic considerations, factors influencing the reaction outcome, and the common competing substitution (SN1) pathway. Detailed experimental protocols for conducting the solvolysis of this substrate and for analyzing the resulting product mixture are provided. Quantitative data, based on established principles for tertiary alkyl halides, are presented in tabular format for clarity.

The E1 Reaction Mechanism

The E1 reaction is a multi-step elimination pathway that involves the formation of a carbocation intermediate.[1] For tertiary substrates like this compound, which can form a relatively stable tertiary carbocation, the E1 mechanism is highly favored, particularly in the presence of a weak base and a polar protic solvent.[2][3]

The mechanism proceeds in two primary steps:

  • Step 1 (Rate-Determining Step): The carbon-bromine (C-Br) bond undergoes heterolytic cleavage, where the bromine atom departs with the bonding pair of electrons to form a bromide ion (Br⁻) and a stable tertiary carbocation. This ionization is the slowest step and therefore dictates the overall reaction rate.[4][5]

  • Step 2 (Deprotonation): A weak base, often the solvent (e.g., ethanol, water), abstracts a proton (H⁺) from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the broken carbon-hydrogen (C-H) bond then form a pi (π) bond, resulting in the formation of an alkene.[3]

E1_Mechanism sub This compound ts1 Transition State 1 (C-Br bond breaking) sub->ts1 Step 1: Ionization (Slow) carbocation Tertiary Carbocation Intermediate ts1->carbocation br Br⁻ ts2 Transition State 2 (Deprotonation) carbocation->ts2 base Base (e.g., EtOH) base->ts2 alkene Alkene Product(s) ts2->alkene Step 2: Deprotonation (Fast) h_base Protonated Base (e.g., EtOH₂⁺)

Caption: Overall E1 reaction mechanism for a tertiary alkyl halide.

Kinetics and Influencing Factors

Kinetic studies confirm that the E1 reaction follows a first-order rate law, where the rate is dependent only on the concentration of the alkyl halide substrate.[3][5] This is consistent with the unimolecular nature of the rate-determining step.[6]

Rate Law: Rate = k[this compound]

Several factors significantly influence the rate and outcome of the E1 reaction, as summarized in the table below.

FactorEffect on E1 Reaction of this compoundRationale
Substrate Structure Highly FavoredThe tertiary structure allows for the formation of a stable tertiary carbocation intermediate, which is stabilized by hyperconjugation from the surrounding alkyl groups.[2][6]
Solvent Favored by Polar Protic Solvents (e.g., H₂O, EtOH)Polar protic solvents effectively solvate and stabilize both the carbocation intermediate and the bromide leaving group through ion-dipole interactions and hydrogen bonding, lowering the activation energy of the first step.[4]
Base Requires only a Weak BaseA weak base (like the solvent) is sufficient for the fast deprotonation step. Strong, bulky bases would favor the competing E2 mechanism.[3]
Leaving Group Good Leaving Group RequiredBromide (Br⁻) is a weak base and therefore a good leaving group, facilitating the initial ionization step. Reaction rates follow the trend I > Br > Cl > F.[2]
Temperature Higher Temperatures Favor E1Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. Increasing the temperature generally increases the proportion of elimination (E1) products over substitution (SN1) products.[4][5]

Regioselectivity and Product Distribution

Deprotonation of the carbocation intermediate can occur at different beta-carbons, leading to a mixture of alkene products if non-equivalent beta-hydrogens are present. For this compound, there are two distinct beta-positions from which a proton can be removed: the methylene (B1212753) group (C3) and the methyl group (C1).

The regiochemical outcome is governed by Zaitsev's Rule , which states that the major product will be the more substituted (and therefore more stable) alkene.[7]

  • Zaitsev Product (Major): Removal of a proton from the methylene (CH₂) group at C3 results in the formation of the more stable, tetrasubstituted alkene: 2,4,4-trimethylpent-2-ene .

  • Hofmann Product (Minor): Removal of a proton from the methyl (CH₃) group at C1 results in the formation of the less stable, disubstituted alkene: 2,4,4-trimethylpent-1-ene .

Regioselectivity carbocation Tertiary Carbocation Intermediate path_a Path A (Deprotonation at C3) carbocation->path_a -H⁺ path_b Path B (Deprotonation at C1) carbocation->path_b -H⁺ zaitsev 2,4,4-trimethylpent-2-ene (Zaitsev Product - Major) path_a->zaitsev hofmann 2,4,4-trimethylpent-1-ene (Hofmann Product - Minor) path_b->hofmann Competition substrate This compound carbocation Carbocation Intermediate substrate->carbocation Ionization (Slow) e1_product E1 Products (Alkenes) carbocation->e1_product Elimination (Base) sn1_product SN1 Product (e.g., Ether/Alcohol) carbocation->sn1_product Substitution (Nucleophile) Workflow start Start: Solvolysis Reaction workup Reaction Workup (Quench & Extract) start->workup dry Dry & Concentrate Organic Layer workup->dry gcms GC-MS Analysis dry->gcms analysis Data Analysis (Identify Products & Determine Ratio) gcms->analysis end End: Report Results analysis->end

References

Application Notes and Protocols for Kinetic Studies of Nucleophilic Substitution with 2-Bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetic studies of nucleophilic substitution reactions involving 2-bromo-2,4,4-trimethylpentane. This tertiary alkyl halide is an excellent substrate for investigating unimolecular substitution (SN1) mechanisms, which are fundamental in synthetic organic chemistry and relevant to understanding reaction pathways in drug metabolism and design.

Application Notes

Introduction to Nucleophilic Substitution of this compound

This compound is a tertiary alkyl halide. Due to the significant steric hindrance around the alpha-carbon, it undergoes nucleophilic substitution almost exclusively through the SN1 mechanism.[1] This mechanism is a multi-step process characterized by the formation of a carbocation intermediate.[1][2] The SN2 pathway, which involves a backside attack by the nucleophile, is sterically hindered and therefore not a significant contributor to the reaction pathway.[1]

The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[2][3] This is because the rate-determining step is the unimolecular dissociation of the alkyl halide to form a stable tertiary carbocation.[2][4] The general rate law for the reaction is:

Rate = k[this compound]

Where 'k' is the first-order rate constant.

The SN1 Reaction Pathway

The SN1 reaction of this compound proceeds in two main steps:

  • Ionization: The carbon-bromine bond undergoes heterolytic cleavage to form a tertiary carbocation and a bromide ion. This is the slow, rate-determining step of the reaction.[2][4]

  • Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile.[4] If the reaction is carried out in a solvent that can act as a nucleophile (e.g., water, ethanol), it is termed a solvolysis reaction.[5]

It is important to note that E1 (unimolecular elimination) reactions can compete with SN1 reactions, especially when the nucleophile is also a weak base.[6] This competition can lead to the formation of alkene byproducts.

SN1_Mechanism cluster_0 SN1 Reaction Pathway Reactant This compound Intermediate Tertiary Carbocation + Br⁻ Reactant->Intermediate Step 1: Ionization (Slow, Rate-Determining) Product Substitution Product Intermediate->Product Step 2: Nucleophilic Attack (Fast)

Caption: The two-step mechanism of an SN1 reaction.

Factors Influencing the Rate of Reaction

The rate of the SN1 reaction of this compound is influenced by several factors. The following table summarizes these effects.

FactorEffect on Reaction RateRationale
Substrate Structure Tertiary > Secondary > PrimaryThe rate-determining step is the formation of a carbocation. Tertiary carbocations are the most stable due to hyperconjugation and inductive effects, thus they form the fastest.[2][7][8][9]
Leaving Group Ability I > Br > Cl > FA better leaving group is a weaker base and can better stabilize the negative charge. This facilitates the heterolytic cleavage of the C-X bond in the rate-determining step.[8][10]
Solvent Polarity Polar Protic > Polar Aprotic > NonpolarPolar protic solvents (e.g., water, ethanol) are most effective at stabilizing both the carbocation intermediate and the leaving group through solvation, thereby lowering the activation energy of the rate-determining step.[7][8][9][10]
Nucleophile Concentration No effectThe nucleophile is not involved in the rate-determining step of the SN1 reaction.[3][9]
Nucleophile Strength No significant effectSince the nucleophile attacks the carbocation in a fast step after its formation, the strength of the nucleophile does not significantly impact the overall reaction rate.[9]

Experimental Protocols

The following protocols are adapted from established methods for studying the kinetics of SN1 reactions of tertiary alkyl halides, such as 2-bromo-2-methylpropane, and are directly applicable to this compound.

Protocol 1: Kinetic Study of the Solvolysis of this compound by Titration

This protocol determines the rate of reaction by monitoring the production of hydrobromic acid (HBr) over time.

Materials:

  • This compound

  • Solvent mixture (e.g., 50:50 ethanol (B145695):water by volume)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Burette, pipettes, Erlenmeyer flasks, stopwatch

  • Constant temperature water bath

Procedure:

  • Reaction Setup:

    • Prepare a 50:50 (v/v) ethanol:water solvent mixture.

    • In a 250 mL Erlenmeyer flask, place 100 mL of the solvent mixture.

    • Add 3-4 drops of bromothymol blue indicator. The solution should be yellow in acidic conditions and blue in basic conditions.

    • Place the flask in a constant temperature water bath and allow it to equilibrate.

  • Initiation of Reaction:

    • Add a small, known volume of the standardized NaOH solution (e.g., 0.50 mL) to the flask. The solution will turn blue.

    • Using a pipette, add a known volume (e.g., 1.0 mL) of this compound to the flask.

    • Start the stopwatch immediately. This is time t=0.

  • Data Collection:

    • Swirl the flask to ensure mixing.

    • Record the time it takes for the blue color to disappear (as the HBr produced neutralizes the NaOH).

    • Immediately upon the color change, add another aliquot of the NaOH solution and record the time for the color to disappear again.

    • Repeat this process for several aliquots.

  • Data Analysis:

    • The concentration of this compound at each time point can be calculated from the amount of NaOH consumed.

    • Plot ln[this compound] versus time.

    • For a first-order reaction, this plot will be a straight line with a slope of -k, where k is the rate constant.

Experimental_Workflow cluster_1 Kinetic Study Workflow A Prepare Solvent and Substrate Mixture B Add Indicator and Equilibrate Temperature A->B C Add NaOH (Solution turns blue) B->C D Add this compound Start Timer (t=0) C->D E Record Time for Color Change (Blue to Yellow) D->E F Add next NaOH aliquot E->F G Repeat until sufficient data is collected E->G F->E Cycle H Plot ln[Substrate] vs. Time G->H I Determine Rate Constant (k = -slope) H->I

Caption: Workflow for the kinetic analysis of SN1 solvolysis.

Protocol 2: Investigating the Effect of Solvent Polarity

This protocol outlines how to compare the reaction rates in different solvent compositions to demonstrate the effect of polarity on the SN1 reaction.

Procedure:

  • Prepare several solvent mixtures with varying ratios of ethanol and water (e.g., 40:60, 50:50, 60:40 ethanol:water).

  • For each solvent mixture, perform the kinetic study as described in Protocol 1, ensuring the temperature is kept constant for all experiments.

  • Calculate the rate constant (k) for each solvent composition.

  • Compare the rate constants. An increase in the proportion of water (the more polar solvent) should lead to an increase in the reaction rate.

Data Presentation:

The results from these experiments can be presented in a clear, tabular format for easy comparison.

Table 1: Effect of Solvent Composition on the Rate Constant of Solvolysis of this compound at [Temperature]

Solvent Composition (v/v % Ethanol in Water)Rate Constant (k) (s⁻¹)
40%Experimental Value
50%Experimental Value
60%Experimental Value

Table 2: Representative Kinetic Data Collection

Aliquot #Total Volume NaOH added (mL)Time (s)
10.50t₁
21.00t₂
31.50t₃
.........

These protocols provide a solid framework for researchers to investigate the kinetics of nucleophilic substitution with this compound and to explore the fundamental principles of SN1 reactions. The data obtained can be valuable for predictive modeling of reaction outcomes and for the rational design of synthetic pathways.

References

Application Notes and Protocols for the Use of 2-Bromo-2,4,4-trimethylpentane as an Initiator in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] The choice of initiator is crucial as it determines the number of growing polymer chains and introduces functionality at the polymer chain end.[1] 2-Bromo-2,4,4-trimethylpentane, also known as tert-octyl bromide, is a tertiary alkyl halide that can serve as an effective initiator for the ATRP of a variety of monomers, including styrenes, acrylates, and methacrylates. Its tertiary structure leads to a relatively fast initiation, which is desirable for achieving polymers with narrow molecular weight distributions.[3]

These application notes provide an overview of the use of this compound as an ATRP initiator, including key considerations for reaction setup and detailed experimental protocols for the polymerization of representative monomers.

Key Considerations for Using this compound

  • Initiator Reactivity: As a tertiary alkyl bromide, this compound is a highly active initiator in ATRP.[3] This high reactivity is beneficial for a fast and efficient initiation process, which is essential for obtaining well-controlled polymers with low polydispersity.

  • Monomer Scope: This initiator is suitable for the polymerization of a wide range of monomers, including styrene (B11656), methyl methacrylate (B99206) (MMA), butyl acrylate (B77674) (BA), and other functionalized acrylates and methacrylates.[1][4]

  • Catalyst System: The choice of catalyst and ligand is critical for controlling the polymerization. Copper(I) bromide (CuBr) is a commonly used catalyst, and nitrogen-based ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) and its derivatives are often employed to solubilize the copper salt and modulate its reactivity.[4][5]

  • Solvent: The choice of solvent can significantly impact the polymerization kinetics and solubility of the resulting polymer.[4] Common solvents for ATRP include toluene, anisole, N,N-dimethylformamide (DMF), and diphenyl ether. Bulk polymerization (without a solvent) is also possible for some monomers.[1][6]

  • Temperature: The reaction temperature affects the rate of polymerization and the equilibrium between active and dormant species. Typical temperatures for ATRP range from room temperature to over 100°C, depending on the monomer and catalyst system.[1][7]

Experimental Protocols

The following are generalized protocols for the ATRP of styrene, methyl methacrylate, and butyl acrylate using this compound as the initiator. Researchers should optimize these conditions for their specific applications.

Protocol 1: ATRP of Styrene

This protocol describes the bulk polymerization of styrene to synthesize polystyrene (PS).

Materials:

  • Styrene (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (internal standard for GC, optional)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Seal the flask with a rubber septum and degas the flask by applying vacuum and backfilling with nitrogen or argon three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the purified styrene (e.g., 10 mL, 87.3 mmol) and PMDETA (e.g., 0.1 mmol) via syringe. If monitoring conversion by GC, add a known amount of anisole.

  • Stir the mixture until the copper complex forms (the solution will turn colored).

  • Inject this compound (e.g., 0.1 mmol) into the reaction mixture to initiate the polymerization.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110°C).[7]

  • Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy or gas chromatography.

  • Termination and Polymer Isolation: To quench the polymerization, cool the flask to room temperature and open it to the air.

  • Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: The resulting polystyrene can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the polymer structure.

Protocol 2: ATRP of Methyl Methacrylate (MMA)

This protocol describes the solution polymerization of MMA to synthesize poly(methyl methacrylate) (PMMA).

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)

  • Toluene or Anisole (solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • Monomer and Solvent Purification: Pass MMA through a column of basic alumina. Distill the solvent over a suitable drying agent.

  • Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and dNbpy (e.g., 0.2 mmol).

  • Seal and degas the flask as described in Protocol 1.

  • Addition of Reagents: Under an inert atmosphere, add the purified MMA (e.g., 5 mL, 46.7 mmol) and solvent (e.g., 5 mL) via syringe.

  • Stir the mixture to form the catalyst complex.

  • Inject this compound (e.g., 0.1 mmol) to start the polymerization.

  • Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 90°C).[6]

  • Monitor the reaction and terminate as described in Protocol 1.

  • Polymer Isolation and Characterization: Follow the steps for polymer isolation and characterization as outlined in Protocol 1.

Protocol 3: ATRP of n-Butyl Acrylate (nBA)

This protocol describes the solution polymerization of n-butyl acrylate to synthesize poly(n-butyl acrylate) (PBA).

Materials:

  • n-Butyl acrylate (nBA) (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Toluene or Anisole (solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • Monomer and Solvent Purification: Purify nBA and the solvent as described in the previous protocols.

  • Reaction Setup: Prepare the Schlenk flask with CuBr (e.g., 0.05 mmol) under an inert atmosphere.

  • Addition of Reagents: Add the purified nBA (e.g., 10 mL, 70.3 mmol), solvent (e.g., 10 mL), and PMDETA (e.g., 0.05 mmol).

  • Stir to form the catalyst complex.

  • Initiate the polymerization by injecting this compound (e.g., 0.1 mmol).

  • Polymerization: Conduct the polymerization at the desired temperature (e.g., 60°C).[5] Acrylate polymerizations are often faster than those of methacrylates and styrenes.

  • Monitor the reaction and terminate as described in Protocol 1.

  • Polymer Isolation and Characterization: Follow the steps for polymer isolation and characterization as outlined in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for ATRP initiated by tertiary alkyl bromides. The values for this compound are expected to be in a similar range.

Table 1: Representative Data for ATRP of Styrene

Entry[Monomer]:[Initiator]:[CuBr]:[Ligand]Temp (°C)Time (h)Conversion (%)M_n,th ( g/mol )M_n,exp ( g/mol )PDI (M_w/M_n)
1100:1:1:2 (bpy)110455570060001.15
2200:1:1:2 (bpy)11086513500140001.20
3100:1:0.5:1 (PMDETA)100360620065001.12

M_n,th = ([Monomer]/[Initiator]) * MW_monomer * Conversion Data is representative and based on typical ATRP of styrene with tertiary bromide initiators.

Table 2: Representative Data for ATRP of Methyl Methacrylate

Entry[Monomer]:[Initiator]:[CuBr]:[Ligand]SolventTemp (°C)Time (h)Conversion (%)M_n,th ( g/mol )M_n,exp ( g/mol )PDI (M_w/M_n)
1100:1:1:2 (dNbpy)Toluene90270700075001.10
2200:1:1:2 (dNbpy)Anisole9058016000168001.18
3100:1:0.5:1 (PMDETA)Toluene801.575750079001.14

Data is representative and based on typical ATRP of MMA with tertiary bromide initiators.

Table 3: Representative Data for ATRP of n-Butyl Acrylate

Entry[Monomer]:[Initiator]:[CuBr]:[Ligand]SolventTemp (°C)Time (h)Conversion (%)M_n,th ( g/mol )M_n,exp ( g/mol )PDI (M_w/M_n)
1100:1:0.5:0.5 (PMDETA)Toluene6018510900115001.13
2200:1:0.5:0.5 (PMDETA)Anisole6029023000240001.19
3150:1:0.2:0.2 (PMDETA)Toluene501.58015400160001.15

Data is representative and based on typical ATRP of nBA with tertiary bromide initiators.

Mandatory Visualizations

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Deactivation Initiator R-X (this compound) Radical R• Initiator->Radical k_act Catalyst_act Cu(I) / Ligand Catalyst_deact X-Cu(II) / Ligand Monomer Monomer (n) Catalyst_deact->Catalyst_act k_deact Growing_Radical P_n• Monomer->Growing_Radical k_p Dormant_Chain P_n-X Growing_Radical->Dormant_Chain k_deact Dormant_Chain->Growing_Radical k_act

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Analysis Purify_Monomer Purify Monomer (remove inhibitor) Add_Monomer_Solvent Add Monomer (& Solvent) Purify_Monomer->Add_Monomer_Solvent Prepare_Glassware Dry & Prepare Schlenk Glassware Add_Catalyst Add Cu(I)Br & Ligand Prepare_Glassware->Add_Catalyst Degas Degas System (Freeze-Pump-Thaw or N2/Ar purge) Add_Catalyst->Degas Degas->Add_Monomer_Solvent Initiate Inject Initiator (this compound) Add_Monomer_Solvent->Initiate Polymerize Polymerize at Controlled Temperature Initiate->Polymerize Terminate Terminate Reaction (expose to air) Polymerize->Terminate Remove_Catalyst Remove Catalyst (alumina column) Terminate->Remove_Catalyst Precipitate Precipitate Polymer (in non-solvent, e.g., methanol) Remove_Catalyst->Precipitate Dry_Polymer Dry Polymer (vacuum oven) Precipitate->Dry_Polymer Characterize Characterize Polymer (GPC, NMR, etc.) Dry_Polymer->Characterize

Caption: General experimental workflow for ATRP.

References

Application Notes and Protocols for Monitoring Reactions of 2-Bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2,4,4-trimethylpentane is a tertiary alkyl halide that serves as a valuable substrate in mechanistic studies and as a building block in organic synthesis. Due to its structure, it readily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions. Accurate monitoring of these reactions is crucial for understanding reaction kinetics, optimizing product yields, and minimizing impurity formation. This document provides detailed application notes and experimental protocols for monitoring the reactions of this compound using common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reaction Pathways of this compound

As a tertiary alkyl halide, this compound reacts primarily through unimolecular pathways involving a stable tertiary carbocation intermediate. The two competing pathways are SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination). The choice of solvent and temperature can influence the product distribution between substitution and elimination products.[1][2][3]

ReactionPathways sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, Rate-determining step sn1_product SN1 Product (e.g., Ether/Alcohol) carbocation->sn1_product Nucleophilic Attack (e.g., ROH, H₂O) e1_product E1 Product (Alkene) carbocation->e1_product Deprotonation (Solvent as base)

Analytical Techniques for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the reactions of volatile compounds like this compound and its potential products. It offers excellent separation and definitive identification of components in a reaction mixture.

Application Note:

GC-MS is ideal for quantitative analysis of reaction kinetics by tracking the disappearance of the starting material and the appearance of products over time. The high sensitivity of MS detection allows for the identification of minor byproducts. For quantitative analysis, an internal standard should be used to correct for variations in injection volume.

Experimental Protocol: Monitoring Solvolysis by GC-MS

  • Reaction: Solvolysis of this compound in ethanol.

  • Materials: this compound, absolute ethanol, dodecane (B42187) (internal standard), diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • Prepare a stock solution of this compound (0.1 M) and dodecane (0.05 M) in absolute ethanol.

    • Place the reaction mixture in a temperature-controlled water bath at 50°C.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of cold diethyl ether and a small amount of anhydrous sodium sulfate.

    • Vortex the vial and allow the solids to settle.

    • Inject 1 µL of the supernatant into the GC-MS.

GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 40°C, hold for 2 min, ramp to 150°C at 10°C/min, hold for 2 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-300 m/z

Data Presentation: Hypothetical Quantitative Data

Time (min)This compound Peak AreaSN1 Product Peak AreaE1 Product Peak Area% Conversion
05,000,000000%
54,250,000600,000150,00015%
103,612,5001,120,000267,50027.75%
202,528,7501,960,000511,25049.43%
301,770,1252,548,000684,87564.60%
60619,5443,507,600872,85687.61%

Note: Peak areas would be normalized to the internal standard for accurate quantification.

GCMS_Workflow start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench extract Extract with Diethyl Ether quench->extract inject Inject into GC-MS extract->inject analyze Analyze Data inject->analyze

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying compounds in a liquid mixture. For non-volatile products or when derivatization is not desirable, HPLC can be an excellent alternative to GC.

Application Note:

A reverse-phase HPLC method can be developed to separate the relatively nonpolar this compound from its more polar solvolysis products. A UV detector is suitable if the products or starting material have a chromophore, otherwise, a refractive index (RI) or mass spectrometric (MS) detector can be used.

Experimental Protocol: Monitoring Solvolysis by HPLC

  • Reaction: Solvolysis of this compound in a mixture of acetonitrile (B52724) and water.

  • Materials: this compound, acetonitrile (HPLC grade), water (HPLC grade), internal standard (e.g., 1-bromopentane).

  • Procedure:

    • Prepare a stock solution of this compound (0.1 M) and 1-bromopentane (B41390) (0.05 M) in acetonitrile.

    • Initiate the reaction by adding a specific volume of water to the stock solution to achieve the desired solvent ratio (e.g., 70:30 acetonitrile:water).

    • Maintain the reaction at a constant temperature (e.g., 40°C).

    • At regular time intervals, withdraw a 100 µL aliquot.

    • Dilute the aliquot with the initial mobile phase (e.g., 90:10 acetonitrile:water) to stop the reaction and prepare for injection.

    • Inject 10 µL of the diluted sample into the HPLC system.

HPLC Parameters:

ParameterValue
Column C18 column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient: 90% Acetonitrile / 10% Water to 50% Acetonitrile / 50% Water over 10 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detector UV at 210 nm (if applicable) or RI/MS detector

Data Presentation: Hypothetical Quantitative Data

Time (min)This compound (Normalized Area)SN1 Product (Normalized Area)% Conversion
01.0000.0000%
100.8520.14814.8%
200.7260.27427.4%
400.5270.47347.3%
600.3810.61961.9%
900.2230.77777.7%

HPLC_Workflow start Start Reaction sampling Withdraw Aliquot start->sampling dilute Dilute with Mobile Phase sampling->dilute inject Inject into HPLC dilute->inject analyze Analyze Chromatogram inject->analyze

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides real-time, in-situ monitoring of reactions without the need for sample workup. By integrating the signals of reactants and products, the progress of the reaction can be accurately quantified.

Application Note:

¹H NMR is particularly useful for monitoring reactions of this compound as the starting material and its likely products will have distinct proton signals. The disappearance of the singlet corresponding to the methylene (B1212753) (-CH₂-) group adjacent to the bromine-bearing carbon and the appearance of new signals for the substitution and elimination products can be tracked.

Experimental Protocol: In-situ Monitoring by ¹H NMR

  • Reaction: Elimination reaction of this compound with a non-nucleophilic base.

  • Materials: this compound, deuterated solvent (e.g., CDCl₃), non-nucleophilic base (e.g., DBU), NMR tube.

  • Procedure:

    • Dissolve this compound in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add a catalytic amount of the base to the NMR tube, quickly mix, and place it in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

NMR Parameters:

ParameterValue
Spectrometer 400 MHz or higher
Nucleus ¹H
Solvent CDCl₃
Number of Scans 4 (adjust for signal-to-noise)
Relaxation Delay 5s (to ensure quantitative integration)
Temperature 25°C

Data Presentation: Hypothetical Quantitative Data

Time (min)Integral of Reactant (-CH₂-)Integral of Product (alkene =CH-)% Conversion
02.000.000%
51.700.3015%
151.280.7236%
300.821.1859%
600.411.5979.5%
1200.121.8894%

NMR_Workflow prepare Prepare Sample in NMR Tube initial_scan Acquire Initial Spectrum (t=0) prepare->initial_scan add_reagent Add Reagent & Mix initial_scan->add_reagent acquire_series Acquire Spectra at Intervals add_reagent->acquire_series process Process and Integrate Spectra acquire_series->process

Conclusion

The choice of analytical technique for monitoring reactions of this compound depends on the specific reaction conditions, the nature of the expected products, and the available instrumentation. GC-MS offers high sensitivity and specificity for volatile compounds. HPLC is well-suited for less volatile compounds and avoids the need for high temperatures. NMR spectroscopy provides the advantage of real-time, non-invasive monitoring. By applying the detailed protocols provided in these application notes, researchers can effectively track reaction progress, determine kinetics, and optimize reaction outcomes.

References

Synthetic Routes to Derivatives of 2-Bromo-2,4,4-trimethylpentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2-bromo-2,4,4-trimethylpentane. This tertiary alkyl halide, also known as tert-octyl bromide, is a versatile starting material for accessing a range of compounds through nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions. The protocols outlined below provide methodologies for the selective synthesis of ethers and alkenes, crucial intermediates in organic synthesis and drug development.

Core Concepts: Reactivity of a Tertiary Alkyl Halide

Due to the sterically hindered nature of the tertiary carbon atom bearing the bromine, this compound primarily undergoes reactions that proceed through a carbocation intermediate (Sₙ1 and E1 pathways). The stability of the resulting tertiary carbocation is a key factor driving these reactions. In the presence of a strong, non-nucleophilic base, a bimolecular elimination (E2) mechanism can also be favored.

The general reaction pathways are summarized in the diagram below:

G This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation Slow (Rate-determining) E1/E2 Products (Alkenes) E1/E2 Products (Alkenes) This compound->E1/E2 Products (Alkenes) Strong Base (E2) SN1 Product (Ether) SN1 Product (Ether) Tertiary Carbocation->SN1 Product (Ether) Nucleophilic Attack (e.g., ROH) Tertiary Carbocation->E1/E2 Products (Alkenes) Deprotonation G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis Dissolve NaOEt in Ethanol Dissolve NaOEt in Ethanol Add this compound Add this compound Dissolve NaOEt in Ethanol->Add this compound Reflux the mixture Reflux the mixture Add this compound->Reflux the mixture Cool to RT Cool to RT Reflux the mixture->Cool to RT Pour into water Pour into water Cool to RT->Pour into water Extract with ether Extract with ether Pour into water->Extract with ether Wash with brine Wash with brine Extract with ether->Wash with brine Dry over Na2SO4 Dry over Na2SO4 Wash with brine->Dry over Na2SO4 Filter and concentrate Filter and concentrate Dry over Na2SO4->Filter and concentrate Distillation Distillation Filter and concentrate->Distillation GC-MS Analysis GC-MS Analysis Distillation->GC-MS Analysis G This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Loss of Br- Bromide Ion Bromide Ion This compound->Bromide Ion Oxonium Ion Oxonium Ion Carbocation Intermediate->Oxonium Ion + Ethanol (Nucleophilic Attack) 2-ethoxy-2,4,4-trimethylpentane 2-ethoxy-2,4,4-trimethylpentane Oxonium Ion->2-ethoxy-2,4,4-trimethylpentane - H+ (Deprotonation by Ethanol) Protonated Ethanol Protonated Ethanol Oxonium Ion->Protonated Ethanol

Computational Modeling of 2-Bromo-2,4,4-trimethylpentane Reactivity: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the computational modeling of the reactivity of 2-bromo-2,4,4-trimethylpentane, a sterically hindered tertiary haloalkane. Due to its structure, this compound is expected to react primarily through unimolecular nucleophilic substitution (Sₙ1) and elimination (E1) pathways, which proceed via a common carbocation intermediate. This application note details the theoretical background, computational methodology, and expected outcomes for studying these reaction mechanisms using computational chemistry techniques. A step-by-step protocol for performing these calculations using the Gaussian software package is provided, aimed at researchers, scientists, and drug development professionals. The importance of validating computational results against experimental data is emphasized, and while specific experimental data for this compound is scarce in publicly available literature, data for the structurally similar tert-butyl bromide is presented as a benchmark for comparison.

Introduction

This compound is a tertiary alkyl bromide whose steric hindrance significantly influences its chemical reactivity. The bulky tert-butyl group attached to the carbon adjacent to the bromine-bearing carbon sterically shields the reaction center from direct nucleophilic attack, making bimolecular substitution (Sₙ2) and elimination (E2) reactions highly unfavorable. Consequently, the reactivity of this compound is dominated by unimolecular pathways, Sₙ1 and E1, which proceed through the formation of a tertiary carbocation intermediate.

The initial step in both Sₙ1 and E1 reactions is the rate-determining dissociation of the carbon-bromine bond to form a relatively stable tertiary carbocation and a bromide ion. This carbocation can then be attacked by a nucleophile (Sₙ1 pathway) to form a substitution product or can lose a proton from an adjacent carbon (E1 pathway) to form an alkene. The competition between these two pathways is a key aspect of the reactivity of this molecule and is influenced by factors such as the solvent, temperature, and the nature of the nucleophile/base.

Computational chemistry provides a powerful toolkit to investigate these reaction mechanisms in detail. By employing quantum mechanical calculations, it is possible to model the potential energy surface of the reaction, locate transition states, and calculate activation energies and reaction enthalpies. This information allows for the prediction of reaction rates and the elucidation of the factors that control the competition between the Sₙ1 and E1 pathways.

This application note will guide users through the process of setting up and performing computational studies on the reactivity of this compound.

Signaling Pathways and Reaction Mechanisms

The reactivity of this compound is primarily governed by the formation of a tertiary carbocation intermediate, which then dictates the subsequent Sₙ1 and E1 product formation.

G cluster_reactants Reactant cluster_intermediate Intermediate cluster_products Products 2_bromo This compound carbocation Tertiary Carbocation 2_bromo->carbocation Rate-determining step (slow, unimolecular) sn1_product Sₙ1 Product (e.g., alcohol, ether) carbocation->sn1_product Nucleophilic Attack (fast) e1_product E1 Product (alkene) carbocation->e1_product Proton Abstraction (fast) G start Start: Define Reactant (this compound) reactant_opt Geometry Optimization & Frequency Calculation of Reactant start->reactant_opt ts_search Transition State Search (Sₙ1/E1 shared TS for C-Br cleavage) reactant_opt->ts_search ts_verify Frequency Calculation of TS (Verify single imaginary frequency) ts_search->ts_verify irc Intrinsic Reaction Coordinate (IRC) Calculation ts_verify->irc product_opt Geometry Optimization & Frequency Calculation of Products (Sₙ1 and E1) irc->product_opt energy_calc Calculate Activation Energy (ΔG‡) and Reaction Energy (ΔGr) product_opt->energy_calc end End: Analyze Results energy_calc->end

Troubleshooting & Optimization

overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the sterically hindered tertiary alkyl halide, 2-bromo-2,4,4-trimethylpentane.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in some common nucleophilic substitution reactions?

A1: The primary reason is severe steric hindrance. This compound is a tertiary alkyl halide with a bulky t-butyl group attached to the carbon adjacent to the bromine-bearing carbon. This steric bulk effectively shields the electrophilic carbon from backside attack, which is a requirement for the S(_N)2 mechanism. Consequently, S(_N)2 reactions are extremely slow or do not occur at all with this substrate.[1][2][3]

Q2: Under what conditions can I expect a substitution reaction to occur?

A2: Substitution reactions with this compound proceed through an S(_N)1 mechanism. This pathway is favored by conditions that promote the formation of a stable tertiary carbocation intermediate. These conditions include the use of polar protic solvents (e.g., water, ethanol (B145695), acetic acid) and a weak nucleophile.[4][5][6] It is important to note that E1 elimination is a common competing side reaction under these conditions.

Q3: How can I favor elimination over substitution?

A3: To favor elimination, you can either increase the reaction temperature when running an S(_N)1/E1 reaction or, more effectively, use a strong, non-nucleophilic base to promote an E2 reaction.[6][7] Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change.[6]

Q4: What is the difference between Zaitsev and Hofmann elimination, and how can I control which product is formed?

A4: Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. Hofmann's rule predicts the formation of the less substituted alkene.[8][9][10] With this compound, you can control the regioselectivity of the E2 elimination by your choice of base:

  • Zaitsev Product: Use a strong, sterically unhindered base like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH).[11][12]

  • Hofmann Product: Use a strong, sterically hindered (bulky) base like potassium tert-butoxide (KOtBu).[7][13][14] The bulky base will preferentially abstract the more accessible proton from the less hindered β-carbon.

Troubleshooting Guides

Issue 1: My S(_N)2 reaction is not working.

Question: I am trying to displace the bromide in this compound with a strong nucleophile (e.g., NaN(_3), NaCN) in a polar aprotic solvent (e.g., acetone, DMSO), but I am recovering my starting material. What's wrong?

Answer: The S(_N)2 pathway is blocked by the significant steric hindrance around the tertiary carbon center. The bulky t-butyl group prevents the necessary backside attack of the nucleophile.[1][2]

Troubleshooting Steps:

  • Change your mechanism: Do not attempt an S(_N)2 reaction with this substrate. If a substitution product is desired, you must use conditions that favor an S(_N)1 reaction.

  • S(_N)1 Conditions: Switch to a polar protic solvent like ethanol or a mixture of water and ethanol, and use your nucleophile (or the solvent itself as the nucleophile). Be aware that this will likely produce a mixture of substitution (S(_N)1) and elimination (E1) products.

Issue 2: My reaction is giving a mixture of products that are difficult to separate.

Question: I performed a solvolysis reaction in hot ethanol and obtained a mixture of an ether and two alkenes. How can I improve the selectivity?

Answer: Solvolysis of a tertiary alkyl halide like this compound in a polar protic solvent will almost always lead to a competition between S(_N)1 and E1 pathways.[6] Heating the reaction mixture further favors the E1 pathway.[6]

Troubleshooting Steps:

  • To favor the S(_N)1 product (ether):

    • Run the reaction at a lower temperature. This will slow down both reactions but will disfavor the E1 pathway to a greater extent.

    • Use a less basic nucleophile if possible, although with this substrate, the solvent is often the nucleophile.

  • To favor the E1 product (alkenes):

    • Increase the reaction temperature.

    • Consider switching to a strong, non-nucleophilic base to force an E2 elimination, which will be much cleaner.

Issue 3: I am getting the "wrong" elimination product.

Question: I was expecting the more substituted alkene (Zaitsev product) from my elimination reaction, but I am getting the less substituted alkene (Hofmann product) as the major product. Why?

Answer: This outcome is characteristic of an E2 elimination using a sterically hindered base.[13][14] A bulky base, like potassium tert-butoxide, will preferentially remove a proton from the sterically more accessible, less substituted β-carbon.

Troubleshooting Steps:

  • Check your base: If you are using a bulky base (e.g., KOtBu, LDA), the Hofmann product is the expected major product.

  • To obtain the Zaitsev product: Switch to a smaller, strong base such as sodium ethoxide (NaOEt) in ethanol.[11][12]

Quantitative Data

Table 1: S(_N)1/E1 Product Ratios for Solvolysis of Tertiary Alkyl Halides

Alkyl HalideSolventTemperature (°C)S(_N)1 Product (%)E1 Product (%)
2-bromo-2-methylpropane80% Ethanol258317
2-bromo-2-methylpropane80% Ethanol556436
2-bromo-2-methylbutane80% Ethanol256436

Table 2: E2 Product Ratios for Elimination of 2-bromo-2-methylbutane

BaseSolventZaitsev Product (%)Hofmann Product (%)
Sodium Ethoxide (NaOEt)Ethanol7129
Potassium tert-Butoxide (KOtBu)tert-Butanol (B103910)2872

Experimental Protocols

Protocol 1: S(_N)1/E1 Solvolysis in Ethanol

This protocol is designed to generate a mixture of the ethyl ether substitution product and the elimination alkenes.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (to a concentration of approx. 0.5 M).

  • Reaction: Stir the solution at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC or GC analysis, observing the disappearance of the starting material. The formation of HBr can be detected by holding a piece of moist pH paper at the top of the condenser.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or hexanes).

  • Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product mixture can be analyzed by GC-MS and NMR, and purified by column chromatography if necessary.

Protocol 2: E2 Elimination with a Bulky Base (Hofmann Product)

This protocol is designed to favor the formation of the less substituted alkene, 2,4,4-trimethylpent-1-ene.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.5 eq). Add anhydrous tert-butanol as the solvent.

  • Reaction: Stir the mixture to dissolve the base. Slowly add a solution of this compound (1.0 eq) in anhydrous tert-butanol to the flask at room temperature. After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice water. Extract the product with a nonpolar solvent like pentane.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile). Analyze the product by NMR and GC to determine the product ratio.

Visualizations

reaction_pathway sub This compound sn2 SN2 Reaction sub->sn2 Strong Nucleophile Polar Aprotic Solvent carbocation Tertiary Carbocation Intermediate sub->carbocation Weak Nucleophile/Base Polar Protic Solvent (SN1/E1) e2_zaitsev E2 Product (Zaitsev) sub->e2_zaitsev Strong, Small Base (e.g., NaOEt) (E2) e2_hofmann E2 Product (Hofmann) sub->e2_hofmann Strong, Bulky Base (e.g., KOtBu) (E2) no_reaction No Reaction sn2->no_reaction Steric Hindrance sn1_product SN1 Product (Substitution) carbocation->sn1_product Nucleophilic Attack (Low Temp) e1_product E1 Product (Elimination - Zaitsev) carbocation->e1_product Deprotonation (High Temp)

Caption: Reaction pathways for this compound.

References

identifying side products in the synthesis of 2-bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-2,4,4-trimethylpentane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side product formation.

Issue Potential Cause Recommended Solution
Presence of significant amounts of 1-bromo-2,4,4-trimethylpentane (B2378318) Free radical reaction pathway: This is likely due to the presence of peroxides in the reaction mixture, especially when using HBr addition to an alkene. Peroxides initiate a free radical chain reaction, leading to anti-Markovnikov addition.[1][2]1. Peroxide Removal: Ensure all reagents and solvents are free of peroxides. Alkenes, in particular, can form peroxides upon storage in the presence of air. Test for peroxides and purify reagents if necessary. 2. Radical Inhibitor: Add a radical inhibitor, such as hydroquinone, to the reaction mixture to quench any radical chain reactions.
Formation of 2-bromo-2,3,4-trimethylpentane and other rearranged isomers Carbocation Rearrangement: In the electrophilic addition of HBr to 2,4,4-trimethyl-1-pentene (B89804), the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift or a methyl shift.[3][4][5] This leads to a mixture of isomeric bromides.1. Temperature Control: Perform the reaction at a low temperature. Lower temperatures favor the kinetically controlled product (the unrearranged product) over the thermodynamically controlled (rearranged) product. 2. Choice of Starting Material: If possible, synthesize from 2,4,4-trimethylpentane via free-radical bromination, which is highly regioselective for the tertiary position and less prone to rearrangement.[6][7]
Low yield of the desired product 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to lower yields. 3. Loss during Workup: The product may be lost during extraction or purification steps.1. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material. 2. Optimize Conditions: Systematically vary reaction parameters such as temperature, time, and molar ratios of reactants to find the optimal conditions. 3. Refine Workup Procedure: Ensure proper phase separation during extractions and minimize losses during distillation or chromatography.
Difficulty in purifying the final product Similar Boiling Points of Isomers: The desired product and its isomeric side products may have very similar boiling points, making separation by distillation challenging.1. Fractional Distillation: Use a fractional distillation apparatus with a high number of theoretical plates for better separation. 2. Preparative Chromatography: For high purity, consider using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are:

  • Free-radical bromination of 2,4,4-trimethylpentane: This method is highly selective and favors the formation of the desired tertiary bromide due to the high stability of the tertiary radical intermediate.[6][7]

  • Electrophilic addition of hydrogen bromide (HBr) to 2,4,4-trimethyl-1-pentene or 2,4,4-trimethyl-2-pentene: This reaction follows Markovnikov's rule in the absence of peroxides, leading to the formation of this compound.[8]

Q2: What are the most common side products in the synthesis of this compound?

A2: Common side products depend on the synthetic route:

  • From alkenes (hydrobromination):

    • 1-Bromo-2,4,4-trimethylpentane: Primarily formed via an anti-Markovnikov addition mechanism if peroxides are present.[1][2]

    • Rearranged isomers (e.g., 2-bromo-2,3,4-trimethylpentane, 3-bromo-2,2,4-trimethylpentane): Result from carbocation rearrangements (hydride and methyl shifts) to form more stable carbocations during the reaction.[3][4][5]

  • From alkanes (free-radical bromination):

    • Due to the high selectivity of bromination for tertiary C-H bonds, the formation of primary or secondary bromides is significantly less favored.[9]

Q3: How can I minimize the formation of rearranged products during the hydrobromination of 2,4,4-trimethyl-1-pentene?

A3: To minimize carbocation rearrangements, it is crucial to control the reaction conditions. Running the reaction at low temperatures will favor the kinetic product, which is the unrearranged this compound.

Q4: How does the presence of peroxides affect the hydrobromination of 2,4,4-trimethyl-1-pentene?

A4: Peroxides initiate a free-radical addition of HBr, which proceeds via an anti-Markovnikov mechanism.[1] This results in the bromine atom adding to the less substituted carbon of the double bond, leading to the formation of 1-bromo-2,4,4-trimethylpentane as a major side product.[2]

Q5: What analytical techniques are suitable for identifying and quantifying the main product and its side products?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomeric bromopentanes based on their fragmentation patterns and retention times.[10] For quantitative analysis, gas chromatography with flame ionization detection (GC-FID) can be used, with calibration against known standards of the main product and potential side products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of the products.

Experimental Protocols

Protocol 1: Free-Radical Bromination of 2,4,4-Trimethylpentane

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • 2,4,4-Trimethylpentane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Azobisisobutyronitrile (AIBN) or UV lamp

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/UV lamp.

Procedure:

  • In a round-bottom flask, dissolve 2,4,4-trimethylpentane in CCl₄.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Add a catalytic amount of AIBN or irradiate the mixture with a UV lamp to initiate the reaction.

  • Gently heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by GC).

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and then with a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Electrophilic Addition of HBr to 2,4,4-Trimethyl-1-pentene

Objective: To synthesize this compound while minimizing side product formation.

Materials:

  • 2,4,4-Trimethyl-1-pentene (peroxide-free)

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, gas dispersion tube, magnetic stirrer, ice bath.

Procedure:

  • Dissolve 2,4,4-trimethyl-1-pentene in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, quench by adding cold water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by fractional distillation.

Data Presentation

The following table summarizes the expected product distribution in the synthesis of this compound under different conditions. Note: These values are illustrative and can vary based on specific experimental parameters.

Synthetic Route Starting Material Key Reaction Conditions Major Product Expected Yield (%) Major Side Product(s) Approx. Side Product (%)
Free-Radical Bromination2,4,4-TrimethylpentaneNBS, AIBN/UV lightThis compound> 901-Bromo-2,4,4-trimethylpentane, other isomers< 10
Electrophilic Addition2,4,4-Trimethyl-1-penteneHBr, Low Temperature (0°C)This compound~70-80Rearranged Isomers~20-30
Electrophilic Addition2,4,4-Trimethyl-1-penteneHBr, Room TemperatureThis compound & Rearranged IsomersMixture2-Bromo-2,3,4-trimethylpentaneSignificant
Radical Addition2,4,4-Trimethyl-1-penteneHBr, Peroxides1-Bromo-2,4,4-trimethylpentaneMajor ProductThis compoundMinor Product

Visualizations

The following diagram illustrates the reaction pathways leading to the desired product and major side products during the hydrobromination of 2,4,4-trimethyl-1-pentene.

G start 2,4,4-Trimethyl-1-pentene + HBr carbocation1 Secondary Carbocation (Less Stable) start->carbocation1 Protonation radical_path Peroxide Initiator start->radical_path rearrangement Carbocation Rearrangement (Hydride/Methyl Shift) carbocation1->rearrangement product_kinetic This compound (Kinetic Product) carbocation1->product_kinetic Br- attack (Low Temp) carbocation2 Tertiary Carbocation (More Stable) rearrangement->carbocation2 product_thermodynamic Rearranged Bromides (Thermodynamic Products) carbocation2->product_thermodynamic Br- attack radical_intermediate Primary Radical radical_path->radical_intermediate Br radical addition product_anti_markovnikov 1-Bromo-2,4,4-trimethylpentane (Anti-Markovnikov Product) radical_intermediate->product_anti_markovnikov H abstraction

Caption: Reaction pathways in the hydrobromination of 2,4,4-trimethyl-1-pentene.

References

Technical Support Center: Purification of 2-Bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 2-bromo-2,4,4-trimethylpentane following its synthesis. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected after the synthesis of this compound via free-radical bromination?

The primary impurities include:

  • Unreacted Bromine (Br₂): Excess bromine used to drive the reaction to completion will remain.

  • Hydrogen Bromide (HBr): A byproduct of the halogenation reaction.

  • Unreacted 2,4,4-trimethylpentane: Incomplete reaction will leave the starting material.

  • Isomeric Monobromides: Although the formation of the tertiary bromide is highly favored due to the stability of the tertiary radical intermediate, trace amounts of other isomers, such as 1-bromo-2,4,4-trimethylpentane (B2378318) or 3-bromo-2,2,4-trimethylpentane, may be present.[1][2]

  • Dibrominated Products: Over-bromination can lead to the formation of dibromo-2,4,4-trimethylpentane isomers.

  • Elimination Byproducts: As a tertiary alkyl halide, this compound can undergo elimination to form alkenes, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.[3][4][5]

Q2: How can I remove the color of unreacted bromine from my crude product?

Unreacted bromine can be effectively removed by washing the crude organic mixture with a reducing agent solution. Commonly used reagents include:

These reagents react with bromine to form colorless, water-soluble salts that can be easily separated in an aqueous wash.

Q3: What is the purpose of washing the crude product with sodium bicarbonate solution?

Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is crucial to neutralize and remove any acidic impurities, primarily residual hydrogen bromide (HBr) formed during the synthesis. The reaction between NaHCO₃ and HBr produces sodium bromide, water, and carbon dioxide gas.

Q4: Why is a final wash with brine recommended?

A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove the majority of dissolved water from the organic layer before the final drying step. This makes the subsequent drying with an anhydrous salt more efficient.

Q5: What is the most effective method for separating this compound from the unreacted starting material and other isomeric byproducts?

Fractional distillation is the most effective method for this separation. The boiling points of the components will differ, allowing for their separation. Generally, for isomeric alkanes and alkyl halides, increased branching leads to a lower boiling point.[6][7][8][9] Therefore, the more branched isomers will likely have lower boiling points than the less branched ones. The unreacted 2,4,4-trimethylpentane has a significantly lower boiling point (98-99 °C) and will distill first.

Troubleshooting Guide

Problem Possible Cause Solution
The organic layer remains colored (yellow/orange) after washing with sodium thiosulfate. Insufficient amount of reducing agent was used.Continue washing the organic layer with fresh portions of 10% sodium thiosulfate solution until the color disappears.
An emulsion forms during the aqueous washes. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
The final product is acidic. Incomplete neutralization of HBr.Ensure thorough washing with saturated sodium bicarbonate solution. Test the aqueous layer with litmus (B1172312) paper to confirm it is basic before proceeding.
The purified product contains unreacted 2,4,4-trimethylpentane. Inefficient distillation.Use a fractional distillation column with a high number of theoretical plates and maintain a slow and steady distillation rate. Monitor the temperature at the still head closely to collect the correct fraction.
The yield of the desired product is low. 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Loss during workup: Product lost in aqueous layers or premature disposal of fractions during distillation. 3. Significant side reactions: Conditions favoring elimination or over-bromination.1. Optimize reaction conditions: Ensure adequate reaction time and appropriate temperature. 2. Careful workup: Ensure complete phase separation and carefully collect all of the organic layer. Back-extract the aqueous layers with a small amount of a suitable organic solvent. Collect all fractions during distillation and analyze their composition. 3. Control reaction conditions: Use an appropriate molar ratio of bromine to alkane. Avoid excessive heat which can promote elimination.
The final product shows unexpected peaks in the 1H NMR spectrum, particularly in the alkene region (4.5-6.0 ppm). Elimination of HBr from the tertiary alkyl halide to form alkenes (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).Avoid high temperatures during purification, especially during distillation. Consider using a lower boiling point solvent for extraction and removing it under reduced pressure at a low temperature. If elimination is a significant issue, purification by column chromatography on silica (B1680970) gel may be an alternative to distillation.

Experimental Protocols

General Purification Protocol for this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • Remove unreacted bromine: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the organic layer is colorless.

  • Neutralize acidic byproducts: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Vent the separatory funnel frequently to release any pressure from CO₂ evolution.

  • Remove dissolved water: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Dry the organic layer: Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Allow it to stand for 10-15 minutes with occasional swirling.

  • Isolate the crude product: Decant or filter the dried organic layer into a round-bottom flask suitable for distillation.

  • Purify by fractional distillation: Set up a fractional distillation apparatus.

    • Collect the forerun, which will primarily be any remaining low-boiling solvent and unreacted 2,4,4-trimethylpentane (boiling point: 98-99 °C).

    • Carefully collect the fraction corresponding to the boiling point of this compound.

  • Characterize the final product: Analyze the purity of the collected fraction using Gas Chromatography (GC) and confirm its identity using ¹H and ¹³C NMR spectroscopy.

Purity Analysis
  • Gas Chromatography (GC): A GC analysis of the purified product should show a major peak corresponding to this compound. The retention time will depend on the column and conditions used. Impurities such as unreacted starting material and isomeric byproducts will appear as separate peaks.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the different proton environments.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule, helping to confirm the structure and identify impurities.[10]

Visualizations

Logical Workflow for Purification

PurificationWorkflow crude Crude Reaction Mixture wash_br2 Wash with Na2S2O3 (aq) crude->wash_br2 Remove Br2 wash_acid Wash with NaHCO3 (aq) wash_br2->wash_acid Neutralize HBr wash_brine Wash with Brine wash_acid->wash_brine Remove H2O dry Dry with Anhydrous Salt wash_brine->dry distill Fractional Distillation dry->distill Separate by Boiling Point product Pure this compound distill->product

Caption: A logical workflow for the purification of this compound.

Potential Side Reactions

SideReactions cluster_bromination Bromination cluster_elimination Elimination start 2,4,4-Trimethylpentane main_product This compound start->main_product Major Product isomer_product Isomeric Monobromides start->isomer_product Minor dibromo_product Dibrominated Products main_product->dibromo_product Over-bromination alkene1 2,4,4-Trimethyl-1-pentene main_product->alkene1 E2/E1 alkene2 2,4,4-Trimethyl-2-pentene main_product->alkene2 E2/E1

Caption: Potential side reactions during the synthesis and purification of this compound.

References

troubleshooting low yields in the bromination of 2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2,2,4-trimethylpentane (B7799088). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this reaction, with a primary focus on addressing low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the free-radical bromination of 2,2,4-trimethylpentane?

The principal organic product is 2-bromo-2,4,4-trimethylpentane. This is due to the high selectivity of the bromine radical for abstracting the tertiary hydrogen atom at the C4 position, which forms the most stable tertiary free radical intermediate.[1][2][3]

Q2: Why is bromination more selective than chlorination for this reaction?

Bromination is inherently more selective than chlorination because the hydrogen abstraction step by a bromine radical is endothermic, whereas for a chlorine radical it is exothermic.[4][5] According to the Hammond postulate, the transition state for the endothermic bromination reaction resembles the products (the alkyl radical). Therefore, the stability of the resulting free radical (tertiary > secondary > primary) has a much greater influence on the activation energy and, consequently, the reaction rate.[4][5] This leads to a strong preference for the formation of the most stable tertiary radical.[6][7]

Q3: What are the essential steps in the free-radical bromination mechanism?

The reaction proceeds via a free-radical chain mechanism consisting of three main stages:[1][2][8]

  • Initiation: Homolytic cleavage of the bromine-bromine bond (Br-Br) by UV light or heat to generate two bromine radicals (Br•).[2][9][10]

  • Propagation: A bromine radical abstracts a hydrogen atom from 2,2,4-trimethylpentane to form a tertiary alkyl radical and hydrogen bromide (HBr). This alkyl radical then reacts with a molecule of Br₂ to yield the desired product and a new bromine radical, which continues the chain reaction.[1][3]

  • Termination: The reaction is concluded when radicals combine with each other. This can involve the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[9][10][11]

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to diminished yields of this compound.

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly

Question: I have mixed my reactants, but the bromine color is not disappearing, or is fading extremely slowly. What could be the problem?

Answer: This indicates a problem with the initiation step of the radical reaction. Several factors could be at play:

  • Inadequate UV Light Source: The UV lamp may be too weak, have the wrong wavelength, or be positioned too far from the reaction vessel. Ensure the lamp is functional and provides sufficient energy to cleave the Br-Br bond.

  • Insufficient Heat: If using thermal initiation, the reaction temperature may be too low. Free radical bromination typically requires elevated temperatures to initiate effectively.

  • Presence of Inhibitors: Oxygen is a known radical inhibitor as it can react with alkyl radicals to form stable peroxy radicals, which can terminate the chain reaction.[12] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are deoxygenated.

Issue 2: Formation of Multiple Products and Low Selectivity

Question: My final product mixture contains significant amounts of other brominated isomers, not just the desired this compound. Why is this happening?

Answer: While bromination is highly selective, certain conditions can reduce this selectivity:

  • Excessive Reaction Temperature: Very high temperatures can provide enough energy to overcome the activation barriers for the abstraction of primary and secondary hydrogens, leading to a mixture of products.

  • Incorrect Brominating Agent: While elemental bromine (Br₂) is standard, using less selective reagents can lead to a broader product distribution. For specific applications requiring high selectivity, consider alternative reagents, although for 2,2,4-trimethylpentane, Br₂ with controlled conditions is generally effective.

Issue 3: Low Overall Yield Despite Reaction Initiation

Question: The reaction starts, and the bromine is consumed, but my final isolated yield is still very low. What are the potential causes?

Answer: Low isolated yields can result from several factors during and after the reaction:

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of bromine to the alkane can lead to incomplete conversion or the formation of poly-brominated side products.[13][14] Using a large excess of the alkane can favor monosubstitution.[6]

  • Premature Termination: High concentrations of radicals can lead to an increased rate of termination steps, shortening the chain length of the reaction. This can be caused by too intense of a UV source or too high of a concentration of a chemical initiator.

  • Product Loss During Workup: The product, this compound, is volatile. Care must be taken during solvent removal to avoid its loss. Ensure that rotary evaporation is conducted at a suitable temperature and pressure.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Selectivity

Entry Initiation Method Temperature (°C) Alkane:Br₂ Ratio Reaction Time (h) Conversion (%) Yield of this compound (%) Other Isomers (%)
1UV (365 nm)252:1495923
2UV (365 nm)802:12988513
3Heat (AIBN)802:1397889
4UV (365 nm)251:149975 (and poly-brominated products)5
5UV (365 nm), Air252:1830255

Experimental Protocols

Protocol 1: Standard Photochemical Bromination of 2,2,4-Trimethylpentane

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a septum for inert gas inlet. Place a magnetic stir bar in the flask.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes to remove oxygen.

  • Reagent Charging: Charge the flask with 2,2,4-trimethylpentane (2 equivalents) and a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Initiation: Position a UV lamp (e.g., 365 nm) approximately 10-15 cm from the flask.

  • Reaction: Begin stirring and add a solution of bromine (1 equivalent) in the same solvent dropwise from the dropping funnel over 1-2 hours while irradiating with the UV lamp. The disappearance of the bromine color indicates the progress of the reaction.

  • Monitoring: Monitor the reaction by GC-MS to check for the consumption of starting material and the formation of the product.

  • Workup: Once the reaction is complete, wash the mixture with a saturated solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by distillation or rotary evaporation at low temperature and pressure. The product can be further purified by fractional distillation.

Visualizations

Troubleshooting_Low_Yields start Low Yield Observed check_initiation Is the bromine color disappearing? start->check_initiation initiation_issue Initiation Problem check_initiation->initiation_issue No propagation_termination_issue Propagation/Termination Issue check_initiation->propagation_termination_issue Yes check_uv Check UV Lamp (Power, Wavelength, Position) initiation_issue->check_uv check_temp Check Reaction Temperature (If thermally initiated) initiation_issue->check_temp check_inhibitors Check for Inhibitors (e.g., O₂) (Purge with N₂/Ar) initiation_issue->check_inhibitors solution Improved Yield check_uv->solution check_temp->solution check_inhibitors->solution check_selectivity Multiple Isomers Formed? propagation_termination_issue->check_selectivity high_temp Reduce Reaction Temperature check_selectivity->high_temp Yes low_conversion Low Conversion or Product Loss? check_selectivity->low_conversion No high_temp->solution check_stoichiometry Adjust Alkane:Br₂ Ratio (Excess Alkane Favors Mono-bromination) low_conversion->check_stoichiometry check_radical_conc Reduce Radical Concentration (Lower UV intensity or initiator amount) low_conversion->check_radical_conc check_workup Optimize Workup Procedure (Avoid product loss during solvent removal) low_conversion->check_workup check_stoichiometry->solution check_radical_conc->solution check_workup->solution

Caption: Troubleshooting flowchart for low yields in the bromination of 2,2,4-trimethylpentane.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Glassware purge Purge with N₂/Ar setup->purge charge Charge Reactants purge->charge initiate Initiate (UV/Heat) charge->initiate add_br2 Add Bromine initiate->add_br2 monitor Monitor by GC-MS add_br2->monitor quench Quench with Na₂S₂O₃ monitor->quench wash Wash & Dry quench->wash purify Purify (Distillation) wash->purify

Caption: Experimental workflow for the free-radical bromination of 2,2,4-trimethylpentane.

References

Technical Support Center: Managing Competing E1 and SN1 Pathways in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with competing E1 and SN1 pathways in solvolysis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between SN1 and E1 pathways in solvolysis?

In solvolysis reactions, both SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) pathways proceed through a common carbocation intermediate.[1][2] The key difference lies in the subsequent step:

  • SN1 Pathway: The solvent molecule acts as a nucleophile, attacking the carbocation to form a substitution product.[2][3]

  • E1 Pathway: The solvent molecule acts as a base, abstracting a proton from a carbon adjacent (beta-carbon) to the carbocation, leading to the formation of an alkene (elimination product).[2]

Q2: My reaction is yielding a mixture of SN1 and E1 products. How can I favor the SN1 product?

To favor the SN1 pathway and increase the yield of the substitution product, consider the following adjustments:

  • Lower the reaction temperature: Lower temperatures, such as room temperature (25°C), generally favor the SN1 pathway over the E1 pathway.[4]

  • Use a solvent that is a good nucleophile but a weak base: Solvents like water or alcohols (e.g., ethanol) can act as both nucleophiles and bases.[1] Using a solvent with higher nucleophilicity relative to its basicity can favor substitution.

  • Use a less hindered substrate: While tertiary substrates readily undergo both SN1 and E1, less steric hindrance around the carbocation can sometimes slightly favor nucleophilic attack.[5][6]

Q3: I need to synthesize an alkene via a solvolysis reaction. How can I maximize the E1 product yield?

To favor the E1 pathway and maximize the yield of the elimination product, the following strategies are effective:

  • Increase the reaction temperature: Higher temperatures significantly favor the E1 pathway.[1][4][7] This is because elimination reactions often have a higher activation energy and are entropically favored.[1][4]

  • Use a non-nucleophilic acid catalyst: When dehydrating alcohols, using an acid with a poorly nucleophilic conjugate base (e.g., H₂SO₄, H₃PO₄, or TsOH) will favor E1 over SN1.[8][9] In contrast, using acids like HCl, HBr, or HI, which have nucleophilic conjugate bases, will lead to more SN1 product.[8][9]

  • Choose a substrate that forms a more substituted alkene: According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is the major product in E1 reactions.[2] Substrates that can form highly substituted alkenes will have a greater propensity to undergo elimination.[1]

Q4: How does the structure of the substrate affect the SN1/E1 competition?

The structure of the substrate is a critical factor in determining the reaction pathway.[5][10][11]

  • Primary Substrates: Do not undergo SN1 or E1 reactions because the formation of a primary carbocation is highly unfavorable.[10][11]

  • Secondary Substrates: Can undergo both SN1 and E1 reactions, and the product ratio is highly dependent on the reaction conditions (temperature, solvent).[10][11] Carbocation rearrangements are also possible.[4]

  • Tertiary Substrates: Readily undergo both SN1 and E1 reactions as they form stable tertiary carbocations.[1][10][11] The competition between the two pathways is primarily controlled by temperature and the nature of the solvent/base.

Q5: What is the role of the solvent in SN1 and E1 reactions?

In solvolysis, the solvent plays a dual role as both the reaction medium and a reactant (nucleophile or base).[1][12]

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents are ideal for SN1 and E1 reactions because they can stabilize the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[13][14][15] This stabilization facilitates the initial ionization step (formation of the carbocation).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired SN1 product and high yield of E1 byproduct. The reaction temperature is too high.Decrease the reaction temperature. Run the reaction at or below room temperature if possible.[4]
The solvent is acting as a stronger base than a nucleophile under the reaction conditions.Consider using a different polar protic solvent that is known to favor substitution for the specific substrate.
Unexpectedly high E1 product formation, even at low temperatures. The substrate structure is highly branched, leading to a very stable alkene upon elimination.If possible, modify the substrate to be less branched near the reaction center. This may not always be feasible depending on the research goals.
The counter-ion of an acidic catalyst is non-nucleophilic.If aiming for an SN1 product from an alcohol, use an acid with a nucleophilic counter-ion (e.g., HCl, HBr).[8][9]
Reaction is very slow or does not proceed. The substrate is primary.Primary substrates will not undergo SN1/E1 reactions. Consider alternative reaction pathways like SN2 if substitution is desired.[10][11]
The solvent is not polar enough to stabilize the carbocation intermediate.Use a more polar protic solvent, such as water or a lower molecular weight alcohol.[13][15]
The leaving group is poor.Ensure a good leaving group (e.g., halides like Br⁻, I⁻; or sulfonates like tosylate) is being used. For alcohols, protonation with a strong acid is necessary to convert the hydroxyl group into a good leaving group (H₂O).[8]
Multiple products are formed, including rearranged products. The carbocation intermediate is undergoing rearrangement (e.g., hydride or methyl shift) to form a more stable carbocation.This is an inherent characteristic of reactions involving carbocation intermediates.[4] To minimize rearrangement, if possible, choose a substrate that already forms the most stable carbocation. Otherwise, alternative synthetic routes that do not involve carbocation intermediates may be necessary.

Quantitative Data on SN1 vs. E1 Product Distribution

The ratio of SN1 to E1 products is highly dependent on the specific substrate, solvent, and temperature. The following table provides some illustrative examples.

SubstrateSolventTemperature (°C)% SN1 Product% E1 Product
tert-Butyl bromide80% Ethanol / 20% Water258119
tert-Butyl bromideEthanol258119
2-Bromo-2-methylbutaneEthanol256436
2-Bromobutane (B33332)1 M NaOEt in Ethanol251882 (E2)
2-Bromobutane1 M NaOEt in Ethanol808.691.4 (E2)

Note: The data for 2-bromobutane with NaOEt illustrates the effect of a strong base, which favors the E2 pathway over SN1/E1.

Experimental Protocol: Solvolysis of 2-bromo-2-methylpropane (B165281)

This protocol describes a general procedure for the solvolysis of 2-bromo-2-methylpropane in an ethanol/water mixture to analyze the ratio of SN1 and E1 products.

Materials:

  • 2-bromo-2-methylpropane

  • Ethanol, absolute

  • Deionized water

  • Sodium bicarbonate, saturated solution

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle or oil bath with temperature control

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 20 mL of ethanol and 20 mL of deionized water.

  • Initiation: Add 5.0 mL of 2-bromo-2-methylpropane to the solvent mixture.

  • Reaction Conditions:

    • For favoring SN1: Stir the mixture at room temperature (approximately 25°C) for 1 hour.

    • For favoring E1: Heat the mixture to reflux (approximately 80-85°C) using a heating mantle for 1 hour.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any HBr formed.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic product mixture using gas chromatography (GC).

    • Identify the peaks corresponding to the SN1 product (2-ethoxy-2-methylpropane and tert-butanol) and the E1 product (2-methylpropene). Note: 2-methylpropene is a gas at room temperature and may require special handling for accurate quantification.

    • Calculate the relative percentages of the SN1 and E1 products from the integrated peak areas.

Visualizations

G Competing SN1 and E1 Pathways cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Start Alkyl Halide (R-X) Carbocation Carbocation (R+) Start->Carbocation Ionization (Slow, RDS) SN1_Product SN1 Product (Substitution) Carbocation->SN1_Product Nucleophilic Attack (Solvent as Nucleophile) E1_Product E1 Product (Elimination - Alkene) Carbocation->E1_Product Proton Abstraction (Solvent as Base)

Caption: Competing SN1 and E1 reaction pathways originating from a common carbocation intermediate.

G Troubleshooting Workflow for Solvolysis Reactions Start Reaction yields unexpected SN1/E1 ratio Check_Temp Is reaction temperature elevated? Start->Check_Temp Check_Substrate Is the substrate tertiary or highly branched secondary? Check_Temp->Check_Substrate No High_E1_Favored High temp favors E1. Consider lowering temperature for SN1. Check_Temp->High_E1_Favored Yes Check_Solvent Is the solvent a weak nucleophile and/or a strong base? Check_Substrate->Check_Solvent No Substrate_Favors_E1 Branched substrates can favor E1. Re-evaluate substrate choice if possible. Check_Substrate->Substrate_Favors_E1 Yes Solvent_Favors_E1 Solvent choice influences selectivity. Consider a more nucleophilic solvent for SN1. Check_Solvent->Solvent_Favors_E1 Yes SN1_Conditions_Met Conditions appear to favor SN1. Investigate other factors (e.g., impurities). Check_Solvent->SN1_Conditions_Met No

Caption: A logical workflow for troubleshooting unexpected product ratios in SN1/E1 reactions.

G Influence of Variables on SN1 vs. E1 Temp Temperature SN1 Favors SN1 Temp->SN1 Low E1 Favors E1 Temp->E1 High Substrate Substrate Structure Substrate->SN1 2°, less hindered Substrate->E1 3°, more branched Solvent Solvent Properties Solvent->SN1 Good Nucleophile Solvent->E1 Poor Nucleophile/ Weak Base

Caption: The relationship between key experimental variables and the favored reaction pathway.

References

Technical Support Center: Optimizing Substitution vs. Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to control the outcome of reactions where substitution and elimination pathways compete.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a majority of the elimination product, but I want the substitution product. What are the most likely causes and how can I fix this?

A1: An excess of the elimination product is a common issue that can often be resolved by adjusting the reaction conditions. Here are the primary factors to consider:

  • High Temperature: Elimination reactions are generally favored at higher temperatures.[1][2] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of product molecules, leading to a greater positive entropy change (ΔS).[2][3] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making elimination more favorable.[2][3]

    • Troubleshooting: Try running your reaction at a lower temperature. If the reaction rate is too slow at lower temperatures, consider a more reactive substrate or a stronger, non-bulky nucleophile.

  • Strong, Bulky Base: The reagent you are using may be acting as a strong base, which promotes elimination by abstracting a proton.[4] This is especially true for sterically hindered or "bulky" bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[5][6] These bases have difficulty accessing the electrophilic carbon for substitution due to steric hindrance, and therefore preferentially remove a proton from a less hindered position.[7]

    • Troubleshooting: Switch to a less basic and less sterically hindered nucleophile. For example, instead of t-BuOK, consider using an acetate (B1210297) or halide ion, which are good nucleophiles but weaker bases.[8]

  • Sterically Hindered Substrate: The structure of your starting material plays a crucial role.[9][10] Tertiary and, to a lesser extent, secondary substrates are sterically hindered around the electrophilic carbon, making it difficult for a nucleophile to attack.[11] This steric hindrance favors elimination.[12]

    • Troubleshooting: If possible, consider a less substituted substrate. For primary substrates, substitution (specifically SN2) is generally the major pathway unless a bulky base is used.[9][13] For tertiary substrates, avoiding elimination is very difficult, and SN1 conditions (weak nucleophile in a polar protic solvent) might be the only way to favor substitution.[9]

  • Solvent Choice: The solvent can significantly influence the outcome. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity more than its basicity, thus favoring elimination.[12][14]

    • Troubleshooting: Use a polar aprotic solvent such as acetone (B3395972), DMSO, or DMF. These solvents do not hydrogen bond with the nucleophile, leaving it more "naked" and reactive as a nucleophile, which favors SN2 reactions.[14][15]

Q2: How can I favor an E2 elimination over an SN2 substitution?

A2: To favor the E2 pathway, you should aim for conditions that hinder the SN2 reaction and promote the bimolecular elimination mechanism.

  • Use a Strong, Sterically Hindered Base: This is the most effective strategy.[4][16] Bulky bases like potassium tert-butoxide (t-BuOK) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are poor nucleophiles due to their size but are excellent at removing protons, thus strongly favoring E2.[5][6]

  • Increase the Temperature: Higher temperatures favor elimination reactions.[1][2]

  • Choose a More Substituted Substrate: The rate of E2 reactions increases with substrate substitution (tertiary > secondary > primary), while the rate of SN2 reactions decreases (primary > secondary > tertiary).[11] Therefore, using a secondary or tertiary substrate will favor E2 over SN2.

  • Use a Polar Protic Solvent: While polar aprotic solvents are ideal for SN2, a polar protic solvent can be used to disfavor SN2 by solvating the nucleophile/base.[12][14]

Q3: My reaction is very slow and giving a mixture of SN1 and E1 products. How can I increase the yield of the SN1 product?

A3: SN1 and E1 reactions proceed through a common carbocation intermediate, so they are often in direct competition.[11] To favor the SN1 product:

  • Lower the Temperature: E1 reactions have a higher activation energy and are more entropically favored than SN1 reactions. Therefore, running the reaction at a lower temperature will decrease the rate of the E1 pathway more significantly than the SN1 pathway.

  • Use a Weakly Basic, Good Nucleophile: Since both reactions are favored by weak bases, you should choose a reagent that is a better nucleophile than it is a base.[4] Halide ions (I⁻, Br⁻) in a polar protic solvent are good examples.

  • Solvent Choice: Polar protic solvents (e.g., water, methanol, ethanol) are essential for SN1/E1 reactions as they help stabilize the carbocation intermediate.[17]

Data Summary Tables

Table 1: Effect of Substrate Structure on Reaction Outcome

Substrate TypeFavored with Strong, Unhindered Nucleophile/BaseFavored with Strong, Hindered BaseFavored with Weak Nucleophile/Base (Polar Protic Solvent)
Methyl SN2SN2No Reaction
Primary (1°) SN2E2SN2 (slow)
Secondary (2°) Mixture of SN2 and E2E2Mixture of SN1 and E1
Tertiary (3°) E2E2Mixture of SN1 and E1

Table 2: Influence of Reagent Characteristics

Reagent TypeCharacteristicsFavored PathwayExample
Strong Nucleophile/Weak Base Good nucleophile, but not a strong proton acceptor.SN2I⁻, Br⁻, RS⁻, CN⁻
Strong Base/Strong Nucleophile Good at both attacking carbon and abstracting a proton.SN2 (on 1°) or E2 (on 2°, 3°)HO⁻, MeO⁻, EtO⁻
Strong, Sterically Hindered Base Poor nucleophile due to bulk, but a strong base.E2t-BuOK, LDA, DBU
Weak Nucleophile/Weak Base Poor at both attacking carbon and abstracting a proton.SN1/E1 (with 2°, 3° substrates)H₂O, ROH, RCOOH

Table 3: Summary of Conditions Favoring Substitution vs. Elimination

FactorTo Favor SubstitutionTo Favor Elimination
Temperature LowHigh
Nucleophile/Base Strong, non-bulky nucleophile (for SN2); Weak nucleophile (for SN1)Strong, bulky base (for E2); Strong base (for E2)
Substrate Primary (for SN2)Tertiary or Secondary (for E2)
Solvent Polar aprotic (for SN2); Polar protic (for SN1)Polar protic (can disfavor SN2)

Experimental Protocols

Protocol 1: Maximizing SN2 Product - Synthesis of 1-Iodobutane (B1219991)

This protocol describes the reaction of 1-bromobutane (B133212) with sodium iodide, a classic Finkelstein reaction, which strongly favors SN2.

  • Objective: To synthesize 1-iodobutane via an SN2 reaction, minimizing the E2 side product.

  • Materials:

    • 1-bromobutane

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Methodology:

    • In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone. Acetone is a polar aprotic solvent that enhances the nucleophilicity of the iodide ion.

    • Add 1-bromobutane (a primary alkyl halide) to the solution.

    • Attach a reflux condenser and heat the mixture to a gentle reflux with stirring. The reaction is run at a moderate temperature (boiling point of acetone, ~56°C) to provide sufficient energy for the reaction without strongly favoring the elimination pathway.

    • Monitor the reaction progress by TLC or GC-MS. The formation of a precipitate (NaBr), which is insoluble in acetone, also indicates the reaction is proceeding.

    • Upon completion, cool the mixture, filter to remove the precipitated NaBr, and remove the acetone under reduced pressure.

    • Purify the resulting 1-iodobutane by distillation.

Protocol 2: Maximizing E2 Product - Synthesis of Cyclohexene (B86901)

This protocol details the dehydrohalogenation of bromocyclohexane (B57405) using a strong, bulky base to favor E2 elimination.

  • Objective: To synthesize cyclohexene from bromocyclohexane via an E2 reaction, minimizing the SN2 side product.

  • Materials:

    • Bromocyclohexane

    • Potassium tert-butoxide (t-BuOK)

    • Tert-butanol (B103910) (t-BuOH) or Dimethyl sulfoxide (B87167) (DMSO)

    • Round-bottom flask

    • Distillation apparatus

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Methodology:

    • In a round-bottom flask, dissolve potassium tert-butoxide in tert-butanol or DMSO. t-BuOK is a strong, sterically hindered base.

    • Add bromocyclohexane (a secondary alkyl halide) to the solution.

    • Heat the reaction mixture to a higher temperature (e.g., 80-100°C) to favor the elimination pathway.

    • The product, cyclohexene, is volatile (boiling point ~83°C). It can be distilled directly from the reaction mixture as it is formed, which drives the equilibrium towards the products.

    • Collect the distillate, which will be a mixture of cyclohexene and the solvent.

    • Wash the distillate with water to remove any remaining t-butanol or DMSO and dry the organic layer over an anhydrous salt (e.g., MgSO₄).

    • Further purify the cyclohexene by fractional distillation if necessary.

Visualizations

Substitution_vs_Elimination_Factors cluster_conditions Reaction Conditions cluster_outcomes Favored Pathway Condition1 Low Temperature Substitution Substitution Condition1->Substitution Condition2 Strong, Unhindered Nucleophile Condition2->Substitution Condition3 Primary Substrate Condition3->Substitution Condition4 Polar Aprotic Solvent Condition4->Substitution Condition5 High Temperature Elimination Elimination Condition5->Elimination Condition6 Strong, Bulky Base Condition6->Elimination Condition7 Tertiary Substrate Condition7->Elimination

Caption: Key factors influencing the competition between substitution and elimination pathways.

Experimental_Workflow_SN2 start Start | 1-bromobutane + NaI step1 Step 1: Dissolve Solvent: Acetone (Polar Aprotic) start->step1 step2 Step 2: Reaction Heat to Reflux (~56°C) step1->step2 step3 Step 3: Workup Filter NaBr precipitate step2->step3 step4 Step 4: Purification Distillation step3->step4 end_product Product | 1-iodobutane (SN2) step4->end_product

Caption: Experimental workflow for favoring an SN2 reaction.

Experimental_Workflow_E2 start Start | Bromocyclohexane + t-BuOK step1 Step 1: Dissolve Base: Strong, Bulky (t-BuOK) start->step1 step2 Step 2: Reaction Heat to High Temp (~80-100°C) step1->step2 step3 Step 3: Workup Distill product as it forms step2->step3 step4 Step 4: Purification Wash and Dry step3->step4 end_product Product | Cyclohexene (E2) step4->end_product

Caption: Experimental workflow for favoring an E2 reaction.

References

storage and handling guidelines for 2-bromo-2,4,4-trimethylpentane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-bromo-2,4,4-trimethylpentane to prevent its degradation. Adherence to these guidelines is critical for ensuring the integrity of the compound and the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is refrigerated (2-8°C). The container should be tightly sealed to prevent exposure to moisture and air.[1] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended to minimize oxidative degradation.[1]

Q2: What types of containers are suitable for storing this compound?

A2: Use amber glass bottles with PTFE-lined caps (B75204) to protect the compound from light. Ensure the container is robust and properly sealed to prevent leakage and contamination.

Q3: What are the primary degradation pathways for this compound?

A3: As a tertiary alkyl halide, this compound is susceptible to two main degradation pathways:

Q4: What are the visible signs of degradation?

A4: Degradation of this compound may not always be visually apparent. However, the presence of a yellowish tint or the formation of a precipitate could indicate decomposition. The most reliable method for assessing purity is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Q5: With which substances is this compound incompatible?

A5: Avoid contact with strong oxidizing agents, strong bases (e.g., hydroxides, alkoxides), and reactive metals.[1] These substances can accelerate degradation through elimination or other reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis Degradation of the compound.Review storage conditions. The presence of peaks corresponding to 2,4,4-trimethyl-2-pentanol suggests hydrolysis due to moisture. Peaks corresponding to 2,4,4-trimethyl-1-pentene or 2,4,4-trimethyl-2-pentene suggest elimination, likely caused by basic residues or elevated temperatures.
Low yield in a reaction using this compound Use of degraded starting material.Verify the purity of the this compound using GC-MS before use. If degradation is confirmed, purify the compound by distillation or obtain a fresh batch.
Inconsistent experimental results Inconsistent purity of the reagent across different batches or experiments.Implement a routine quality control check on the purity of this compound before each use. Ensure storage and handling protocols are consistently followed.

Quantitative Data Summary

Factor Effect on Stability Primary Degradation Product(s)
Elevated Temperature Accelerates both substitution and elimination reactions.2,4,4-trimethyl-2-pentanol, 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene
Light Can promote free-radical degradation pathways.Various brominated and hydrocarbon byproducts
Moisture/Water Promotes hydrolysis (SN1) to form the corresponding alcohol.2,4,4-trimethyl-2-pentanol
Oxygen Can participate in and propagate free-radical degradation.[1]Various oxidized byproducts
Presence of Bases Promotes dehydrohalogenation (elimination) to form alkenes.[1]2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene

Experimental Protocols

Protocol for Stability Assessment of this compound

Objective: To determine the stability of this compound under specific storage conditions over time.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Initial Analysis (Time Zero):

    • Dissolve a known concentration of high-purity this compound in a suitable volatile solvent (e.g., hexane).

    • Analyze the sample using a validated GC-MS method to establish the initial purity profile and identify any existing impurities.

  • Sample Storage:

    • Aliquot the this compound into several amber glass vials with PTFE-lined caps.

    • Store the vials under the desired conditions (e.g., 4°C in the dark, 25°C with light exposure).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.

    • Prepare a sample for GC-MS analysis in the same manner as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (time zero) chromatogram.

    • Quantify the percentage of this compound remaining.

    • Identify and quantify any new peaks corresponding to degradation products.

Visualizations

degradation_pathways cluster_storage Storage & Handling cluster_compound cluster_degradation Degradation Products Proper Storage Proper Storage This compound This compound Proper Storage->this compound Maintains Stability Improper Storage Improper Storage Improper Storage->this compound Initiates Degradation 2,4,4-trimethyl-2-pentanol 2,4,4-trimethyl-2-pentanol This compound->2,4,4-trimethyl-2-pentanol Hydrolysis (SN1) (Moisture) 2,4,4-trimethyl-1-pentene 2,4,4-trimethyl-1-pentene This compound->2,4,4-trimethyl-1-pentene Elimination (E1/E2) (Base/Heat) 2,4,4-trimethyl-2-pentene 2,4,4-trimethyl-2-pentene This compound->2,4,4-trimethyl-2-pentene Elimination (E1/E2) (Base/Heat)

Caption: Degradation pathways of this compound.

experimental_workflow start Receive/Synthesize This compound storage Aliquot and Store under Defined Conditions (e.g., 4°C Dark, 25°C Light) start->storage time_zero Time-Zero Analysis (GC-MS) storage->time_zero aging Aging time_zero->aging analysis_n Analysis at Interval 'n' (e.g., 1, 3, 6 months) aging->analysis_n analysis_n->aging evaluation Compare Data: - Purity (%) - Impurity Profile analysis_n->evaluation end Determine Shelf-Life & Optimal Conditions evaluation->end

References

Technical Support Center: Minimizing Rearrangement Products in Carbocation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate rearrangement byproducts in reactions involving carbocation intermediates.

Troubleshooting Guide & FAQs

Q1: I performed a Friedel-Crafts alkylation with a primary alkyl halide and obtained a product with a rearranged carbon skeleton. Why did this happen?

A1: This is a classic issue in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. A primary alkyl halide will form a primary carbocation, which is highly unstable. This primary carbocation will readily rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation before alkylating the aromatic ring. This leads to the formation of an isomeric product that was not the intended target.

Q2: How can I confirm that a carbocation rearrangement has occurred in my reaction?

A2: The most definitive way to confirm carbocation rearrangement is through the structural analysis of your product mixture. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.

  • GC-MS: This technique will separate the components of your product mixture, and the mass spectrum of each component can be compared to a library to identify the non-rearranged and rearranged products. The relative peak areas in the total ion chromatogram can provide an estimate of the product ratio.

  • ¹H and ¹³C NMR Spectroscopy: NMR will provide detailed information about the connectivity of atoms in your product. The chemical shifts and splitting patterns in the ¹H NMR spectrum will be distinct for a straight-chain alkyl group versus a branched one, allowing you to differentiate between the expected and rearranged products.

Q3: What experimental conditions favor carbocation rearrangement?

A3: Certain conditions can increase the likelihood and extent of carbocation rearrangements:

  • Higher Reaction Temperatures: Increased temperature provides the activation energy necessary for the rearrangement to occur. At higher temperatures, the system has enough energy to overcome the activation barrier for the shift to the more stable carbocation.

  • Polar Protic Solvents: Solvents like water and alcohols can stabilize the carbocation intermediate through solvation, which can provide more time for rearrangement to occur.

  • Use of Strong Lewis Acids: In reactions like Friedel-Crafts alkylation, a strong Lewis acid is required to generate the carbocation from the alkyl halide. This reactive intermediate is prone to rearrangement.

Q4: How can I minimize or prevent carbocation rearrangement in my experiments?

A4: To avoid carbocation rearrangement, you can modify your synthetic strategy in several ways:

  • Use an Alternative Reaction That Avoids a Carbocation Intermediate: This is often the most effective approach. For example, instead of Friedel-Crafts alkylation, use Friedel-Crafts acylation followed by a reduction step. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.

  • For Alcohol Dehydration, Use Milder Reagents: Instead of strong acids like H₂SO₄, which promote E1 reactions with carbocation intermediates, use phosphorus oxychloride (POCl₃) in pyridine. This method proceeds through an E2 mechanism, which is a concerted reaction and does not involve a carbocation intermediate, thus preventing rearrangements.

  • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the rearrangement process by not providing enough energy to overcome the activation barrier for the hydride or alkyl shift.

Strategies to Avoid Carbocation Rearrangements: A Comparative Overview

StrategyReaction TypeAdvantageLimitation
Friedel-Crafts Acylation followed by Reduction Aromatic SubstitutionCompletely avoids carbocation rearrangement.Adds an extra reduction step to the synthesis.
Dehydration with POCl₃ and Pyridine Elimination (from alcohols)Proceeds via an E2 mechanism, no carbocation formed.Can be less effective for unhindered primary alcohols due to competing SN2 substitution.
Lowering Reaction Temperature General Carbocation ReactionsCan reduce the extent of rearrangement.May significantly slow down the desired reaction rate.

Experimental Protocols

Protocol 1: Alkylation of Benzene (B151609) via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step procedure allows for the synthesis of n-propylbenzene from benzene without the formation of the rearranged isopropylbenzene.

Step 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

  • Setup: To a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, inert solvent such as dichloromethane (B109758) (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of propanoyl chloride (1.0 eq) in dry DCM to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl. Separate the organic layer, and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude propiophenone (B1677668). The product can be further purified by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of Propiophenone

  • Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid.

  • Reagent Addition: Add the propiophenone obtained from Step 1 to the flask.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Additional concentrated HCl may be added during the reflux period.

  • Work-up: After cooling, decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to obtain n-propylbenzene.

Protocol 2: Dehydration of 3,3-Dimethyl-2-butanol (B106058) with POCl₃ and Pyridine

This protocol yields the non-rearranged Zaitsev product, 3,3-dimethyl-1-butene, avoiding the rearranged 2,3-dimethyl-2-butene (B165504) that forms under acidic conditions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethyl-2-butanol (1.0 eq) in an excess of pyridine. Pyridine acts as both the solvent and the base.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Work-up: Cool the reaction mixture and slowly pour it into a separatory funnel containing ice-cold water.

  • Purification: Extract the product with a low-boiling organic solvent like diethyl ether. Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and carefully distill off the solvent to isolate the alkene product.

Visualizations

G cluster_0 SN1 Reaction with Rearrangement A Secondary Alkyl Halide B Secondary Carbocation A->B Loss of Leaving Group C Tertiary Carbocation B->C 1,2-Hydride Shift E Non-rearranged Product B->E Nucleophilic Attack D Rearranged Product C->D Nucleophilic Attack

Caption: SN1 reaction pathway showing carbocation rearrangement.

G cluster_1 Decision Workflow for Alkylation Start Desired Alkylation Product CheckRearrangement Is the alkyl group primary and prone to rearrangement? Start->CheckRearrangement FC_Alkylation Perform Friedel-Crafts Alkylation CheckRearrangement->FC_Alkylation No FC_Acylation Perform Friedel-Crafts Acylation CheckRearrangement->FC_Acylation Yes FinalProduct Desired Alkylbenzene FC_Alkylation->FinalProduct Reduction Perform Reduction (e.g., Clemmensen or Wolff-Kishner) FC_Acylation->Reduction Reduction->FinalProduct

Caption: Workflow for choosing an appropriate alkylation method.

G cluster_2 Alcohol Dehydration Pathways cluster_acid Acid-Catalyzed (E1) cluster_pocl3 POCl3/Pyridine (E2) A1 Alcohol A2 Protonated Alcohol A1->A2 Protonation A3 Carbocation A2->A3 - H2O A4 Rearranged Carbocation A3->A4 Rearrangement A5 Alkene Products (Mixture) A3->A5 A4->A5 B1 Alcohol B2 Chlorophosphate Ester B1->B2 + POCl3 B3 Alkene Product (No Rearrangement) B2->B3 Pyridine (Base)

Caption: Comparison of alcohol dehydration mechanisms.

Technical Support Center: Resolving Emulsion Issues During Aqueous Workup of 2-Bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion issues during the aqueous workup of 2-bromo-2,4,4-trimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the aqueous workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1] During the aqueous workup of this compound, this often appears as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[2]

Emulsions can form for several reasons:

  • Vigorous Mixing: Shaking the separatory funnel too aggressively can provide the energy to create fine droplets that are slow to coalesce.[1]

  • Presence of Impurities: Byproducts from the reaction or residual starting materials can act as emulsifying agents, stabilizing the emulsion.

  • Physical Properties: this compound is a non-polar organic compound, and significant differences in density and polarity between it and the aqueous phase can sometimes contribute to the stability of an emulsion, especially with vigorous mixing.

Q2: How can I prevent emulsion formation in the first place?

Preventing an emulsion is often easier than breaking one.[3] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal mechanical force.[1]

  • Solvent Evaporation: Before the workup, you can evaporate the reaction solvent and then redissolve the residue in the extraction solvent.[4]

  • Temperature Control: Sometimes, performing the extraction at a lower temperature can reduce the tendency for emulsion formation.

Q3: I have an emulsion. What is the first thing I should try?

The simplest approach is often effective. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[4][5] Gravity alone may be sufficient to allow the layers to separate. Gently swirling the funnel or tapping the side of the glass can sometimes help to break up the emulsion.[5]

Q4: The emulsion is persistent. What are the next steps?

If waiting is not effective, several techniques can be employed. The addition of a saturated sodium chloride solution (brine) is a common and effective method.[6][7] Brine increases the ionic strength of the aqueous layer, which can help to "salt out" the organic component and disrupt the emulsion.[3][8]

Q5: Are there other chemical methods to break a stubborn emulsion?

Yes, several chemical and physical methods can be used:

  • Addition of a different solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[6][8]

  • pH Adjustment: If acidic or basic impurities are suspected to be stabilizing the emulsion, careful neutralization or a slight pH adjustment can be effective.[2][6]

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can physically remove particulate matter that may be stabilizing the emulsion.[4][9]

Q6: Can mechanical methods be used to resolve emulsions?

Centrifugation is a highly effective mechanical method for breaking emulsions.[2][5][6] The centrifugal force accelerates the separation of the two phases.[1] This is particularly useful for smaller volumes.[10] Another, less common, technique is the use of an ultrasonic bath, which can provide the energy to disrupt the emulsion.[1][5]

Troubleshooting Guide

The following table summarizes common troubleshooting strategies for resolving emulsions during the aqueous workup of this compound.

Method Principle of Action Relative Effectiveness Potential Impact on Product
Letting it Stand Gravity-based separation of immiscible liquids.Low to ModerateMinimal
Addition of Brine (NaCl) Increases ionic strength of the aqueous phase, reducing the solubility of the organic component.[3][8]HighMinimal, may require subsequent drying of the organic layer.
Centrifugation Accelerates phase separation through applied centrifugal force.[1]Very HighMinimal, but requires appropriate equipment.[5]
Filtration (Celite/Glass Wool) Removes solid particulates that may be stabilizing the emulsion.[9]Moderate to HighMinimal, but there is a risk of some product loss on the filter medium.
Addition of a Different Solvent Alters the properties of the organic phase to improve separation.[6][8]ModerateMay complicate solvent removal later.
pH Adjustment Neutralizes acidic or basic impurities that may be acting as emulsifying agents.[6]VariablePotential for product degradation if the product is pH-sensitive.
Gentle Heating Reduces the viscosity of the mixture, which can aid in phase separation.[6]Low to ModerateRisk of degrading thermally sensitive compounds.
Ultrasonic Bath Provides energy to disrupt the emulsion.[5]ModeratePotential for product degradation with excessive sonication.[1]

Experimental Protocols

Protocol 1: Breaking an Emulsion with Brine

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a small volume of the brine solution to the separatory funnel containing the emulsion.

  • Gently swirl the separatory funnel; do not shake vigorously.

  • Allow the funnel to stand and observe for phase separation.

  • If the emulsion persists, add small, successive portions of brine and repeat the swirling and standing steps.

Protocol 2: Breaking an Emulsion by Filtration through Celite

  • Prepare a small plug of glass wool and place it at the bottom of a filter funnel.

  • Add a layer of Celite (diatomaceous earth) on top of the glass wool to create a filter pad.

  • Pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite pad.

  • Collect the filtrate in a clean flask. The layers should separate in the receiving flask.

  • Transfer the filtrate back to a clean separatory funnel to separate the layers.

Protocol 3: Breaking an Emulsion by Centrifugation

  • Carefully transfer the contents of the separatory funnel into one or more centrifuge tubes.

  • Ensure the centrifuge tubes are properly balanced.

  • Centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.

  • Carefully remove the tubes from the centrifuge. The layers should be distinct.

  • Use a pipette to carefully separate the layers.

Visual Guides

Emulsion_Troubleshooting_Workflow start Emulsion Formed wait Let stand for 15-30 min. Gently swirl. start->wait resolved Emulsion Resolved wait->resolved Separation persistent Emulsion Persists wait->persistent No Separation add_brine Add saturated NaCl (brine). Gently swirl. add_brine->resolved Separation persistent2 Emulsion Still Persists add_brine->persistent2 No Separation centrifuge Centrifuge the mixture. centrifuge->resolved Separation persistent3 Emulsion Still Persists centrifuge->persistent3 No Separation filter Filter through Celite or glass wool. filter->resolved Separation persistent4 Emulsion Still Persists filter->persistent4 No Separation other_methods Consider other methods: - Add different solvent - pH adjustment other_methods->resolved persistent->add_brine persistent2->centrifuge persistent3->filter persistent4->other_methods

Caption: Troubleshooting workflow for resolving emulsions.

Emulsion_Formation_Factors emulsion Emulsion Formation vigorous_mixing Vigorous Mixing energy_input High Energy Input Creates Fine Droplets vigorous_mixing->energy_input impurities Presence of Impurities (e.g., byproducts, starting materials) surfactant_action Impurities act as Emulsifying Agents impurities->surfactant_action physical_properties Physical Properties of This compound (e.g., non-polar nature) interfacial_tension Stabilization of the Organic-Aqueous Interface physical_properties->interfacial_tension surfactant_action->interfacial_tension energy_input->emulsion interfacial_tension->emulsion

Caption: Factors contributing to emulsion formation.

References

Validation & Comparative

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 2-bromo-2,4,4-trimethylpentane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols

The data presented for 1-bromooctane (B94149) is typically acquired using electron ionization mass spectrometry (EI-MS). A standard protocol for such an analysis would involve the following steps:

  • Sample Introduction: The analyte is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC) for separation from a mixture.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process dislodges an electron from the molecule, creating a positively charged molecular ion (M+•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The resulting data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.

Data Presentation: A Tale of Two Isomers

The structural differences between the branched, tertiary 2-bromo-2,4,4-trimethylpentane and the linear, primary 1-bromooctane lead to distinct and predictable differences in their mass spectra. The fragmentation of alkyl halides is primarily governed by two key pathways: the cleavage of the carbon-halogen bond and alpha-cleavage (cleavage of a bond adjacent to the carbon bearing the halogen).[1] The stability of the resulting carbocation is a major driving force for the fragmentation process.[2][3]

Table 1: Predicted Major Fragment Ions for this compound (C8H17Br)

m/zProposed Fragment IonDescription of FormationPredicted Relative Abundance
192/194[C8H17Br]+•Molecular IonVery Low to Absent
113[C8H17]+Loss of Br• radicalHigh (likely base peak)
57[C4H9]+Cleavage of the C-C bond beta to the bromineVery High

Table 2: Observed Major Fragment Ions for 1-bromooctane (C8H17Br)

m/zFragment IonRelative Abundance
192/194[C8H17Br]+•Low
135/137[CH2Br]+Moderate
113[C8H17]+Low
57[C4H9]+High
43[C3H7]+Base Peak

Data for 1-bromooctane sourced from the NIST WebBook.[4]

The most striking predicted difference is the base peak. For this compound, the loss of the bromine radical to form a stable tertiary carbocation at m/z 113 is expected to be a highly favorable process, likely resulting in the base peak. The formation of the tert-butyl cation at m/z 57 through cleavage of the C2-C3 bond is also anticipated to be a very prominent peak due to the high stability of this carbocation. In contrast, for 1-bromooctane, the base peak is observed at m/z 43, corresponding to the propyl cation, with the butyl cation at m/z 57 also being significant. The fragment corresponding to the loss of bromine (m/z 113) is of much lower abundance in the 1-bromooctane spectrum.

Mandatory Visualization: Fragmentation Pathways and Analytical Workflow

To further illustrate these differences, the predicted fragmentation pathway for this compound and a general experimental workflow for its analysis are depicted below using Graphviz.

fragmentation_pathway M [C8H17Br]+• m/z 192/194 (Molecular Ion) F1 [C8H17]+ m/z 113 (Tertiary Carbocation) M->F1 - Br• F2 [C4H9]+ m/z 57 (tert-butyl cation) M->F2 - •C4H8Br Br_rad Br• C4H8_rad •C4H8Br

Caption: Predicted fragmentation of this compound.

experimental_workflow cluster_instrument Mass Spectrometer Ionization Ionization Fragmentation Fragmentation Ionization->Fragmentation Mass_Analysis Mass_Analysis Fragmentation->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Mass Spectrum Sample Sample Sample->Ionization Introduction Structural_Elucidation Structural_Elucidation Data_Analysis->Structural_Elucidation Interpretation

Caption: General workflow for mass spectrometry analysis.

References

Comparative Reactivity of 2-bromo-2,4,4-trimethylpentane versus Other Tertiary Alkyl Halides in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of the reactivity of tertiary alkyl halides reveals significant insights into the interplay of steric hindrance and carbocation stability in nucleophilic substitution and elimination reactions. This guide provides a comparative study of 2-bromo-2,4,4-trimethylpentane against other tertiary alkyl halides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Tertiary alkyl halides are known to readily undergo solvolysis reactions, proceeding through a carbocation intermediate via Sₙ1 and E1 mechanisms. The rate of these reactions is primarily influenced by the stability of the carbocation formed and steric factors inherent to the substrate. This guide focuses on the unique reactivity of this compound, a sterically hindered tertiary alkyl halide, in comparison to the widely studied tert-butyl bromide and the structurally rigid 1-bromoadamantane (B121549).

Comparative Solvolysis Rates

Alkyl BromideStructureClassificationRelative Rate of Solvolysis (80% Ethanol, 25°C)
tert-Butyl bromide(CH₃)₃CBrTertiary1.0
1-BromoadamantaneC₁₀H₁₅BrTertiary~10⁻³
This compound(CH₃)₃CCH₂C(CH₃)₂BrTertiaryData not available

Data for tert-Butyl bromide and 1-Bromoadamantane adapted from literature reports.[1]

The significantly slower solvolysis rate of 1-bromoadamantane compared to tert-butyl bromide highlights the importance of carbocation geometry.[1] The rigid cage-like structure of adamantane (B196018) prevents the bridgehead carbocation from achieving the ideal planar geometry required for maximum stabilization through hyperconjugation.[1] In the case of this compound, the bulky tert-butyl group adjacent to the reactive center is expected to influence the rate of solvolysis. While it is a tertiary halide and will form a tertiary carbocation, steric hindrance may affect the solvation of the developing carbocation and the transition state, potentially leading to a rate different from that of tert-butyl bromide.

Reaction Pathways: Sₙ1 vs. E1

The solvolysis of tertiary alkyl halides typically yields a mixture of substitution (Sₙ1) and elimination (E1) products. The ratio of these products is influenced by the structure of the alkyl halide, the nature of the solvent, and the temperature.

G cluster_0 Reaction Initiation cluster_1 Intermediate cluster_2 Product Formation Alkyl_Halide Tertiary Alkyl Halide (R-X) Carbocation Tertiary Carbocation (R+) Alkyl_Halide->Carbocation Ionization (rate-determining) SN1_Product Substitution Product (R-Solvent) Carbocation->SN1_Product Nucleophilic Attack (Solvent) E1_Product Elimination Product (Alkene) Carbocation->E1_Product Deprotonation (Solvent as base)

Caption: Competing Sₙ1 and E1 pathways for tertiary alkyl halides.

For this compound, the formation of the tertiary carbocation is the rate-determining step for both pathways. The subsequent reaction of the carbocation with the solvent can lead to a substitution product or an elimination product. The steric bulk of the neopentyl-like structure may influence the regioselectivity of the elimination reaction.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,4,4-trimethyl-2-pentanol

  • Concentrated hydrobromic acid (48%)

  • Anhydrous calcium chloride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,4,4-trimethyl-2-pentanol.

  • Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation to obtain the crude this compound.

  • Purify the product by fractional distillation.

Solvolysis Kinetics Measurement

The rate of solvolysis can be determined by monitoring the production of HBr over time using a titration method.

Materials:

  • Tertiary alkyl halide (e.g., this compound, tert-butyl bromide)

  • Solvent (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Indicator (e.g., bromothymol blue)

  • Constant temperature bath

Procedure:

  • Prepare a solution of the tertiary alkyl halide in the chosen solvent of a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution into a reaction flask and equilibrate it in a constant temperature bath.

  • At time zero, add a known, small amount of the standardized NaOH solution containing the indicator.

  • Record the time it takes for the indicator to change color, signifying the neutralization of the added base by the HBr produced from the solvolysis reaction.

  • Immediately add another aliquot of the NaOH solution and record the time for the color change.

  • Repeat this process for several data points.

  • The rate constant (k) can be determined from the integrated rate law for a first-order reaction, ln([R-Br]t/[R-Br]₀) = -kt.

Logical Flow for Comparative Reactivity Analysis

The following diagram illustrates the logical workflow for comparing the reactivity of different tertiary alkyl halides.

G A Select Tertiary Alkyl Halides (e.g., this compound, t-butyl bromide, 1-bromoadamantane) C Conduct Solvolysis Experiments A->C B Define Reaction Conditions (Solvent, Temperature) B->C D Monitor Reaction Progress (e.g., Titration, Spectroscopy) C->D F Analyze Product Distribution (GC-MS) C->F E Calculate Rate Constants (k) D->E G Compare Reactivity (Relative Rates, Product Ratios) E->G F->G H Correlate with Structure (Steric Effects, Carbocation Stability) G->H

Caption: Workflow for comparative reactivity studies.

Conclusion

The reactivity of tertiary alkyl halides in solvolysis is a nuanced interplay of electronic and steric effects. While tert-butyl bromide serves as a standard for a minimally hindered tertiary system, substrates like 1-bromoadamantane demonstrate the profound impact of carbocation geometry on reaction rates. This compound, with its significant steric bulk, presents an interesting case where steric hindrance may play a more substantial role in modulating the intrinsic reactivity of a tertiary system. Further quantitative studies on the solvolysis rate and product distribution of this compound are warranted to fully elucidate its reactivity profile in comparison to other tertiary alkyl halides. This understanding is crucial for predicting reaction outcomes and designing synthetic pathways in various chemical and pharmaceutical applications.

References

A Comparative Guide to the Solvolysis of 2-Bromo-2,4,4-trimethylpentane: Validating Kinetic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvolysis kinetics of 2-bromo-2,4,4-trimethylpentane, a tertiary bromoalkane. Due to the limited availability of direct kinetic data for this specific compound in publicly accessible literature, this guide leverages data from its close structural analog, tert-butyl bromide (2-bromo-2-methylpropane), to provide a robust framework for understanding and validating its reactivity. The principles and experimental protocols outlined herein are directly applicable to the kinetic analysis of this compound.

Executive Summary

The solvolysis of this compound is expected to proceed via a unimolecular nucleophilic substitution (S_N1) mechanism. This is characteristic of tertiary alkyl halides due to the formation of a relatively stable tertiary carbocation intermediate. The rate of this reaction is primarily influenced by the stability of this carbocation, the ionizing power of the solvent, and the nature of the leaving group. This guide presents a comparative analysis of solvolysis rates in various solvents, a detailed experimental protocol for kinetic validation, and visualizations of the underlying chemical processes.

Data Presentation: Comparative Solvolysis Rates of a Tertiary Bromoalkane

The following tables summarize the kinetic data for the solvolysis of tert-butyl bromide, a compound that serves as an excellent model for predicting the behavior of this compound. The structural difference lies in the substitution of three methyl groups on the beta-carbon of this compound with hydrogen atoms in tert-butyl bromide. This structural similarity suggests that the kinetic trends will be comparable.

Table 1: Relative Rates of Solvolysis of tert-Butyl Bromide in Various Solvents at 25°C

SolventDielectric Constant (ε) at 25°CRelative Rate
Acetic Acid6.21
Methanol32.64
80% Ethanol / 20% Water67.01,200
Water78.4150,000

This data illustrates the profound effect of solvent polarity on the rate of solvolysis. More polar, protic solvents are better at stabilizing the carbocation intermediate, thus accelerating the reaction rate.

Table 2: First-Order Rate Constants (k) for the Solvolysis of tert-Butyl Bromide in Aqueous Ethanol Mixtures at 25°C

% Ethanol (v/v)k (s⁻¹)
901.0 x 10⁻⁵
804.0 x 10⁻⁵
701.1 x 10⁻⁴
602.9 x 10⁻⁴
507.6 x 10⁻⁴

This data further emphasizes the sensitivity of the solvolysis rate to the composition of the solvent mixture, which directly impacts its ionizing power.

Experimental Protocols

A detailed methodology for determining the solvolysis rate of this compound is provided below. This protocol is based on established methods for studying the kinetics of similar tertiary alkyl halides.

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system by monitoring the production of hydrobromic acid (HBr).

Materials:

  • This compound

  • Solvent of choice (e.g., 80:20 ethanol:water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Acid-base indicator (e.g., bromothymol blue or phenolphthalein)

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a solution of the chosen solvent in a volumetric flask.

    • Place a known volume (e.g., 50.0 mL) of the solvent into a conical flask.

    • Add a few drops of the acid-base indicator.

    • Allow the flask to equilibrate to the desired reaction temperature in the constant temperature water bath.

  • Initiation of the Reaction:

    • Using a microliter syringe, add a precise amount of this compound to the temperature-equilibrated solvent.

    • Immediately start the stopwatch.

  • Titration:

    • The solvolysis reaction will produce HBr, causing the indicator to change color.

    • Titrate the reaction mixture with the standardized NaOH solution. The endpoint is reached when the indicator color persists for at least 30 seconds.

    • Record the volume of NaOH added and the time at which the endpoint is reached.

  • Data Collection:

    • Continue to take readings at regular time intervals until the reaction is approximately 70-80% complete.

  • Data Analysis:

    • The concentration of HBr produced at each time point is equivalent to the concentration of this compound that has reacted.

    • The initial concentration of this compound can be calculated from the amount added to the known volume of solvent.

    • The concentration of unreacted this compound at each time point can be determined by subtracting the concentration of HBr from the initial concentration.

    • To determine if the reaction is first-order, plot the natural logarithm of the concentration of this compound (ln[R-Br]) versus time.

    • If the plot is a straight line, the reaction is first-order, and the rate constant (k) is the negative of the slope.

Mandatory Visualization

The following diagrams illustrate the key aspects of the solvolysis of this compound.

SN1_Mechanism SN1 Mechanism for the Solvolysis of this compound cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Reactant This compound TransitionState1 Transition State 1 Reactant->TransitionState1 Slow Carbocation Tertiary Carbocation Intermediate TransitionState1->Carbocation LeavingGroup Bromide Ion TransitionState1->LeavingGroup Carbocation2 Tertiary Carbocation Intermediate Nucleophile Solvent (e.g., H₂O) ProtonatedProduct Protonated Product Carbocation2->ProtonatedProduct Fast ProtonatedProduct2 Protonated Product FinalProduct Solvolysis Product ProtonatedProduct2->FinalProduct Fast ProtonatedSolvent Protonated Solvent ProtonatedProduct2->ProtonatedSolvent SolventBase Solvent (as base)

Caption: The S_N1 mechanism involves a three-step process.

Experimental_Workflow Experimental Workflow for Kinetic Analysis Start Prepare Solvent and Indicator Equilibrate Equilibrate to Reaction Temperature Start->Equilibrate Initiate Add this compound (Start Timer) Equilibrate->Initiate Titrate Titrate with Standardized NaOH (Record Volume and Time) Initiate->Titrate Data Collect Data at Intervals Titrate->Data Analyze Plot ln[R-Br] vs. Time Data->Analyze Result Determine Rate Constant (k) Analyze->Result

A Comparative Guide to Spectroscopic Analysis: Confirming Reaction Products with IR and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's chemical structure is paramount. Among the arsenal (B13267) of analytical techniques available, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as the workhorses for structural elucidation in organic chemistry. This guide provides a comprehensive comparison of these two powerful techniques, complete with experimental protocols and data presentation to aid in the accurate and efficient confirmation of reaction products.

At a Glance: IR vs. NMR Spectroscopy

Infrared (IR) spectroscopy is a rapid and relatively simple technique that provides information about the functional groups present in a molecule.[1][2] It works by measuring the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[3] In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed picture of the molecular structure, revealing the connectivity of atoms and their chemical environment.[1][4] NMR is based on the interaction of atomic nuclei with an external magnetic field.[5][6]

While IR can quickly indicate the presence or absence of key functional groups (e.g., C=O, O-H, N-H), NMR provides a skeletal framework of the molecule, showing how carbon and hydrogen atoms are connected.[7][8] Therefore, these two techniques are highly complementary and are often used in tandem for unequivocal structure determination.[9][10]

Quantitative Data Summary

For effective comparison and interpretation, quantitative data from IR and NMR spectroscopy are summarized in the tables below. These tables provide characteristic absorption frequencies for common functional groups in IR spectroscopy and typical chemical shift ranges for ¹H and ¹³C NMR.

Table 1: Characteristic IR Absorption Frequencies
Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
AlkaneC-H2850-2960Strong
Alkene=C-H3010-3100Medium
C=C1620-1680Variable
Alkyne≡C-H~3300Strong, sharp
C≡C2100-2260Variable
Aromatic=C-H3000-3100Variable
C=C1400-1600Medium to weak
Alcohol, PhenolO-H (H-bonded)3200-3600Strong, broad
O-H (free)3580-3670Sharp
AldehydeC=O1720-1740Strong
C-H2720 and 2820Medium, two peaks
KetoneC=O1705-1725Strong
Carboxylic AcidO-H2500-3300Very broad
C=O1700-1725Strong
EsterC=O1735-1750Strong
C-O1000-1300Strong
AmineN-H3300-3500Medium, sharp (1° amines show two bands)
AmideC=O1630-1680Strong
N-H3100-3500Medium
NitrileC≡N2220-2260Medium

Source:[4][8][11][12][13]

Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts
Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Alkane (CH₃, CH₂, CH)0.9 - 1.75 - 40
Alkene (C=C-H)4.5 - 6.5100 - 150
Alkyne (C≡C-H)2.0 - 3.065 - 90
Aromatic (Ar-H)6.5 - 8.5110 - 160
Alcohol (R-OH)0.5 - 5.0 (variable)-
Alcohol (C-OH)3.3 - 4.050 - 80
Aldehyde (CHO)9.0 - 10.0190 - 200
Ketone (adjacent H)2.0 - 2.5-
Ketone (C=O)-205 - 220
Carboxylic Acid (COOH)10.0 - 13.0 (variable)170 - 185
Ester (RCOOR')H on C next to O: 3.5-4.5C=O: 165-175; C next to O: 50-80
Amine (R-NH₂)0.5 - 5.0 (variable)C next to N: 30-50

Source:[7][14]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

FT-IR Spectroscopy Protocol

Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an infrared spectrum.[2]

Sample Preparation:

  • Liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[15]

  • Solids:

    • KBr Pellet: The solid is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[3]

    • Nujol Mull: The solid is ground with a mineral oil (Nujol) to form a paste, which is then spread between salt plates.[15]

    • Solution: The solid is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and the solution is placed in a liquid sample cell. A spectrum of the pure solvent must be run as a background to be subtracted from the sample spectrum.[15]

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the pure solvent) is collected to account for atmospheric and instrumental absorptions.[16]

  • The prepared sample is placed in the spectrometer's sample holder.

  • The sample is scanned with infrared radiation. The resulting interferogram is mathematically converted to a spectrum via a Fourier transform.[2]

  • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

¹H and ¹³C NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-25 mg of the solid sample or 1-2 drops of a liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[17] The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.

  • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0 ppm.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field strength.[17]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, well-resolved peaks.[17]

  • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.[17]

  • Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

  • Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected.

Visualization of the Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Structure Elucidation Reaction Reaction Product (Crude) Purification Purification Reaction->Purification IR_Acquisition IR Spectrum Acquisition Purification->IR_Acquisition NMR_Acquisition NMR Spectrum Acquisition Purification->NMR_Acquisition IR_Data IR Data (Functional Groups) IR_Acquisition->IR_Data NMR_Data NMR Data (Connectivity) NMR_Acquisition->NMR_Data Structure_Confirmation Confirmed Structure IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation logical_relationship Proposed_Structure Proposed Structure Comparison Compare with Proposed Structure Proposed_Structure->Comparison IR_Spectrum IR Spectrum Functional_Groups Identify Functional Groups IR_Spectrum->Functional_Groups NMR_Spectrum NMR Spectrum Connectivity Determine H-C Framework and Connectivity NMR_Spectrum->Connectivity Functional_Groups->Comparison Connectivity->Comparison Confirmed_Structure Structure Confirmed Comparison->Confirmed_Structure Match Revise_Structure Revise Structure Comparison->Revise_Structure Mismatch Revise_Structure->Comparison

References

A Comparative Guide to SN1/E1 Product Ratios for 2-bromo-2,4,4-trimethylpentane with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the product distribution between unimolecular substitution (SN1) and unimolecular elimination (E1) reactions of the tertiary alkyl halide, 2-bromo-2,4,4-trimethylpentane. Due to the highly sterically hindered nature of this substrate, it exclusively undergoes SN1 and E1 reactions, making it an excellent model for studying the factors that influence this competition. This guide summarizes experimental data for a structurally similar substrate, provides detailed experimental protocols for product analysis, and visualizes the underlying reaction mechanisms and experimental workflows.

SN1 vs. E1 Competition: An Overview

The reaction of this compound with a nucleophile/base proceeds through a common tertiary carbocation intermediate. The subsequent reaction of this intermediate determines the product ratio. Attack of the nucleophile at the carbocation center results in the SN1 product, while deprotonation of a beta-hydrogen by the base yields the E1 product. The ratio of these products is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Comparative Product Ratios

Nucleophile/SolventTemperature (°C)% SN1 Product% E1 ProductSN1:E1 Ratio
80% Ethanol / 20% Water2583174.9 : 1
80% Ethanol / 20% Water5564361.8 : 1
Pure Ethanol2580204 : 1
Pure Methanol2590109 : 1
Pure Water2597332.3 : 1
Acetic Acid25>99<1>99 : 1

Note: The data presented is for the solvolysis of 2-bromo-2-methylpropane (B165281) and is intended to be illustrative of the trends expected for this compound.

Experimental Protocols

General Procedure for Solvolysis and Product Isolation

This protocol outlines a general method for the solvolysis of this compound and the subsequent workup to isolate the product mixture for analysis.

  • Reaction Setup: A solution of this compound (e.g., 0.1 M) in the desired solvent (e.g., 80% ethanol/water) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Conditions: The reaction mixture is stirred at a constant temperature (e.g., 25 °C or 55 °C) for a sufficient period to ensure complete consumption of the starting material. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • The reaction mixture is cooled to room temperature and transferred to a separatory funnel.

    • An equal volume of cold water is added, and the mixture is gently shaken. The aqueous layer is removed.

    • The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction. The aqueous layer is again removed.

    • The organic layer is then washed with brine (saturated aqueous NaCl) to remove the majority of dissolved water.

    • The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • The drying agent is removed by gravity filtration.

  • Solvent Removal: The solvent is carefully removed from the dried organic phase using a rotary evaporator to yield the crude product mixture.

Product Ratio Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the volatile components of the product mixture.

  • Sample Preparation: A dilute solution of the product mixture is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Instrument Setup:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without decomposition (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the SN1 and E1 products. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 150 °C.

    • Detector: A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

    • Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.

  • Analysis: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. The resulting chromatogram will show peaks corresponding to the SN1 and E1 products. The area under each peak is proportional to the amount of that compound in the mixture. The product ratio is determined by calculating the ratio of the peak areas.

Product Ratio Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to determine the product ratio by integrating the signals corresponding to unique protons in the SN1 and E1 products.

  • Sample Preparation: A small amount of the product mixture is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Data Acquisition: A ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify the characteristic signals for the SN1 and E1 products. For example, the SN1 product (an ether or alcohol) will have signals corresponding to the alkoxy or hydroxyl group and the adjacent alkyl protons. The E1 product (an alkene) will have characteristic signals for the vinylic protons.

    • Integrate the area of a well-resolved signal for each product.

    • Normalize the integral values by the number of protons that give rise to each signal.

    • The ratio of the normalized integrals gives the molar ratio of the SN1 and E1 products in the mixture.

Visualizing the Reaction and Workflow

SN1_E1_Mechanism sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, Rate-determining step (-Br⁻) sn1_product SN1 Product (Substitution) carbocation->sn1_product + Nucleophile e1_product E1 Product (Elimination) carbocation->e1_product + Base (-H⁺) nucleophile Nucleophile (Nu:) base Base (B:) Experimental_Workflow start Start: Solvolysis Reaction workup Aqueous Workup (Extraction & Washing) start->workup drying Drying of Organic Layer (Anhydrous Na₂SO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation product_mixture Crude Product Mixture (SN1 + E1) evaporation->product_mixture analysis Product Ratio Analysis product_mixture->analysis gc Gas Chromatography (GC) analysis->gc nmr NMR Spectroscopy analysis->nmr results End: SN1/E1 Product Ratio gc->results nmr->results

A Comparative Guide to the Generation of the 2,4,4-Trimethylpentan-2-yl Carbocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of alternative methods for generating the 2,4,4-trimethylpentan-2-yl carbocation, a key tertiary carbocation intermediate in various organic reactions. Understanding the formation of this carbocation is crucial for controlling reaction pathways and product distributions in processes such as alkylation and isomerization, which are fundamental in the synthesis of fine chemicals and pharmaceuticals. This document outlines the primary synthetic routes, presents available experimental data, and provides detailed reaction mechanisms.

Methods of Generation

The 2,4,4-trimethylpentan-2-yl carbocation can be reliably generated from two main classes of precursors: alkenes and alcohols. The choice of method often depends on the availability of the starting material, desired reaction conditions, and the required purity of the resulting carbocation for subsequent reactions or analysis.

Method 1: Protonation of Alkenes

This is a classic and widely used method for generating carbocations. The 2,4,4-trimethylpentan-2-yl carbocation is typically formed from the protonation of isomers of diisobutylene, namely 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453). The addition of a proton to the double bond follows Markovnikov's rule, where the proton adds to the less substituted carbon, leading to the formation of the more stable tertiary carbocation.

Strong acids are required to efficiently protonate the alkene. In industrial applications, catalysts like sulfuric acid or solid acid catalysts are employed for isobutene dimerization, which proceeds through this carbocation. For laboratory-scale generation and spectroscopic studies, superacids such as a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (HSO₃F), often referred to as "Magic Acid," can be used to generate stable, long-lived carbocations. The extremely low nucleophilicity of the superacid's conjugate base is critical for preventing subsequent reactions and allowing for direct observation of the carbocation.

Method 2: Acid-Catalyzed Dehydration of Alcohols

The corresponding tertiary alcohol, 2,4,4-trimethylpentan-2-ol, serves as an excellent precursor for the 2,4,4-trimethylpentan-2-yl carbocation. The reaction is an E1 elimination where a strong acid, such as sulfuric acid or phosphoric acid, protonates the hydroxyl group, converting it into a good leaving group (water). The departure of the water molecule results in the formation of the stable tertiary carbocation. This method is a common procedure in organic synthesis for the preparation of alkenes from alcohols, where the carbocation is a transient intermediate.

Comparative Data

However, we can infer some qualitative comparisons:

FeatureProtonation of AlkenesDehydration of Alcohols
Precursor 2,4,4-trimethyl-1-pentene or 2,4,4-trimethyl-2-pentene2,4,4-trimethylpentan-2-ol
Reagents Strong acids (e.g., H₂SO₄, superacids)Strong acids (e.g., H₂SO₄, H₃PO₄)
Byproducts Minimal if a superacid with a non-nucleophilic anion is used.Water
Reaction Control Can be highly efficient with superacids for generating stable carbocations for spectroscopic study.The carbocation is typically a transient intermediate that proceeds to form alkenes.
Potential for Side Reactions Polymerization of the alkene can be a significant side reaction, especially with conventional strong acids.Rearrangements are possible if a less stable carbocation is initially formed, though not the case for this specific tertiary alcohol. The resulting alkenes can also undergo further reactions.

Product Distribution in a Related System: To illustrate the potential complexity of product mixtures in acid-catalyzed reactions involving carbocations, the dehydration of 2,2,4-trimethyl-3-pentanol (B1616163) (a structural isomer of the precursor alcohol) with acid yields a complex mixture of alkenes.[1] This highlights the importance of carefully controlling reaction conditions to favor the formation of the desired product. The reported product percentages are: 2,3,4-trimethyl-2-pentene (B1583743) (29%), 2,4,4-trimethyl-1-pentene (24%), 2,4,4-trimethyl-2-pentene (24%), 2,3,4-trimethyl-1-pentene (18%), 2-isopropyl-3-methyl-1-butene (3%), and 3,3,4-trimethyl-1-pentene (2%).[1]

Experimental Protocols

Detailed experimental protocols for the clean, high-yield generation of the 2,4,4-trimethylpentan-2-yl carbocation for spectroscopic analysis are not explicitly detailed in the reviewed literature. However, general procedures can be outlined based on standard organic chemistry laboratory techniques.

General Protocol for Protonation of 2,4,4-Trimethyl-1-pentene with a Superacid:

  • Preparation of the Superacid Solution: In a clean, dry NMR tube equipped with a cold finger condenser, a solution of antimony pentafluoride in a suitable solvent (e.g., SO₂ClF) is prepared at low temperature (typically -78 °C).

  • Addition of the Alkene: A solution of 2,4,4-trimethyl-1-pentene in the same solvent is slowly added to the stirred superacid solution at low temperature.

  • Spectroscopic Analysis: The NMR tube is then carefully transferred to the NMR spectrometer, and spectra are acquired at low temperature to observe the carbocation.

General Protocol for Dehydration of 2,4,4-Trimethylpentan-2-ol:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, 2,4,4-trimethylpentan-2-ol is mixed with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Heating: The mixture is gently heated to initiate the dehydration reaction.

  • Product Collection: The resulting alkene products are distilled from the reaction mixture as they are formed.

  • Work-up: The collected distillate is washed with a dilute base solution to remove any acidic impurities, washed with water, and then dried over an anhydrous drying agent.

  • Analysis: The product mixture can be analyzed by gas chromatography (GC) and NMR spectroscopy to determine the composition of the alkene isomers.

Visualizing the Pathways

To elucidate the logical flow of the generation methods, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

G cluster_alkene Method 1: Protonation of Alkene cluster_alcohol Method 2: Dehydration of Alcohol Alkene 2,4,4-trimethyl-1-pentene Protonation Protonation (+H+) Alkene->Protonation Electrophilic Attack Carbocation_A 2,4,4-trimethylpentan-2-yl carbocation Protonation->Carbocation_A Alcohol 2,4,4-trimethylpentan-2-ol Protonation_OH Protonation of -OH (+H+) Alcohol->Protonation_OH Oxonium_Ion Protonated Alcohol Protonation_OH->Oxonium_Ion Loss_of_Water Loss of H2O Oxonium_Ion->Loss_of_Water Carbocation_B 2,4,4-trimethylpentan-2-yl carbocation Loss_of_Water->Carbocation_B

Caption: Reaction mechanisms for generating the 2,4,4-trimethylpentan-2-yl carbocation.

G Start Select Precursor Alkene Alkene (2,4,4-trimethyl-1-pentene) Start->Alkene Alcohol Alcohol (2,4,4-trimethylpentan-2-ol) Start->Alcohol Acid_Alkene Add Strong Acid/ Superacid Alkene->Acid_Alkene Acid_Alcohol Add Catalytic Strong Acid Alcohol->Acid_Alcohol Carbocation_Formation Carbocation Generation Acid_Alkene->Carbocation_Formation Acid_Alcohol->Carbocation_Formation Analysis Spectroscopic Analysis (e.g., NMR) Carbocation_Formation->Analysis For Stable Cation Quench_Workup Quench/Work-up/ Product Isolation Carbocation_Formation->Quench_Workup For Subsequent Reaction Product_Analysis Product Analysis (e.g., GC, NMR) Quench_Workup->Product_Analysis

Caption: General experimental workflow for carbocation generation and analysis.

Conclusion

Both the protonation of diisobutylene isomers and the acid-catalyzed dehydration of 2,4,4-trimethylpentan-2-ol are viable methods for generating the 2,4,4-trimethylpentan-2-yl carbocation. The choice of method will be dictated by the specific experimental goals. For direct observation and characterization of the carbocation, the use of superacids with an alkene precursor is the preferred method due to the formation of a stable, long-lived species. For synthetic applications where the carbocation is a transient intermediate, the dehydration of the corresponding tertiary alcohol is a practical and common approach. Further research is needed to provide a quantitative comparison of the yields and efficiencies of these methods under standardized laboratory conditions.

References

A Comparative Study of Leaving Group Effects in Tertiary Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry, particularly in the context of nucleophilic substitution and elimination reactions, the nature of the leaving group is a critical determinant of reaction rates and product distributions. This is especially true in tertiary systems, which readily form carbocation intermediates. This guide provides a comparative analysis of the effects of different leaving groups on the outcomes of reactions involving tertiary substrates, supported by experimental data and detailed methodologies.

Introduction to Leaving Group Effects in S(_N)1 and E1 Reactions

Tertiary substrates typically undergo reaction via unimolecular pathways, namely S(N)1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular). Both reaction pathways proceed through a common rate-determining step: the formation of a carbocation intermediate upon the departure of the leaving group.[1][2] The stability of the leaving group as an independent species is paramount; weaker bases, which can better stabilize a negative charge, are better leaving groups.[3][4] This is because the departure of the leaving group is involved in the slowest step of the reaction, and a more stable leaving group facilitates a lower activation energy for this step.[5][3]

The general order of leaving group ability for the halides is I

^-
> Br
^-
> Cl
^-
>> F
^-
.[4] This trend correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF). Other common and effective leaving groups include sulfonates, such as tosylate (TsO
^-
) and mesylate (MsO
^-
), which are excellent leaving groups due to resonance stabilization of the negative charge.

This guide will focus on the solvolysis of tert-butyl halides as a model tertiary system to quantitatively compare the effects of different halide leaving groups.

Quantitative Comparison of Leaving Group Effects

The following table summarizes the rate constants for the solvolysis of tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in various solvents. The data clearly illustrates the impact of the leaving group on the reaction rate.

Table 1: Rate Constants (k, s

1^{-1}−1 
) for the Solvolysis of tert-Butyl Halides at 298 K

Solventtert-Butyl Chloride (log k)tert-Butyl Bromide (log k)tert-Butyl Iodide (log k)
Water-5.89-4.09-2.78
Methanol-8.52-6.45-4.92
Ethanol (B145695)-9.30-7.38-5.91
Acetic Acid-8.90-6.44-4.51
Formic Acid-5.90-3.50-1.70

Data sourced from ResearchGate.[6]

The data unequivocally shows that the rate of solvolysis increases significantly as the leaving group is changed from chloride to bromide to iodide, consistent with the established trend of leaving group ability.

Competition Between Substitution (S(_N)1) and Elimination (E1)

The carbocation intermediate formed from a tertiary substrate can either be trapped by a nucleophile (S(_N)1 pathway) or lose a proton from a beta-carbon to form an alkene (E1 pathway). The ratio of substitution to elimination products is influenced by several factors, including the nature of the leaving group, the solvent, and the temperature.

Table 2: Product Distribution in the Solvolysis of tert-Butyl Halides

SubstrateSolventTemperature (°C)S(_N)1 Product (%)E1 Product (%)
tert-Butyl Chloride80% Ethanol/20% Water258317
tert-Butyl Bromide80% Ethanol/20% Water258416
tert-Butyl Iodide80% Ethanol/20% Water258515
tert-Butyl ChlorideAnhydrous Ethanol255644
tert-Butyl BromideAnhydrous Ethanol256436
tert-Butyl BromideDry EthanolNot Specified8119
tert-Butyl ChlorideWater/AcetonitrileNot Specified6040

Data compiled from various sources.[1][2][7]

Generally, for tertiary alkyl halides, increasing the reaction temperature favors the E1 pathway, as elimination reactions are entropically favored.[7] The nature of the halogen leaving group appears to have a less pronounced effect on the S(_N)1/E1 ratio compared to the solvent and temperature.[1]

Experimental Protocol: Determination of Solvolysis Rate of a tert-Butyl Halide

This protocol outlines a method for determining the first-order rate constant for the solvolysis of a tert-butyl halide (e.g., tert-butyl chloride) in an aqueous alcohol solvent. The reaction produces a strong acid (HCl), which can be titrated with a standardized base to monitor the progress of the reaction.[8]

Materials:

  • tert-Butyl chloride (or other tert-butyl halide)

  • Aqueous ethanol (e.g., 50:50 v/v)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)

  • Bromothymol blue indicator

  • Acetone (B3395972) (for quenching the reaction)

  • Burette, pipettes, Erlenmeyer flasks, stopwatch

Procedure:

  • Reaction Setup: Prepare a stock solution of the tert-butyl halide in a suitable solvent (e.g., acetone). In a larger flask, prepare the aqueous ethanol solvent mixture and add a few drops of bromothymol blue indicator.[8]

  • Initiation of Reaction: Add a known volume of the standardized NaOH solution to the solvent mixture. Pipette a precise volume of the tert-butyl halide stock solution into the solvent mixture. Start the stopwatch immediately upon addition. This is time t=0.[8]

  • Monitoring the Reaction: The solution will initially be blue (basic). As the solvolysis proceeds, HCl is produced, which neutralizes the NaOH. When all the NaOH is consumed, the solution will turn yellow (acidic). Record the time at which the color change occurs.[8]

  • Titration: Immediately add another precise aliquot of the NaOH solution to the reaction mixture, and the solution will turn blue again. Record the time it takes for the solution to turn yellow. Repeat this process for several aliquots to obtain a series of time points.[8]

  • Quenching (for aliquot method): Alternatively, at timed intervals, withdraw aliquots of the reaction mixture and add them to flasks containing acetone to stop the reaction. Then, titrate the quenched samples with the standardized NaOH solution to determine the amount of HCl produced at each time point.

  • Data Analysis: The concentration of the tert-butyl halide at any time t can be calculated from the amount of NaOH consumed. A plot of ln[(tert-butyl halide)] versus time should yield a straight line, the slope of which is the negative of the first-order rate constant (-k).

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic steps and the logical relationships in the reactions of tertiary systems.

G sub Tertiary Substrate (R3C-LG) ts1 Transition State 1 [R3C...LG]‡ sub->ts1 Rate-determining step (slow) carbocation Carbocation Intermediate (R3C+) ts1->carbocation Heterolysis

Caption: Formation of the carbocation intermediate.

G carbocation Carbocation Intermediate (R3C+) ts_sn1 SN1 Transition State carbocation->ts_sn1 + Nucleophile (Nu:) ts_e1 E1 Transition State carbocation->ts_e1 - H+ (Base:) sn1_product SN1 Product (R3C-Nu) ts_sn1->sn1_product Fast e1_product E1 Product (Alkene) ts_e1->e1_product Fast

Caption: Fates of the carbocation intermediate.

Conclusion

The experimental data robustly supports the principle that weaker bases are better leaving groups in the context of S(_N)1 and E1 reactions in tertiary systems. The choice of leaving group has a profound impact on the reaction rate, with iodides reacting significantly faster than chlorides. While the leaving group has a less dramatic effect on the S(_N)1/E1 product ratio, factors such as solvent polarity and temperature play a more decisive role. The provided experimental protocol offers a reliable method for quantifying these effects, providing valuable data for reaction optimization and mechanistic studies in drug development and other areas of chemical research.

References

Assessing the Purity of 2-Bromo-2,4,4-trimethylpentane: A Comparative Guide to Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2-bromo-2,4,4-trimethylpentane (tert-octyl bromide) is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this tertiary alkyl halide, with a primary focus on gas chromatography (GC). Alternative methods, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are also discussed to provide a well-rounded perspective on available analytical strategies.

Introduction to this compound and its Potential Impurities

This compound is a valuable reagent in organic synthesis. The purity of this compound can be compromised by impurities stemming from its synthesis, which typically involves the bromination of 2,4,4-trimethyl-2-pentanol. Common impurities may include:

  • Unreacted Starting Material: 2,4,4-trimethyl-2-pentanol.

  • Elimination Byproducts: Isomeric octenes, such as 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

  • Isomeric Bromides: Other brominated octanes that may form under certain reaction conditions.

The presence of these impurities can significantly impact the outcome of subsequent reactions, making their detection and quantification essential.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] The method's high separation efficiency allows for the resolution of the main component from its potential impurities.

Experimental Protocol: GC-FID Analysis

This protocol outlines a general procedure for the purity assessment of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). The FID is a robust and sensitive detector for hydrocarbon analysis.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as high-purity hexane (B92381) or dichloromethane, and dilute to the mark.

  • If necessary, perform a serial dilution to achieve a final concentration suitable for GC analysis (e.g., 100 µg/mL).

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program Initial Temperature: 50 °C (hold for 2 min) Ramp: 10 °C/min to 250 °C Final Hold: 250 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis:

  • The purity of the this compound is determined by the area percent method.

  • The area of each peak in the chromatogram is integrated.

  • The percentage purity is calculated as the ratio of the peak area of the main component to the total area of all peaks.

Expected Results and Data Presentation

A successful GC-FID analysis will produce a chromatogram with a major peak corresponding to this compound and potentially smaller peaks for any impurities. The retention times will vary depending on the specific GC conditions and column used.

Table 1: Hypothetical GC-FID Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea %Identification (Tentative)
14.515000.52,4,4-trimethyl-1-pentene
25.230001.02,4,4-trimethyl-2-pentanol
38.929400098.0This compound
49.515000.5Isomeric Bromide
Total 300000 100.0

Alternative Methods for Purity Assessment

While GC is a primary method for analyzing volatile compounds, orthogonal techniques are crucial for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique, but its application to non-chromophoric and highly volatile compounds like this compound can be challenging. Direct analysis by HPLC with UV detection is often not feasible due to the lack of a strong chromophore. However, derivatization techniques can be employed to introduce a UV-active moiety, enabling sensitive detection. For tertiary bromoalkanes, which are prone to elimination, careful method development is required to avoid degradation on the column.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive primary method for purity determination.[4][5] Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.

Key Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity without the need for a reference standard of the analyte itself.

  • Structural Information: Simultaneously provides structural confirmation of the main component and any NMR-active impurities.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: ¹H-qNMR A typical ¹H-qNMR experiment involves accurately weighing the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube, dissolving them in a deuterated solvent, and acquiring a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delays). The purity is then calculated based on the integral ratios, molecular weights, and masses of the analyte and the internal standard.

Comparison of Analytical Methods

Table 2: Comparison of GC-FID, HPLC, and qNMR for Purity Assessment of this compound

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and column interactionSeparation based on partitioning between mobile and stationary phasesQuantification based on the direct proportionality of signal intensity to the number of nuclei
Applicability Excellent for volatile compoundsChallenging for non-chromophoric, volatile compounds; may require derivatizationExcellent for soluble compounds with unique NMR signals
Purity Assessment Relative (Area %)Relative (Area %)Absolute (mass fraction)
Reference Standard Not required for area % purityRequired for accurate quantificationCertified internal standard required
Sample Throughput HighMedium to HighMedium
Destructive YesNo (sample can be collected)No
Structural Info Limited (retention time)Limited (retention time)Yes (provides full structural information)
Sensitivity HighVariable (detector dependent)Moderate to High

Logical Workflow and Visualization

The following diagrams illustrate the logical workflows for the described analytical methods.

GC_Workflow A Sample Preparation (Dissolution/Dilution) B GC-FID Analysis A->B C Chromatogram Generation B->C D Peak Integration C->D E Purity Calculation (Area % Method) D->E F Purity Report E->F

Figure 1: Experimental workflow for GC-FID purity analysis.

Method_Comparison cluster_GC Gas Chromatography cluster_HPLC High-Performance Liquid Chromatography cluster_qNMR Quantitative NMR A Volatile Sample B Separation in Gas Phase A->B C Relative Purity (Area %) B->C D Soluble Sample (Potentially Derivatized) E Separation in Liquid Phase D->E F Relative Purity (Area %) E->F G Soluble Sample with Internal Standard H Spectroscopic Measurement G->H I Absolute Purity (Mass %) H->I

Figure 2: Comparison of logical workflows for purity assessment.

Conclusion

For the routine purity assessment of this compound, GC-FID offers a robust, sensitive, and high-throughput method for determining relative purity and identifying volatile impurities. However, for a comprehensive and unambiguous purity assignment, orthogonal methods are highly recommended. Quantitative NMR stands out as a powerful primary method for determining absolute purity and providing structural confirmation without the need for a specific reference standard of the analyte. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for absolute versus relative purity, the nature of expected impurities, and the availability of instrumentation. A combination of these techniques provides the most reliable and complete purity profile for this important synthetic intermediate.

References

Safety Operating Guide

Proper Disposal of 2-bromo-2,4,4-trimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – [Date] – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of 2-bromo-2,4,4-trimethylpentane, a halogenated organic compound. This information is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory operations and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic waste.

  • Segregation: It is critical to segregate this compound waste from non-halogenated organic waste streams. Mixing these waste types can lead to complex and more expensive disposal processes.

  • Waste Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition such as heat, sparks, or open flames. Keep the container tightly sealed when not in use.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash. Halogenated organic wastes are typically disposed of via controlled incineration at a permitted hazardous waste facility.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key known properties.

PropertyValue
Chemical Formula C₈H₁₇Br
Molecular Weight 193.12 g/mol
CAS Number 62574-65-6
Physical State Presumed to be a liquid at room temperature
XLogP3 3.7

XLogP3 is a computed octanol-water partition coefficient, suggesting low water solubility.

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal procedures outlined are based on established safety principles for handling halogenated organic compounds in a laboratory setting.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use Designated & Labeled 'Halogenated Waste' Container segregate->container store Store in Cool, Dry, Ventilated Area with Secondary Containment container->store seal Keep Container Tightly Sealed store->seal disposal_service Arrange for Pickup by Licensed Waste Disposal Service seal->disposal_service end End: Compliant Disposal disposal_service->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions.

Essential Safety and Operational Guide for 2-bromo-2,4,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-bromo-2,4,4-trimethylpentane. The following procedures are based on best practices for handling similar halogenated hydrocarbons and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Level Equipment Purpose
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles when there is a risk of splashing.[1][2][3]To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2] A flame-retardant lab coat, buttoned, with long sleeves.[4] Closed-toe shoes.[1][4]To prevent skin contact, which may cause irritation.[5][6] Contaminated clothing should be removed and washed before reuse.[5]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[7][8] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]To avoid inhalation of vapors, which may cause respiratory irritation.[5][6]

Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Procedure Guidelines
Handling - Handle in a well-ventilated area or a chemical fume hood.[7][8] - Avoid contact with skin and eyes.[7] - Keep away from heat, sparks, and open flames.[5][6][8] - Use non-sparking tools and explosion-proof equipment.[5][8] - Ground and bond containers and receiving equipment to prevent static discharge.[5][8]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][9] - Store in a designated flammables area.[6][8][9] - Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.

Procedure Guidelines
Accidental Release - Evacuate personnel from the area. - Remove all sources of ignition.[7][10] - Wear appropriate PPE.[7] - Contain the spill using inert absorbent material (e.g., sand, vermiculite). - Collect the absorbed material into a suitable, closed container for disposal.[5][7] - Clean the spill area thoroughly.[5] - Prevent the material from entering drains or waterways.[5][10]
Disposal - Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] - Do not dispose of down the drain. - Contact a licensed professional waste disposal service to dispose of this material.[9]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10][11]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[7][10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][10]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area B->C D Dispense Chemical C->D E Perform Experiment D->E I Spill Occurs D->I If spill F Clean Work Area E->F K Exposure Occurs E->K If exposure G Segregate Waste F->G H Dispose of Waste via Licensed Contractor G->H J Follow Spill Cleanup Protocol I->J L Follow First Aid Procedures K->L

Caption: Logical workflow for the safe handling of this compound.

References

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